5-Ethynyl-4-methylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-3-6-5(2)7-4-8-6/h1,4H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHMRGOSYOSAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis protocol for 5-Ethynyl-4-methylthiazole
An In-depth Technical Guide to the Synthesis of 5-Ethynyl-4-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block in medicinal chemistry, valued for its utility in the construction of complex molecular architectures via click chemistry and other coupling reactions. This guide provides a comprehensive, technically detailed protocol for its synthesis. We will explore a robust and widely applicable two-step synthetic strategy commencing from the commercially available 4-methylthiazole. The synthesis involves the bromination of the thiazole ring followed by a palladium-catalyzed Sonogashira coupling with a protected alkyne, and subsequent deprotection. This guide emphasizes the underlying chemical principles, provides detailed step-by-step protocols, and offers insights into reaction optimization and troubleshooting, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
The thiazole motif is a prevalent scaffold in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2][3] The introduction of a reactive ethynyl group at the 5-position of the 4-methylthiazole core dramatically enhances its synthetic versatility. This terminal alkyne functionality serves as a handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The resulting triazole linkage is a stable and effective bioisostere for amide bonds, making this compound a valuable precursor for the synthesis of novel drug candidates and biologically active probes.[4]
Synthetic Strategy: A Two-Step Approach
The most logical and efficient synthetic route to this compound involves two key transformations:
-
Electrophilic Bromination: Introduction of a bromine atom at the C5 position of 4-methylthiazole. This halogenated intermediate is crucial for the subsequent cross-coupling reaction.
-
Sonogashira Coupling and Deprotection: A palladium-catalyzed cross-coupling reaction between the 5-bromo-4-methylthiazole and a protected terminal alkyne, followed by the removal of the protecting group to unveil the desired product. The use of a protecting group, such as trimethylsilyl (TMS), is essential to prevent self-coupling and other side reactions of the terminal alkyne under the reaction conditions.[5]
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Part 1: Synthesis of 5-Bromo-4-methylthiazole
The initial step involves the regioselective bromination of 4-methylthiazole. The electron-rich nature of the thiazole ring directs electrophilic substitution preferentially to the C5 position.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylthiazole | 99.15 | 2.18 g (2.0 mL) | 22 mmol |
| Bromine | 159.81 | 3.51 g (1.12 mL) | 22 mmol |
| Acetic Acid | 60.05 | 20 mL | - |
| 10% aq. Sodium Carbonate | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a solution of 4-methylthiazole (2.2 mmol) in acetic acid (2 mL), add bromine (2.2 mmol) dropwise at room temperature while protecting the reaction from light.[6]
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, carefully quench the reaction by adding 10% aqueous sodium carbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 5-bromo-4-methylthiazole.
Expected Outcome:
The product, 5-bromo-4-methylthiazole, is typically obtained as a solid. The reported yield is around 22%.[6] The structure can be confirmed by ¹H NMR spectroscopy, which should show a singlet for the methyl group protons around δ 2.45 ppm and a singlet for the C2-H proton of the thiazole ring around δ 8.69 ppm in CDCl₃.[6]
Part 2: Sonogashira Coupling and Deprotection
The Sonogashira coupling is a powerful C-C bond-forming reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[7][8][9] In this step, 5-bromo-4-methylthiazole is coupled with trimethylsilylacetylene. The TMS group is a common protecting group for terminal alkynes due to its stability and ease of removal.[5]
Experimental Protocol: Sonogashira Coupling
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-4-methylthiazole | 178.05 | 1.78 g | 10 mmol |
| Trimethylsilylacetylene | 98.22 | 1.18 g (1.7 mL) | 12 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.58 g | 0.5 mmol |
| Copper(I) Iodide | 190.45 | 0.19 g | 1.0 mmol |
| Triethylamine | 101.19 | 40 mL | - |
Procedure:
-
To a solution of 5-bromo-4-methylthiazole (10 mmol) in triethylamine (40 mL), add trimethylsilylacetylene (12 mmol), tetrakis(triphenylphosphine)palladium(0) (0.5 mmol), and copper(I) iodide (1.0 mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-((trimethylsilyl)ethynyl)-4-methylthiazole.
Experimental Protocol: Deprotection of the TMS Group
The final step is the removal of the trimethylsilyl protecting group to yield the terminal alkyne. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[4][5][10]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-((Trimethylsilyl)ethynyl)-4-methylthiazole | 195.36 | 1.95 g | 10 mmol |
| Tetrabutylammonium fluoride (TBAF) | 261.46 | 11 mL (1.0 M in THF) | 11 mmol |
| Tetrahydrofuran (THF) | 72.11 | 30 mL | - |
Procedure:
-
Dissolve the purified 5-((trimethylsilyl)ethynyl)-4-methylthiazole (10 mmol) in THF (30 mL).
-
Add a 1.0 M solution of TBAF in THF (11 mmol) dropwise at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.
Alternative Deprotection Method:
A milder and more cost-effective method for TMS deprotection involves the use of copper(II) sulfate and sodium ascorbate in an ethanol-water mixture.[10][11] This method offers high yields and tolerates a wide range of functional groups.[10][11]
Visualizing the Reaction Mechanism
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Safety and Handling
-
Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Triethylamine: Flammable and corrosive. Use in a fume hood.
-
Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.
-
TBAF: Corrosive. Avoid contact with skin and eyes.
Conclusion
This guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The two-step sequence, involving bromination and a subsequent Sonogashira coupling/deprotection, provides a versatile and scalable method for accessing this valuable building block. By understanding the underlying principles of each reaction and adhering to the detailed protocols, researchers can confidently synthesize this compound for their applications in drug discovery and materials science.
References
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate - ResearchGate. (2018). Retrieved January 21, 2026, from [Link]
-
An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved January 21, 2026, from [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). Retrieved January 21, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of [2‐(Trimethylsilyl)ethynyl]pyrazoles Based on Bis(trimethylsilyl)acetylene and Arylacetyl Chlorides - Sci-Hub. (n.d.). Retrieved January 21, 2026, from [Link]
-
Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
5-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 15020997 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Sonogashira Coupling Reaction Mechanism - YouTube. (2016). Retrieved January 21, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 21, 2026, from [Link]
- Trimethylsilyl acetylene compounds, their preparation and their use in the preparation of daunomycinone derivatives - Google Patents. (n.d.).
-
trimethylsilyl azide - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
- Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents. (n.d.).
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH. (2019). Retrieved January 21, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 6. 5-bromo-4-methylthiazole | 111600-83-0 [chemicalbook.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
physicochemical properties of 5-Ethynyl-4-methylthiazole
An In-depth Technical Guide to the Physicochemical Characterization of 5-Ethynyl-4-methylthiazole
Abstract
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive framework for the experimental determination of the key physicochemical parameters of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each method. This document serves as a practical manual for the complete physicochemical profiling of this and similar novel chemical entities.
Introduction: The Scientific Imperative for Physicochemical Profiling
The journey of a novel chemical entity from discovery to application is paved with data. Among the most critical datasets are the physicochemical properties, which govern a molecule's behavior in various environments. For a compound like this compound, these properties will dictate its solubility in biological fluids, its ability to cross cell membranes, its formulation possibilities, and its overall stability. This guide eschews a simple recitation of facts; instead, it provides a strategic approach to elucidating these properties, empowering the researcher to generate high-quality, reliable data.
The core physicochemical properties to be determined are:
-
Identity and Purity: Confirmation of the chemical structure and assessment of sample purity.
-
Melting Point: A key indicator of purity and solid-state stability.
-
Boiling Point: Relevant for purification and handling of the compound if it is a liquid at or near room temperature.
-
Solubility: A critical determinant of bioavailability and formulation feasibility.
-
pKa: The acid dissociation constant, which governs the ionization state of the molecule at different pH values.
This guide will detail the experimental methodologies for determining each of these parameters for this compound.
Structural Confirmation and Purity Assessment
Before any physicochemical measurements are undertaken, the identity and purity of the this compound sample must be unequivocally established. This is a foundational step to ensure the integrity of all subsequent data.
Molecular Identity
The molecular structure of this compound is confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule.[1][2][3] For this compound, the expected signals would be:
-
¹H NMR: A singlet for the methyl protons, a singlet for the thiazole proton, and a singlet for the acetylenic proton. The chemical shifts will be characteristic of their electronic environments.
-
¹³C NMR: Distinct signals for the methyl carbon, the two thiazole ring carbons, and the two acetylenic carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound. The expected exact mass for C₆H₅NS is 123.01427 g/mol .[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups.[1][2] For this compound, characteristic peaks would include a C≡C-H stretch (around 3300 cm⁻¹) and a C≡C stretch (around 2100 cm⁻¹).
Purity Analysis
The purity of the sample is typically assessed using chromatographic methods.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard approach. A pure sample should yield a single major peak. The peak area percentage can be used to quantify the purity.
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be employed for purity assessment.
Table 1: Key Identifying Information for this compound
| Property | Value | Source |
| CAS Number | 111600-93-2 | [5] |
| Molecular Formula | C₆H₅NS | [6] |
| Molecular Weight | 123.18 g/mol | [5] |
| SMILES | CC1=C(C#C)SC=N1 | [6] |
| InChIKey | QTHMRGOSYOSAOA-UHFFFAOYAO | [6] |
Experimental Determination of Physicochemical Properties
The following sections provide detailed protocols for the experimental determination of the key .
Melting Point Determination
The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[7][8] Impurities tend to depress and broaden the melting point range.
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[9][10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature probe.[7]
-
Measurement: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.[9]
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[10]
Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring that the temperature of the sample and the thermometer are in thermal equilibrium, leading to an accurate measurement.[9]
Caption: Workflow for Boiling Point Determination.
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. [11]It is a crucial parameter in drug development, influencing absorption and bioavailability. [12][13] Experimental Protocol: Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. [14]
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. [12]4. Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as HPLC with a calibration curve.
Causality Behind Experimental Choices: Using an excess of the solid ensures that the resulting solution is saturated. The extended equilibration time is necessary to reach a true thermodynamic equilibrium between the solid and the solution. [15]
Caption: Workflow for Solubility Determination.
pKa Determination
The pKa is a measure of the acidity of a compound. For a nitrogen-containing heterocyclic compound like this compound, the pKa will describe the equilibrium between the protonated and neutral forms. [16][17]This is critical for understanding its behavior in biological systems, as the ionization state affects properties like solubility and membrane permeability.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is monitored with a calibrated pH electrode.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. [18] Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH as the ionization state of the molecule is altered by the addition of an acid or base, allowing for a precise determination of the pKa.
Table 2: Predicted Physicochemical Properties of Related Thiazole Derivatives
| Compound | Property | Value | Source |
| 4-Methyl-5-vinylthiazole | pKa (Strongest Basic) | 2.84 | [19] |
| 4-Methyl-5-vinylthiazole | Water Solubility | 1.39 g/L | [19] |
| 4-Ethyl-5-methylthiazole | Molecular Weight | 127.21 g/mol | [20][21] |
Note: These values are for structurally related compounds and should be used as estimates only.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the determination of the key . By following these protocols, researchers can generate a robust dataset that will be invaluable for any future applications of this compound, from medicinal chemistry to materials science. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities. The next logical steps following this initial characterization would involve in-depth studies of the compound's stability, lipophilicity (LogP), and solid-state properties (polymorphism), which are beyond the scope of this guide but are essential for advanced drug development.
References
-
Experiment: Determining the Boiling Points of Organic Compounds. (2025, July 20). Filo. [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate. [Link]
-
Melting point determination. (n.d.). University of Calgary. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). In-Pharma Technologist. [Link]
-
Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. [Link]
-
Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. [Link]
-
Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. [Link]
-
How To Determine Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone. [Link]
-
Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. [Link]
-
Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. (n.d.). SemOpenAlex. [Link]
-
Melting Point Determination Lab Protocol. (n.d.). Studylib. [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. [Link]
-
Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. [Link]
-
Determination of Melting Point. (n.d.). Clarion University. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
5-ethynyl-4-methyl-1,3-thiazole. (2025, May 20). Chemical Synthesis Database. [Link]
-
What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? (2025, August 6). ResearchGate. [Link]
-
How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor. [Link]
-
Order of Acidity and PKa in heterocyclic compounds | CSIR NET Dec 2024 Chemistry. (2025, September 5). YouTube. [Link]
-
5-ethyl-4-methyl thiazole, 31883-01-9. (n.d.). The Good Scents Company. [Link]
-
Showing Compound 4-Methyl-5-vinylthiazole (FDB008542). (2010, April 8). FooDB. [Link]
-
4-Methyl-5-vinylthiazole | C6H7NS | CID 15654. (n.d.). PubChem. [Link]
-
4-Ethyl-5-methylthiazole | C6H9NS | CID 521384. (n.d.). PubChem. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online. [Link]
-
4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
4-Ethyl-5-methylthiazole. (n.d.). NIST WebBook. [Link]
-
5-formyl-4-methyl thiazole, 82294-70-0. (n.d.). The Good Scents Company. [Link]
- CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. (n.d.).
-
NMR, mass spectroscopy, IR - finding compound structure ? (2019, March 6). ResearchGate. [Link]
-
Determining a Structure with IR and NMR. (2018, April 13). YouTube. [Link]
-
Predicting a Structure Based on NMR and IR Spectra. (2017, May 9). YouTube. [Link]
-
5-Methylthiazole. (n.d.). SpectraBase. [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 111600-93-2|this compound|BLD Pharm [bldpharm.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. studylib.net [studylib.net]
- 8. pennwest.edu [pennwest.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. byjus.com [byjus.com]
- 11. rheolution.com [rheolution.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. metaphactory [semopenalex.org]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Showing Compound 4-Methyl-5-vinylthiazole (FDB008542) - FooDB [foodb.ca]
- 20. 4-Ethyl-5-methylthiazole | C6H9NS | CID 521384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 4-Ethyl-5-methylthiazole [webbook.nist.gov]
solubility of 5-Ethynyl-4-methylthiazole in organic solvents
An In-depth Technical Guide to the Solubility of 5-Ethynyl-4-methylthiazole in Organic Solvents
Introduction
This compound is a heterocyclic compound of significant interest within the fields of medicinal chemistry and materials science. As a key building block, its utility in the synthesis of novel pharmaceutical agents and functional organic materials is vast. The efficiency of synthetic routes, the success of purification techniques such as crystallization, and the feasibility of formulation for biological screening are all fundamentally governed by the compound's solubility characteristics. An in-depth understanding of how this compound behaves in various organic solvents is, therefore, not merely academic but a critical prerequisite for its practical application.
This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive, publicly available quantitative data for this specific molecule, we will leverage foundational chemical principles, analyze data from structurally similar thiazole derivatives, and present a predictive solubility framework. Most importantly, this guide furnishes a detailed, field-proven experimental protocol for researchers to accurately determine solubility in their own laboratories, ensuring a self-validating system for data generation.
Physicochemical Profile and Structural Analysis
To understand the solubility of a compound, one must first understand the molecule itself. The structure of this compound dictates the nature and strength of its potential intermolecular interactions with solvent molecules.
-
Molecular Formula: C₆H₅NS
-
Molecular Weight: 123.18 g/mol
-
SMILES: CC1=C(SC=N1)C#C[1]
-
Key Structural Features:
-
Thiazole Ring: A five-membered aromatic heterocycle containing both sulfur and nitrogen. The nitrogen atom at position 3 is a hydrogen bond acceptor, and the ring system possesses a significant dipole moment, contributing to its overall polarity.
-
Ethynyl Group (-C≡CH): The terminal alkyne provides a region of high electron density and a weakly acidic proton, allowing it to act as a weak hydrogen bond donor.
-
Methyl Group (-CH₃): A small, non-polar alkyl substituent that slightly increases lipophilicity.
-
The combination of a polar aromatic heterocycle and functional groups capable of hydrogen bonding suggests that this compound will exhibit a preference for polar organic solvents. The "like dissolves like" principle is the guiding tenet for predicting its solubility behavior.
Anticipated Solubility Profile
Based on this collective evidence, the following profile is anticipated:
| Solvent Class | Organic Solvent | Dielectric Constant (20°C) | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol | 32.7 | High | Strong hydrogen bonding (acceptor and donor) and dipole-dipole interactions. |
| Ethanol | 24.5 | High | Strong hydrogen bonding and dipole-dipole interactions.[4] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High | Strong dipole-dipole interactions; excellent solvent for polar heterocycles. |
| Acetonitrile | 37.5 | High to Moderate | Strong dipole-dipole interactions. | |
| Acetone | 20.7 | High to Moderate | Good dipole-dipole interactions. | |
| Intermediate Polarity | Dichloromethane (DCM) | 9.1 | Moderate | Primarily dipole-dipole interactions. |
| Tetrahydrofuran (THF) | 7.5 | Moderate | Can accept hydrogen bonds and has a moderate dipole. | |
| Ethyl Acetate | 6.0 | Moderate | Moderate polarity and hydrogen bond accepting capability. | |
| Non-Polar | Toluene | 2.4 | Low | Limited to weak van der Waals forces. |
| n-Hexane | 1.9 | Insoluble | Mismatch in polarity; interactions are limited to very weak van der Waals forces. |
This predictive table serves as an essential starting point for solvent selection in synthesis, purification, and formulation. However, for critical applications, experimental verification is paramount.
Diagram: Key Molecular Interactions Influencing Solubility
The interplay of intermolecular forces between this compound and various solvent types is the fundamental driver of solubility. This diagram illustrates the primary interactions.
Caption: Key intermolecular forces between the solute and different solvent classes.
Standardized Protocol for Isothermal Equilibrium Solubility Determination
To address the absence of public data, this section provides a rigorous, step-by-step protocol based on the well-established shake-flask method, which is considered the gold standard for determining equilibrium solubility.[6]
Pillar 1: Expertise & Rationale
The shake-flask method is chosen for its reliability in achieving a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This contrasts with kinetic or supersaturation methods, which can yield misleadingly high values. The extended equilibration time and precise temperature control are critical for reproducibility.
Pillar 2: Self-Validating System
The protocol's trustworthiness is ensured by incorporating a validated analytical quantification method, such as High-Performance Liquid Chromatography (HPLC). By creating a multi-point calibration curve with standards of known concentration, the final measurement is accurate and traceable. The system is self-validating because the equilibrium state is confirmed by sampling at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.
Methodology
-
Preparation of Reagents and Standards:
-
Ensure the this compound is of high purity (>98%), as impurities can significantly affect solubility.
-
Use analytical or HPLC-grade organic solvents.
-
Prepare a series of stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations to generate a calibration curve for HPLC analysis.
-
-
Preparation of Saturated Solutions:
-
Into a series of 4 mL glass vials, add an excess amount of solid this compound (e.g., ~20 mg). The key is to ensure a solid phase remains after equilibration, confirming saturation.
-
Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or orbital incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials at a consistent speed for a sufficient period to reach equilibrium. A minimum of 48 hours is recommended.[7] For crystalline compounds, 72 hours may be necessary.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm chemically inert syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.[6]
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable mobile phase solvent to a concentration that falls within the linear range of the analytical method. A precise dilution factor is crucial.
-
Analyze the diluted sample using a validated HPLC method with UV detection. The wavelength should be set to the λmax of this compound.
-
Using the previously generated calibration curve, determine the concentration of the diluted sample.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Diagram: Experimental Workflow for Solubility Determination
This diagram outlines the logical flow of the experimental protocol described above.
Caption: Step-by-step workflow for the isothermal shake-flask solubility protocol.
Conclusion
This compound presents a solubility profile characteristic of a polar heterocyclic compound, demonstrating a strong affinity for polar protic and aprotic organic solvents while showing limited solubility in non-polar media. This guide provides a robust predictive framework based on established chemical principles and data from analogous structures. For researchers requiring precise quantitative data for applications in drug development and process chemistry, the detailed, authoritative shake-flask protocol herein offers a reliable and self-validating methodology. Adherence to this experimental design will empower scientists to generate the high-quality solubility data essential for advancing their research and development objectives.
References
-
Title: 4-Methyl-5-vinylthiazole Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 5-ethynyl-4-methyl-1,3-thiazole Source: Chemical Synthesis Database URL: [Link]
-
Title: Thiazole derivatives: prospectives and biological applications Source: ResearchGate URL: [Link]
-
Title: An Overview of Thiazole Derivatives and its Biological Activities Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL: [Link]
-
Title: Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions Source: ResearchGate URL: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. 4-Methyl-5-vinylthiazole | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Sonogashira Coupling of 5-Halo-4-Methylthiazole
Introduction: The Strategic Importance of 5-Alkynyl-4-Methylthiazoles in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, act as a bioisostere for other cyclic systems, and its inherent metabolic stability make it a cornerstone of modern drug design. The introduction of an alkynyl moiety at the C5 position of the 4-methylthiazole core via the Sonogashira coupling dramatically expands the chemical space available to researchers. This transformation is not merely an academic exercise; it is a critical tool for generating novel molecular architectures with significant therapeutic potential. The resulting 5-alkynyl-4-methylthiazoles serve as versatile building blocks for constructing complex molecules, including kinase inhibitors, antivirals, and anti-inflammatory agents.
This guide provides an in-depth technical overview of the Sonogashira coupling as applied to 5-halo-4-methylthiazole substrates. It moves beyond a simple recitation of protocols to explain the underlying mechanistic principles, the rationale behind experimental design, and field-proven strategies for overcoming the unique challenges posed by this heterocyclic system.
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
The Sonogashira reaction is a cross-coupling reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is most commonly catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.[2] Understanding the dual catalytic cycles is paramount to troubleshooting and optimizing the reaction for the 5-halo-4-methylthiazole substrate.
The reaction is generally accepted to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
The Palladium Cycle: This cycle is initiated by the oxidative addition of the 5-halo-4-methylthiazole to a Pd(0) species, forming a Pd(II) complex. This step is often rate-limiting.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper acetylide. This species is more nucleophilic than the parent alkyne.
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-4-methylthiazole product and regenerate the active Pd(0) catalyst.
It is crucial to recognize that the sulfur and nitrogen heteroatoms in the thiazole ring can potentially coordinate to the palladium center, which can sometimes inhibit catalysis. The choice of ligands is therefore critical to mitigate this effect and maintain catalytic activity.
Visualizing the Catalytic Pathway
Caption: The dual catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
Core Experimental Parameters: A Deep Dive for the Thiazole Substrate
The success of the Sonogashira coupling of 5-halo-4-methylthiazole hinges on the judicious selection of several key parameters.
The Halide Leaving Group: A Reactivity Hierarchy
The nature of the halogen at the C5 position significantly impacts the reaction rate. The reactivity follows the order: I > Br >> Cl.[2]
-
5-Iodo-4-methylthiazole: This is the most reactive substrate, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
-
5-Bromo-4-methylthiazole: This is a more common and cost-effective starting material. The coupling generally requires higher temperatures and sometimes more specialized catalyst systems to achieve good yields.
-
5-Chloro-4-methylthiazole: This substrate is the least reactive and typically requires highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Catalyst Systems: The Heart of the Reaction
The choice of palladium catalyst and, if applicable, the copper co-catalyst is critical.
| Catalyst System | Key Features & Considerations for 5-Halo-4-methylthiazole |
| Pd(PPh₃)₄ / CuI | The classic and widely used system.[4] Reliable for iodo- and bromo-thiazoles. Can be sensitive to air and may require an inert atmosphere. |
| PdCl₂(PPh₃)₂ / CuI | An air-stable Pd(II) precatalyst that is reduced in situ.[5] A practical alternative to Pd(PPh₃)₄. |
| Copper-Free Systems | Avoids the formation of alkyne homodimers (Glaser coupling) and simplifies purification.[6] Often requires a stronger base and may necessitate more specialized ligands. |
| Microwave-Assisted | Can dramatically reduce reaction times and improve yields, especially for less reactive substrates like 5-bromo-4-methylthiazole.[7] |
Ligands: The Key to Catalyst Stability and Activity
For a substrate like 5-halo-4-methylthiazole, the ligand's role extends beyond simply stabilizing the palladium center. It must prevent catalyst deactivation by the thiazole's heteroatoms.
-
Triphenylphosphine (PPh₃): The most common ligand, suitable for many applications.
-
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃): These can accelerate the oxidative addition and reductive elimination steps, proving beneficial for less reactive bromo- and chloro-thiazoles.[3]
-
N-Heterocyclic Carbenes (NHCs): Strong σ-donating ligands that form robust palladium complexes, showing high activity for challenging substrates.[2]
Bases and Solvents: The Reaction Environment
The base is required to deprotonate the terminal alkyne, while the solvent must solubilize the reactants and facilitate the reaction.
| Parameter | Common Choices & Rationale |
| Base | Amines (e.g., Triethylamine, Diisopropylethylamine): Often used in excess and can serve as both the base and solvent.[5] Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Useful in copper-free systems and can be advantageous in certain solvent systems. |
| Solvent | Amine Solvents: Triethylamine is a common choice. Aprotic Polar Solvents (e.g., DMF, THF, Acetonitrile): Provide good solubility for the reactants and catalysts.[2] |
Field-Proven Experimental Protocols
The following protocols are presented as robust starting points for the Sonogashira coupling of 5-halo-4-methylthiazole. Optimization may be required based on the specific alkyne used.
Protocol 1: Classic Copper-Co-catalyzed Sonogashira Coupling
This protocol is well-suited for 5-iodo- and 5-bromo-4-methylthiazole.
Caption: Workflow for a classic copper-co-catalyzed Sonogashira coupling.
Detailed Steps:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-halo-4-methylthiazole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[8]
-
Add anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).[8]
-
Stir the mixture at room temperature for 5-10 minutes.[8]
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.[8]
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.[8]
-
Upon completion, cool the reaction mixture to room temperature.[8]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.[8]
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for sensitive substrates where alkyne homocoupling is a concern.
Detailed Steps:
-
To a dry Schlenk flask, add 5-bromo-4-methylthiazole (1.0 mmol, 1.0 equiv) and a palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (2.5-5 mol%).[1]
-
Evacuate and backfill with an inert gas (N₂ or Ar).
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent and 2,2,6,6-tetramethylpiperidine (TMP) as the base (2.0 equiv).[1]
-
Add the terminal alkyne (1.2 equiv).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within 1-2 hours.[1]
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Summary: Typical Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of halo-heterocycles, which can be adapted for 5-halo-4-methylthiazole.
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Iodouracil | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | 2 | 38-53 |
| 4-Iodoisoxazole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 3 | up to 98 |
| 5-Bromoindole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 70-90 |
| 6-Bromopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | ~85 |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Poor reactivity of the halide | Use a more reactive catalyst system (e.g., with a bulky, electron-rich ligand); Increase the reaction temperature; Use microwave irradiation. |
| Alkyne Homocoupling | Presence of oxygen; High copper concentration | Ensure rigorous degassing and a robust inert atmosphere; Switch to a copper-free protocol. |
| Decomposition | Reaction temperature is too high | Lower the reaction temperature and extend the reaction time; Use a more active catalyst that operates at lower temperatures. |
Conclusion
The Sonogashira coupling of 5-halo-4-methylthiazole is a powerful and versatile transformation for the synthesis of novel compounds with significant potential in drug discovery and materials science. By understanding the mechanistic nuances and carefully selecting the reaction parameters—particularly the catalyst, ligand, and base—researchers can effectively overcome the challenges associated with this electron-rich heterocyclic substrate. The protocols and data presented in this guide provide a solid foundation for the successful implementation and optimization of this critical reaction, enabling the efficient generation of diverse 5-alkynyl-4-methylthiazole derivatives.
References
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 2015.
-
Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.,
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 2018.
-
Application Notes and Protocols for Sonogashira Coupling of 4,6-difluoro-5-methylpyrimidine. BenchChem, 2025.
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 2019.
-
Sonogashira Coupling. Chemistry LibreTexts, 2024.
-
The Pd(PPh3)4/CuI catalyzed Sonogashira coupling aryl bromides containing trifluoromethyl substituent with arylalkynes. ResearchGate,
-
Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances, 2014.
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021.
-
Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem, 2025.
-
Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate,
-
Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 2001.
Sources
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Preparation of 5-Ethynyl-4-methylthiazole from 5-Iodo-4-methylthiazole
This guide provides a comprehensive overview of the synthesis of 5-ethynyl-4-methylthiazole, a valuable building block in medicinal chemistry and materials science. The primary focus is on the Sonogashira cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons (of an aryl or vinyl halide) and sp-hybridized carbons (of a terminal alkyne).[1][2] This document will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss critical parameters for successful synthesis.
Introduction: The Significance of this compound
The thiazole motif is a prominent scaffold in numerous biologically active compounds.[1] The introduction of an ethynyl group at the 5-position of the 4-methylthiazole core opens up a vast chemical space for further functionalization. This terminal alkyne can participate in a variety of subsequent transformations, including cycloadditions (e.g., "click" chemistry to form triazoles), further cross-coupling reactions, and hydrations, making this compound a highly sought-after intermediate in drug discovery and the development of novel organic materials.
Core Synthesis Strategy: The Sonogashira Coupling
The most prevalent and efficient method for the synthesis of this compound from 5-iodo-4-methylthiazole is the Sonogashira cross-coupling reaction.[1][2] This palladium- and copper-cocatalyzed reaction offers high yields and excellent functional group tolerance under relatively mild conditions.[2][3][4]
Reaction Principle:
The general transformation involves the coupling of 5-iodo-4-methylthiazole with a suitable terminal alkyne, often using a protected alkyne like ethynyltrimethylsilane (TMS-acetylene) to prevent side reactions. The trimethylsilyl (TMS) protecting group is then removed in a subsequent step to yield the desired terminal alkyne.[5][6] The use of a protected alkyne is a common strategy to enhance stability and prevent the undesired homocoupling of the terminal alkyne (Glaser coupling).[7]
Visualizing the Workflow:
Caption: General workflow for the synthesis of this compound.
Mechanistic Insights: The Catalytic Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][8] Understanding these cycles is crucial for optimizing reaction conditions.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 5-iodo-4-methylthiazole, forming a Pd(II) intermediate. The reactivity of the halide in this step follows the order I > Br > Cl.[1][2]
-
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.
-
Reductive Elimination: The desired product, 5-((trimethylsilyl)ethynyl)-4-methylthiazole, is formed, and the Pd(0) catalyst is regenerated.
The Copper Cycle:
-
π-Complex Formation: The terminal alkyne coordinates with the copper(I) catalyst.
-
Acid-Base Reaction: A base, typically an amine like triethylamine or diisopropylamine, deprotonates the alkyne, increasing its nucleophilicity and forming a copper(I) acetylide intermediate.
Visualizing the Mechanism:
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols
Part 1: Synthesis of 5-((Trimethylsilyl)ethynyl)-4-methylthiazole
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Iodo-4-methylthiazole | 225.04 | 1.0 g | 4.44 |
| Ethynyltrimethylsilane | 98.22 | 0.65 g (0.9 mL) | 6.66 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.156 g | 0.222 (5 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 0.042 g | 0.222 (5 mol%) |
| Triethylamine (Et₃N) | 101.19 | 1.8 mL | 13.32 |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - |
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 5-iodo-4-methylthiazole (1.0 g, 4.44 mmol), Pd(PPh₃)₂Cl₂ (0.156 g, 0.222 mmol), and CuI (0.042 g, 0.222 mmol).
-
Add anhydrous THF (20 mL) and triethylamine (1.8 mL, 13.32 mmol).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add ethynyltrimethylsilane (0.9 mL, 6.66 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 5-((trimethylsilyl)ethynyl)-4-methylthiazole as a solid.
Part 2: Deprotection to this compound
The removal of the TMS group is a facile process, often achieved under mild basic conditions.[5][6][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-((Trimethylsilyl)ethynyl)-4-methylthiazole | 195.36 | (Product from Part 1) | ~4.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.11 g | 0.8 (0.2 eq) |
| Methanol (MeOH) | - | 20 mL | - |
Procedure:
-
Dissolve the TMS-protected thiazole from Part 1 in methanol (20 mL) in a round-bottom flask.
-
Add potassium carbonate (0.11 g, 0.8 mmol) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Add water (20 mL) to the residue and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (the product can be volatile).
-
The resulting this compound is often obtained in high purity and may be used directly in subsequent steps or further purified by chromatography if necessary.
Causality Behind Experimental Choices and Key Considerations
-
Catalyst System: The combination of a palladium catalyst (like Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is crucial for the efficiency of the Sonogashira reaction.[1][10] While copper-free Sonogashira protocols exist, the copper co-catalyst generally accelerates the reaction, allowing it to proceed at lower temperatures.[7][11]
-
Base: An amine base, such as triethylamine, serves a dual purpose: it acts as a scavenger for the HI generated during the reaction and facilitates the deprotonation of the terminal alkyne in the copper cycle.[3][4]
-
Solvent: Anhydrous and deoxygenated solvents are important to prevent catalyst deactivation and unwanted side reactions. THF is a common choice due to its ability to dissolve the reactants and catalysts.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation by air, which would render it inactive.[7]
-
Deprotection: Potassium carbonate in methanol is a mild and effective method for TMS deprotection.[6][9] Other methods, such as using tetrabutylammonium fluoride (TBAF), are also effective but may be more expensive.[12] The choice of deprotection conditions should be compatible with other functional groups present in the molecule.[5]
Troubleshooting and Optimization
-
Low Yield: If the yield of the Sonogashira coupling is low, consider increasing the catalyst loading, using a more active palladium catalyst, or ensuring that all reagents and solvents are scrupulously dry and deoxygenated.
-
Homocoupling of Alkyne: The formation of diynes (Glaser coupling) is a common side reaction.[7] This can be minimized by using a slight excess of the alkyne and ensuring an inert atmosphere.
-
Incomplete Deprotection: If deprotection is sluggish, a stronger base or a longer reaction time may be necessary. However, harsh conditions should be avoided to prevent degradation of the thiazole ring.
Conclusion
The synthesis of this compound from 5-iodo-4-methylthiazole via a Sonogashira coupling followed by TMS deprotection is a reliable and high-yielding process. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently access this versatile building block for a wide range of applications in chemical synthesis.
References
-
Wang, L., et al. (2022). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. European Journal of Organic Chemistry. Available at: [Link]
-
Alonso, D. A., et al. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry. Available at: [Link]
-
Anonymous. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. Source not specified. Available at: [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Available at: [Link]
-
Wang, L., et al. (2022). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. ResearchGate. Available at: [Link]
-
NRO Chemistry. (2020). Sonogashira Coupling. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Narasimhamurthy, K. H., et al. (2014). Proposed reaction mechanism for the modified Sonogashira coupling of 5 with 6 in the presence of L-proline. ResearchGate. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
So, C. M., & Kwong, F. Y. (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
theoretical calculations of 5-Ethynyl-4-methylthiazole properties
An In-depth Technical Guide to the Theoretical Calculation of 5-Ethynyl-4-methylthiazole Properties
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering both foundational concepts and practical workflows.
Introduction: The Significance of Substituted Thiazoles
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The introduction of an ethynyl (-C≡C-) group at the 5-position of the 4-methylthiazole core is of particular interest. The ethynyl moiety can significantly influence the molecule's planarity, electronic properties, and potential as a building block for larger conjugated systems, making it a compelling target for both synthetic and theoretical investigation.[4]
Theoretical calculations, particularly those based on quantum mechanics, provide a powerful, cost-effective, and non-invasive means to predict molecular properties before undertaking complex and resource-intensive experimental synthesis. This guide details the application of Density Functional Theory (DFT) to characterize this compound, providing a virtual laboratory for understanding its inherent chemical nature.
Core Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying the electronic structure of molecules.[5][6] It offers a favorable balance between computational cost and accuracy, making it ideal for molecules of this size.
Causality of Method Selection:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines the strengths of Hartree-Fock theory with DFT. It is widely used and has been shown to provide reliable results for a vast range of organic molecules, particularly for geometry optimization and vibrational frequency calculations.[3][7]
-
Basis Set: 6-311++G(d,p) is a Pople-style basis set that provides a flexible and accurate description of the electrons. The 6-311 indicates a triple-zeta valence description. The ++G adds diffuse functions for both heavy atoms and hydrogens, which are crucial for describing anions and systems with lone pairs. The (d,p) adds polarization functions, allowing for non-spherical electron distribution, which is essential for accurately modeling bonding.[6][8]
All calculations are typically performed for the molecule in the gas phase to understand its intrinsic properties without the influence of a solvent.
Experimental Protocol: Geometry Optimization
The first and most critical step in any computational analysis is to find the molecule's lowest energy structure, known as geometry optimization.
-
Input Structure: A plausible 3D structure of this compound is constructed using molecular modeling software. The molecular formula is C₆H₅NS.[9]
-
Calculation Setup: The calculation is configured in a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Job Type: Opt (Optimization) and Freq (Frequency). Running a frequency calculation after optimization is a self-validating step; the absence of imaginary frequencies confirms that a true energy minimum has been found.[10]
-
Method: B3LYP/6-311++G(d,p).
-
Charge and Multiplicity: The molecule is neutral (Charge=0) with all electrons paired (Singlet state, Multiplicity=1).
-
-
Execution: The calculation is submitted to a computational server. The algorithm iteratively adjusts the positions of the atoms until the forces on them are negligible and the energy is minimized.
-
Verification: The output is checked for convergence and the absence of imaginary frequencies in the vibrational analysis.
Workflow for Geometry Optimization and Verification
Caption: Workflow for obtaining a validated optimized molecular structure.
Analysis of Calculated Properties
Optimized Molecular Structure
The geometry optimization yields the most stable conformation of the molecule. The key structural parameters provide insight into the bonding and steric arrangement.
Caption: Optimized molecular structure of this compound.
Table 1: Selected Calculated Geometrical Parameters
| Parameter | Description | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | ||
| S-C(Thiazole) | Thiazole ring sulfur-carbon bonds | ~1.73 - 1.77 Å |
| N-C(Thiazole) | Thiazole ring nitrogen-carbon bonds | ~1.31 - 1.39 Å |
| C=C(Thiazole) | Thiazole ring double bond | ~1.38 Å |
| C-C(Ethynyl) | Ethynyl C-C single bond | ~1.43 Å |
| C≡C(Ethynyl) | Ethynyl C≡C triple bond | ~1.21 Å |
| **Bond Angles (°) ** | ||
| C-S-C | Angle within the thiazole ring | ~89-91° |
| C-N-C | Angle within the thiazole ring | ~110-112° |
| Dihedral Angles (°) |
| Ring-Ethynyl | Torsion angle defining planarity | ~0° or ~180° |
Note: These are typical expected values based on calculations of similar structures.[7][8][11] The near-planar dihedral angle indicates a high degree of conjugation between the thiazole ring and the ethynyl group.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior.[12] The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[10][13] The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions.[3][14] A smaller gap generally implies higher reactivity and easier electronic excitation.[12]
Table 2: Calculated Frontier Orbital Energies
| Parameter | Description | Energy (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
| ΔE (LUMO-HOMO) | Energy Gap | ~4.0 to 5.0 |
Note: Values are typical for thiazole derivatives.[3][14]
The HOMO is expected to be localized primarily over the electron-rich thiazole ring and the ethynyl π-system, while the LUMO is also distributed across this conjugated system. This distribution facilitates π → π* electronic transitions.
Caption: HOMO-LUMO energy gap diagram.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule.[15] It is an invaluable tool for identifying reactive sites.[16]
-
Red/Yellow Regions: Indicate negative potential, are electron-rich, and are susceptible to electrophilic attack.[17][18]
-
Blue Regions: Indicate positive potential, are electron-poor, and are susceptible to nucleophilic attack.[17][18]
For this compound, the MEP map is predicted to show:
-
Negative Potential: Concentrated around the nitrogen atom of the thiazole ring and the π-electron cloud of the ethynyl triple bond. These are the primary sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Potential: Located around the hydrogen atoms, particularly the one on the thiazole ring (if present, though in this case it's C2-H) and the terminal ethynyl hydrogen.
Theoretical Spectroscopic Predictions
DFT calculations can provide theoretical spectra that serve as a powerful aid in interpreting experimental data.
Vibrational Spectroscopy (FT-IR) Vibrational analysis predicts the frequencies of molecular vibrations, which correspond to absorption peaks in an IR spectrum.[19][20] Calculated frequencies are often systematically higher than experimental ones and are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) for better agreement.
Table 3: Predicted Key Vibrational Frequencies
| Wavenumber (cm⁻¹, scaled) | Assignment | Description |
|---|---|---|
| ~3300 | ≡C-H Stretch | Vibration of the terminal alkyne C-H bond |
| ~3100 | C-H Stretch (Aromatic) | Vibration of the C-H bond on the thiazole ring |
| ~2950 | C-H Stretch (Aliphatic) | Vibrations of the methyl group C-H bonds |
| ~2150 | C≡C Stretch | Characteristic triple bond stretch of the ethynyl group |
| 1500-1600 | C=C / C=N Stretch | Ring stretching modes of the thiazole core |
Source: Based on general IR data and calculations on similar molecules.[8][21]
NMR Spectroscopy (¹H and ¹³C) The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the magnetic shielding tensors, which are then converted to chemical shifts (δ) relative to a reference standard like Tetramethylsilane (TMS).[21][22]
Table 4: Predicted NMR Chemical Shifts (ppm)
| Nucleus | Predicted Shift (δ) | Assignment |
|---|---|---|
| ¹H NMR | ||
| ~8.5-9.0 | Singlet | Proton at C2 of the thiazole ring |
| ~3.0-3.5 | Singlet | Terminal ethynyl proton |
| ~2.4-2.7 | Singlet | Methyl group protons |
| ¹³C NMR | ||
| ~150-160 | Carbon at C2 of the thiazole ring | |
| ~145-155 | Carbon at C4 (attached to methyl group) | |
| ~115-125 | Carbon at C5 (attached to ethynyl group) | |
| ~80-90 | Ethynyl carbon attached to the ring | |
| ~75-85 | Terminal ethynyl carbon | |
| ~15-20 | Methyl group carbon |
Source: Based on typical values for thiazole derivatives.[21][23][24]
Electronic Spectroscopy (UV-Vis) Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic excitations, which correspond to absorption maxima (λmax) in a UV-Vis spectrum.[21][25]
Table 5: Predicted UV-Vis Absorption
| λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|
| ~280-320 | > 0.1 | HOMO → LUMO (π → π*) |
Source: Based on TD-DFT calculations of similar conjugated systems.[21]
Conclusion
Theoretical calculations using Density Functional Theory provide a robust and detailed picture of the molecular properties of this compound. The optimized geometry reveals a planar, conjugated system. Frontier molecular orbital analysis indicates moderate reactivity and highlights the π-system's role in its electronic behavior. The MEP map successfully identifies the electron-rich nitrogen and ethynyl regions as the most probable sites for electrophilic interaction. Furthermore, the predicted IR, NMR, and UV-Vis spectra furnish a valuable theoretical benchmark for the verification and interpretation of future experimental data. This in-silico approach is an indispensable tool in modern chemical research, accelerating the design and discovery of novel molecules with potential applications in materials science and drug development.
References
-
Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018). BMC Chemistry. Available at: [Link]
-
Novel Thiazole Derivatives of Medicinal Potential: Synthesis and Modeling. (2017). ResearchGate. Available at: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. Available at: [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2022). Progress in Heterocyclic Chemistry. Available at: [Link]
-
Molecular electrostatic potential (MEP) for molecule 5. (n.d.). ResearchGate. Available at: [Link]
-
Molecular electrostatic potential (MEP) surface of 4-MAPS obtained from BHandHLYP level. (n.d.). ResearchGate. Available at: [Link]
-
Molecular electrostatic potentials (MEP) mapped on the electron density surface calculated by the DFT/B3LYP method. (n.d.). ResearchGate. Available at: [Link]
-
STRUCTURAL HOMO-LUMO, MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. Available at: [Link]
-
5-ethynyl-4-methyl-1,3-thiazole. (2025). Chemical Synthesis Database. Available at: [Link]
-
3D plots of HOMO-LUMO of 5-acetyl-2,4-dimethyl thiazole at the HSEH1PBE/LanL2DZ level. (n.d.). ResearchGate. Available at: [Link]
-
Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. (2025). ResearchGate. Available at: [Link]
-
Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis. (n.d.). Semantic Scholar. Available at: [Link]
-
Molecular electrostatic potential (MEP) values of all compounds (5a-f). (n.d.). ResearchGate. Available at: [Link]
-
Molecular electrostatic potential (MEP) surfaces presentation of the active compounds. (n.d.). ResearchGate. Available at: [Link]
-
Vibrational Analysis. (2020). YouTube. Available at: [Link]
-
Computational Study: Synthesis, Spectroscopic (UV-vis, IR, NMR), Antibacterial, Antifungal, Antioxidant, Molecular Docking and ADME of New (E)-5-(1-(2-(4-(2,4-Dichlorophenyl)thiazol-2-yl)hydrazineylidene)ethyl)-2,4-dimethylthiazole. (2025). ResearchGate. Available at: [Link]
-
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (2007). International Journal of Molecular Sciences. Available at: [Link]
-
Organic Syntheses Procedure. (2016). Organic Syntheses. Available at: [Link]
-
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.). SciELO South Africa. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
-
Conformational, structural, electronic, and vibrational investigations on 5-methyl-4-(2-thiazolylazo)resorcinol by FT-IR, FT–Raman, NMR, and DFT. (n.d.). ResearchGate. Available at: [Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). PubMed Central. Available at: [Link]
-
Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. (n.d.). Oriental Journal of Chemistry. Available at: [Link]
-
Electronic Structure, Vibrational (FT-IR and FT-Raman), UV–Vis and NMR analysis of 5-(4-(2-(5-ethylpyridin-2-yl) ethoxy) benzyl) thiazolidine-2,4-dione by Quantum Chemical method. (2025). ResearchGate. Available at: [Link]
-
A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (2019). Revista Mexicana de Física. Available at: [Link]
-
Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. (2025). ResearchGate. Available at: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). Hindawi. Available at: [Link]
-
A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl). (n.d.). SciSpace. Available at: [Link]
-
Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024). YouTube. Available at: [Link]
-
2-amino-4-methylthiazole. (n.d.). Organic Syntheses. Available at: [Link]
-
Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. (n.d.). Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Structural and vibrational studies on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrolidin-2-ol. (2015). ResearchGate. Available at: [Link]
-
Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. (n.d.). MDPI. Available at: [Link]
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. scispace.com [scispace.com]
- 12. irjweb.com [irjweb.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
spectroscopic characterization of 5-Ethynyl-4-methylthiazole
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Ethynyl-4-methylthiazole
Introduction
This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid, functionalized structure, incorporating a thiazole core, a methyl group, and a reactive ethynyl moiety, makes it a valuable building block for the synthesis of complex molecular architectures and pharmacologically active agents. The precise and unambiguous structural confirmation of this molecule is paramount for its application in drug development and other advanced fields.
This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of this compound. As a self-validating system, the protocols and interpretations detailed herein are designed to provide researchers and drug development professionals with a reliable framework for analysis. We will delve into the causality behind experimental choices and provide an authoritative grounding for the interpretation of spectral data, moving beyond a mere listing of steps to offer field-proven insights.
Molecular Structure and Spectroscopic Overview
The structural integrity of this compound (C₆H₅NS, Molecular Weight: 123.18 g/mol ) is confirmed by a synergistic application of various spectroscopic methods.[1] Each technique probes different aspects of the molecule's constitution, and together, they provide a complete structural picture.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about the electronic environment of each unique proton and carbon atom.
¹H NMR Spectroscopy
Expertise & Experience: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak. The analysis of chemical shifts (δ), integration values, and coupling patterns allows for the complete assignment of the proton signals.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃.
-
Instrumentation: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.[2]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual CHCl₃ peak at δ 7.26 ppm.
Data Interpretation and Signal Assignment
The ¹H NMR spectrum is expected to show three distinct singlet signals, corresponding to the three different types of protons in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-2 | ~8.5 - 8.7 | Singlet | 1H | Thiazole Ring Proton | The proton at the C-2 position of a thiazole ring is deshielded by the adjacent electronegative nitrogen and sulfur atoms, resulting in a downfield shift.[3] |
| Ethynyl-H | ~3.1 - 3.4 | Singlet | 1H | Acetylenic Proton | The magnetic anisotropy of the triple bond shields the terminal proton, causing it to appear in this characteristic region. |
| Methyl-H | ~2.4 - 2.6 | Singlet | 3H | Methyl Group Protons | The protons of the methyl group attached to the thiazole ring appear as a singlet in a region typical for methyl groups on an aromatic system.[3] |
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon backbone. A proton-decoupled experiment is standard, yielding a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and allows for clear identification of all carbon environments.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Record the spectrum on a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 256-1024 scans are typically required for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply Fourier transformation and phase correction. Calibrate the spectrum to the CDCl₃ triplet at δ 77.16 ppm.
Data Interpretation and Signal Assignment
The ¹³C NMR spectrum will display six distinct signals, one for each unique carbon atom in this compound.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C-2 | ~152 - 154 | Thiazole Ring Carbon | This carbon is adjacent to both N and S, leading to significant deshielding and a downfield chemical shift.[4] |
| C-4 | ~150 - 152 | Thiazole Ring Carbon | The C-4 carbon, substituted with the methyl group, appears in the downfield region characteristic of thiazole ring carbons. |
| C-5 | ~113 - 115 | Thiazole Ring Carbon | The C-5 carbon, bearing the ethynyl substituent, is also part of the aromatic system. |
| C≡CH | ~80 - 85 | Alkyne Carbon | The terminal sp-hybridized carbon of the ethynyl group.[5] |
| C≡CH | ~75 - 80 | Alkyne Carbon | The internal sp-hybridized carbon attached to the thiazole ring.[5] |
| -CH₃ | ~16 - 19 | Methyl Carbon | The sp³-hybridized methyl carbon appears in the typical upfield aliphatic region.[4] |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is an invaluable and rapid technique for identifying key functional groups based on their characteristic vibrational frequencies. The presence of the ethynyl group, in particular, gives rise to very distinct and easily identifiable absorption bands.
Caption: Standard workflow for FTIR spectroscopic analysis.
Experimental Protocol: FTIR Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of air (or the KBr pellet) should be recorded and automatically subtracted.
Interpretation of Characteristic Absorption Bands
The IR spectrum provides clear evidence for the key functional groups present in the molecule.[6]
| Vibrational Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300 | Strong, Sharp | ≡C-H Stretch | This sharp absorption is highly characteristic of the terminal acetylenic C-H bond stretch and is a key identifier for the ethynyl group.[7][8] |
| ~2900 - 3100 | Medium | C-H Stretch | Aromatic (C2-H) and aliphatic (-CH₃) C-H stretching vibrations. |
| ~2150 | Medium, Sharp | C≡C Stretch | The carbon-carbon triple bond stretch is another definitive feature of the ethynyl group. Its intensity can vary but its position is highly reliable.[8] |
| ~1450 - 1600 | Medium-Strong | C=N and C=C Stretch | These absorptions arise from the stretching vibrations within the thiazole ring, confirming the presence of the heterocyclic core.[9][10] |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for small, relatively stable organic molecules, as it induces reproducible fragmentation that can be used as a "fingerprint" for structural confirmation.
Experimental Protocol: EI-MS Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Use a standard electron ionization source (70 eV).
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Record the mass-to-charge ratio (m/z) and relative abundance of the detected ions.
Analysis of Molecular Ion and Fragmentation
The mass spectrum confirms the molecular weight and offers insights into the molecule's stability and structure.
| m/z Value | Assignment | Interpretation |
| 123 | [M]⁺ | Molecular Ion Peak: This peak corresponds to the intact molecule with one electron removed, confirming the molecular weight of 123 g/mol . |
| 122 | [M-H]⁺ | Loss of a hydrogen radical, likely the acetylenic proton. |
| 96 | [M-HCN]⁺ | A common fragmentation pathway for thiazole rings is the loss of hydrogen cyanide, indicating the presence of the C-N bond in the ring.[11] |
| 82 | [M-CH₃CN]⁺ | Fragmentation involving the loss of the methyl group and the ring nitrogen. |
UV-Vis Spectroscopy
Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within a molecule. For conjugated systems like this compound, π → π* transitions are expected. The choice of solvent can influence the exact position of the absorption maxima (λ_max). Spectroscopic grade solvents like ethanol or acetonitrile are preferred to avoid interference.
Experimental Protocol: UV-Vis Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm, using a cuvette containing the pure solvent as a reference.
Interpretation of Electronic Transitions
Thiazole derivatives are known to absorb in the UV region.
| Expected λ_max (nm) | Transition Type | Interpretation |
| ~230 - 270 | π → π* | This absorption band is attributed to electronic transitions within the conjugated π-system of the thiazole ring and the ethynyl group. The exact position and intensity depend on the solvent and the extent of conjugation.[12][13] |
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from all techniques.
Caption: Correlation of spectroscopic data to the molecular structure.
No single technique can unambiguously determine the structure. However, the collective evidence is definitive:
-
MS confirms the correct molecular weight and elemental formula.
-
IR confirms the presence of the key ethynyl and thiazole functional groups.
-
¹³C NMR confirms the presence of six unique carbons, including two sp- and four sp²-hybridized carbons (plus the methyl).
-
¹H NMR confirms the number and electronic environment of all protons, matching the proposed structure perfectly.
This integrated approach forms a self-validating system, providing unequivocal proof of the structure and purity of this compound, a critical step for its use in research and development.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Available From: [Link]
-
Nikolaev, E. N., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 823. Available From: [Link]
-
Chemical Synthesis Database. (2025). 5-ethynyl-4-methyl-1,3-thiazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-5-vinylthiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-ethyl-4-methyl thiazole. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole. Retrieved from [Link]
-
NIST. (n.d.). Thiazole, 5-ethenyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2019). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. Retrieved from [Link]
-
Changala, P. B., et al. (2016). The near-infrared spectrum of ethynyl radical. The Journal of Chemical Physics, 145(7), 074305. Available from: [Link]
-
Al-Ayed, A. S., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. RSC Advances, 13(50), 35057-35076. Available from: [Link]
-
Ghorab, M. M., et al. (2015). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][3][9]triazole-6(5H)-ones as Possible Anticancer Agents. Molecules, 20(8), 14037-14054. Available from: [Link]
-
Słabicki, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1937-1944. Available from: [Link]
-
Reutenauer, L. (2023). Identifying Characteristic Functional Groups. Chemistry LibreTexts. Available from: [Link]
-
Brown, W. P. (n.d.). Infrared Spectroscopy. Doc Brown's Chemistry. Retrieved from [Link]
-
Changala, P. B., et al. (2016). The near-infrared spectrum of ethynyl radical. The Journal of Chemical Physics. Available from: [Link]
-
Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. Available from: [Link]
-
ResearchGate. (2023). The UV-vis spectra of the synthesized molecules recorded in different solvents. Retrieved from [Link]
-
Słabicki, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Rostom, S. A., et al. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 3(1), 21-30. Available from: [Link]
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Reva, I., & Lapinski, L. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(11), 3183. Available from: [Link]
-
ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]
-
Wujec, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(16), 4991. Available from: [Link]
-
ResearchGate. (2021). FTIR spectral peak values and functional groups obtained from ethanol extract of P. juliflora pods. Retrieved from [Link]
-
ResearchGate. (2018). UV/Vis absorption spectroscopic titration of thiazole 2 with B(C6F5)3. Retrieved from [Link]
-
El-Metwaly, N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Available from: [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. Retrieved from [Link]
-
Li, J., et al. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Journal of the Korean Chemical Society, 51(4), 349-351. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
-
Beilstein Journals. (2024). Search Results. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. rsc.org [rsc.org]
- 3. 4-Methylthiazole(693-95-8) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. researchgate.net [researchgate.net]
- 11. article.sapub.org [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 5-Ethynyl-4-methylthiazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of the Thiazole Moiety via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and highly reliable method for forging covalent bonds between molecular building blocks.[1] This reaction's simplicity, high yields, and exceptional functional group tolerance have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][2] The resulting 1,4-disubstituted 1,2,3-triazole core is not merely a linker; it is a stable, aromatic scaffold that can act as a pharmacophore, influencing the physicochemical and pharmacological properties of a molecule.[3][4]
Within the vast landscape of available alkynes for CuAAC, 5-ethynyl-4-methylthiazole stands out as a particularly valuable synthon. The thiazole ring is a privileged heterocyclic motif found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] By employing this compound in CuAAC reactions, researchers can seamlessly introduce this potent pharmacophore into target molecules, creating novel conjugates with potentially enhanced biological activity and improved drug-like properties.
These application notes provide a comprehensive guide to the effective use of this compound in CuAAC reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer practical insights into reaction optimization and troubleshooting.
Mechanistic Considerations: The Role of Copper in Catalyzing the Cycloaddition
The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires harsh conditions and often results in a mixture of 1,4- and 1,5-regioisomers.[1][8] The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude (107 to 108-fold) and, crucially, provides exclusive control over the regioselectivity, yielding only the 1,4-disubstituted triazole.[1][2]
The catalytic cycle, as illustrated below, is understood to proceed through several key steps:
-
Formation of the Copper(I)-Acetylide: The cycle begins with the coordination of the terminal alkyne, this compound, to the copper(I) center. This coordination increases the acidity of the terminal proton, facilitating its removal to form a highly nucleophilic copper(I)-acetylide intermediate.[8][9]
-
Coordination of the Azide: The organic azide then coordinates to the copper center.
-
Cycloaddition: A stepwise process involving the nucleophilic attack of the acetylide onto the terminal nitrogen of the azide leads to a six-membered copper-containing intermediate.[]
-
Ring Contraction and Protonation: This intermediate undergoes ring contraction to form a triazolyl-copper species. Subsequent protonation releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[]
The presence of the electron-rich 4-methylthiazole ring in this compound can influence the electronic properties of the alkyne, though aliphatic alkynes are generally less reactive than aromatic ones.[11]
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle.
Experimental Protocols
General Considerations and Reagent Preparation
-
Reagents: this compound can be sourced from commercial suppliers.[12] All other reagents, including the organic azide, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and sodium L-ascorbate, should be of high purity.
-
Solvents: The choice of solvent is critical and often involves a mixture to ensure solubility of all reactants. Common solvent systems include mixtures of water with t-BuOH, DMSO, or DMF.[13][14]
-
Copper Source: While Cu(I) salts can be used directly, it is often more convenient and reliable to generate the active Cu(I) catalyst in situ from a Cu(II) precursor, such as CuSO₄, using a reducing agent.[8] Sodium ascorbate is the most common and effective reducing agent for this purpose.[15][16]
-
Oxygen Exclusion: The catalytically active Cu(I) species is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen. While the presence of excess sodium ascorbate provides a reservoir of reducing agent, minimizing oxygen exposure by capping the reaction vessel is good practice to prevent catalyst deactivation and potential side reactions like Glaser coupling.[17]
-
Ligands: In many cases, particularly in bioconjugation or with sensitive substrates, the use of a copper-chelating ligand is highly recommended. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state, accelerate the reaction, and prevent copper-mediated side reactions.[1][18]
Protocol 1: Standard CuAAC with this compound
This protocol is a general starting point for the reaction between this compound and a soluble organic azide.
Materials:
-
This compound
-
Organic Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Solvent (e.g., 1:1 mixture of deionized water and t-BuOH)
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the organic azide (1.0 equiv) and this compound (1.0 - 1.2 equiv) in the chosen solvent system (e.g., 1:1 H₂O/t-BuOH) to a concentration of approximately 0.1 M.
-
In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water) and sodium L-ascorbate (e.g., 1 M in water).
-
To the stirred solution of the azide and alkyne, add the sodium L-ascorbate solution (5-10 mol%).
-
Add the CuSO₄ solution (1-5 mol%). A slight color change may be observed.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Recommended Range | Rationale |
| Alkyne Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the alkyne can help drive the reaction to completion. |
| Copper Catalyst | 1 - 5 mol% CuSO₄ | Lower catalyst loading is preferred to minimize residual copper in the product. |
| Reducing Agent | 5 - 10 mol% Sodium Ascorbate | An excess relative to copper ensures the maintenance of the active Cu(I) state.[15] |
| Solvent | H₂O/t-BuOH, H₂O/DMSO, H₂O/DMF | Co-solvents are used to solubilize both polar and non-polar reactants. |
| Temperature | Room Temperature to 60 °C | Most CuAAC reactions proceed efficiently at room temperature, but gentle heating can accelerate sluggish reactions.[13] |
| Reaction Time | 1 - 24 hours | Varies depending on the reactivity of the substrates and reaction conditions. |
Applications in Drug Discovery and Development
The integration of the 4-methylthiazole-1,2,3-triazole scaffold into molecules has proven to be a successful strategy in the development of new therapeutic agents. This combined heterocyclic system is associated with a broad range of pharmacological activities.[3][4]
-
Anticancer Agents: Many thiazole and triazole derivatives have demonstrated potent anticancer activity against various cell lines.[4][7] The ability to rapidly synthesize libraries of thiazole-triazole conjugates via CuAAC allows for efficient structure-activity relationship (SAR) studies to identify lead compounds.
-
Antimicrobial Agents: The triazole ring is a key pharmacophore in many antifungal and antibacterial drugs.[4] Combining it with the thiazole moiety, also known for its antimicrobial properties, can lead to synergistic effects and the development of novel antimicrobial candidates.[3]
-
Enzyme Inhibitors: The triazole ring can act as a stable bioisostere for amide bonds and participate in hydrogen bonding interactions within enzyme active sites.[3] This makes the thiazole-triazole scaffold an attractive platform for designing potent and selective enzyme inhibitors.
Caption: Workflow for Drug Discovery using this compound in CuAAC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Catalyst Inactivation: Oxidation of Cu(I) to Cu(II). | Degas the solvent before use. Add a fresh portion of sodium ascorbate. Consider using a protective ligand like THPTA or TBTA.[17][19] |
| Poor Solubility: One or more reactants are not fully dissolved. | Try a different solvent system (e.g., add DMSO or DMF). Gentle heating may improve solubility. | |
| Steric Hindrance: Bulky groups near the azide or alkyne may slow the reaction. | Increase the reaction temperature (e.g., to 40-60 °C). Increase reaction time.[11] | |
| Inhibitory Functional Groups: Some functional groups (e.g., free thiols) can bind to and sequester the copper catalyst. | Use an excess of the copper catalyst and ligand.[19] Add a sacrificial metal like Zn(II) to bind the inhibitory groups.[19] | |
| Side Product Formation (e.g., Alkyne Dimerization) | Glaser Coupling: Oxidative homocoupling of the alkyne, promoted by Cu(II) and oxygen. | Ensure an adequate excess of sodium ascorbate is present. Minimize exposure to air by using a sealed vial or an inert atmosphere.[17] |
| Difficulty in Purification | Residual Copper: Copper salts can be difficult to remove from the final product. | Wash the crude product with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride. |
| Inconsistent Results | Reagent Quality: Degradation of sodium ascorbate solution over time. Impurities in starting materials. | Always use freshly prepared sodium ascorbate solution. Ensure the purity of the azide and alkyne starting materials.[13][14] |
References
-
Presolski, S. J., Hong, V., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Available from: [Link]
-
Di Giuseppe, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available from: [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) is a widely utilized, reliable, and straightforward way for making covalent connections between building blocks containing various functional groups. European Journal of Organic Chemistry, 2006(1), 51-68. Available from: [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]
-
Yi, L., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 23(8), 1879. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
-
Hong, V., Presolski, S. J., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available from: [Link]
-
Gao, C., et al. (2021). Application of triazoles in the structural modification of natural products. RSC Advances, 11(48), 30205-30224. Available from: [Link]
-
Uddin, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881373. Available from: [Link]
-
Zhang, X., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 258, 115591. Available from: [Link]
-
Caballero, A., et al. (2014). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 4(59), 31449-31458. Available from: [Link]
-
Patil, S., et al. (2024). A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews, 22(1), 1456-1466. Available from: [Link]
-
Gariazzo, C., et al. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? European Journal of Organic Chemistry, 2011(29), 5649-5663. Available from: [Link]
-
Hong, V., Presolski, S. J., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. Available from: [Link]
-
Al-Ostath, A., et al. (2022). Thiazole in the Targeted Anticancer Drug Discovery. Molecules, 27(19), 6296. Available from: [Link]
-
ResearchGate. (n.d.). Optimized CuAAC reaction set-up. [Image]. Available from: [Link]
-
Martin, S. (2021). Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. Available from: [Link]
-
Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). r/Chempros. Available from: [Link]
-
Chemistry Stack Exchange. (2019). CuAAC "Click" reaction giving inconsistent results. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Available from: [Link]
-
Chemical Synthesis Database. (n.d.). 5-ethynyl-4-methyl-1,3-thiazole. Available from: [Link]
-
Schneider, C., et al. (2019). Copper-Catalyzed Alkyne-Azide Cycloaddition on the Solid Phase for the Preparation of Fully Click-Modified Nucleic Acids. Methods in Molecular Biology, 1973, 177-183. Available from: [Link]
-
Di Giuseppe, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Zaragoza. Available from: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available from: [Link]
-
Lee, S. H., et al. (2009). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Bulletin of the Korean Chemical Society, 30(8), 1937-1938. Available from: [Link]
-
ResearchGate. (n.d.). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. [Table]. Available from: [Link]
-
Mouden, S., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6667. Available from: [Link]
-
The Good Scents Company. (n.d.). 5-(1-hydroxyethyl)-4-methyl thiazole. Available from: [Link]
-
The Good Scents Company. (n.d.). 5-ethyl-4-methyl thiazole. Available from: [Link]
-
Díez-González, S., & Nolan, S. P. (2013). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 11(18), 2957-2968. Available from: [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 111600-93-2|this compound|BLD Pharm [bldpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Ethynyl-4-methylthiazole as a Novel Electron-Deficient Alkyne for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Introduction: The Expanding Toolkit of Bioorthogonal Chemistry
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science.[1][2] This bioorthogonal reaction enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[3][4] The reaction's kinetics and efficiency are primarily dictated by the structure of the cyclooctyne, with highly strained derivatives like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) offering rapid reaction rates.[3][5] While the focus has largely been on modifying the cyclooctyne component, the electronic nature of the alkyne partner also presents a compelling, yet less explored, avenue for tuning SPAAC reactivity.
This application note introduces 5-Ethynyl-4-methylthiazole as a novel, electron-deficient terminal alkyne for use in SPAAC. We propose that the inherent electron-withdrawing properties of the thiazole ring can modulate the reactivity of the alkyne, potentially offering unique kinetic profiles in reactions with strained cyclooctynes. The thiazole moiety is a privileged scaffold in medicinal chemistry, making this building block particularly attractive for applications in drug discovery and bioconjugation.[6]
Herein, we provide a comprehensive guide for researchers, including the scientific rationale for its use, a detailed protocol for its synthesis, and step-by-step procedures for its application in SPAAC reactions and subsequent kinetic analysis.
Scientific Rationale: The Thiazole Ring as an Electron-Withdrawing Moiety
The thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen atoms. The electronegative nitrogen atom in the C=N bond imparts an electron-deficient character to the ring system. This electronic property is anticipated to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the appended ethynyl group, making it a more reactive dipolarophile in the context of an inverse-electron-demand SPAAC reaction.[7] This could lead to enhanced reaction rates with electron-rich cyclooctynes or provide a handle for achieving orthogonal reactivity with different azide-cyclooctyne pairs.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved in a three-step sequence starting from commercially available 4-methylthiazole. The proposed workflow involves bromination of the C5 position, followed by a Sonogashira coupling with a protected acetylene, and subsequent deprotection.
Caption: Proposed synthetic route for this compound.
Protocol 1: Synthesis of 5-Bromo-4-methylthiazole
This protocol is adapted from established methods for the bromination of thiazoles.[8]
-
Reagents and Materials:
-
4-Methylthiazole (commercially available)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
10% Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate
-
Saturated Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware.
-
-
Procedure:
-
In a round-bottom flask protected from light, dissolve 4-methylthiazole (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add bromine (1.0 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by carefully adding 10% aqueous Na₂CO₃ solution until the bromine color disappears and the solution is basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield 5-bromo-4-methylthiazole. The product can be further purified by column chromatography if necessary.
-
Protocol 2: Sonogashira Coupling to Synthesize 4-Methyl-5-((trimethylsilyl)ethynyl)thiazole
This is a standard Sonogashira coupling protocol.
-
Reagents and Materials:
-
5-Bromo-4-methylthiazole (from Protocol 1)
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene or THF (anhydrous)
-
Schlenk flask and inert atmosphere setup (Nitrogen or Argon).
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 5-bromo-4-methylthiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous toluene or THF, followed by triethylamine (2.0 eq).
-
Add ethynyltrimethylsilane (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the TMS-protected alkyne.
-
Protocol 3: Deprotection to Yield this compound
This is a mild deprotection method for TMS-protected alkynes.[8]
-
Reagents and Materials:
-
4-Methyl-5-((trimethylsilyl)ethynyl)thiazole (from Protocol 2)
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 eq) in methanol.
-
Add potassium carbonate (0.2 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.
-
Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
We propose the use of this compound as a novel reagent in SPAAC reactions with commonly used strained cyclooctynes such as DBCO and BCN.
Sources
- 1. 2-Ethyl-4-methylthiazole = 98 , FG 15679-12-6 [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 4-Methylthiazole 99 693-95-8 [sigmaaldrich.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 5. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture [mdpi.com]
- 6. 5-bromo-4-methylthiazole | 111600-83-0 [chemicalbook.com]
- 7. 111600-83-0|5-Bromo-4-methylthiazole|BLD Pharm [bldpharm.com]
- 8. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Click Chemistry with 5-Ethynyl-4-methylthiazole
Foreword: The Strategic Advantage of the Thiazole Moiety in Triazole Synthesis
In the landscape of modern synthetic chemistry, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands as a paragon of efficiency and reliability for forging robust triazole linkages.[1] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical overview and actionable protocols for the successful implementation of CuAAC reactions utilizing 5-ethynyl-4-methylthiazole .
The thiazole ring is a privileged heterocyclic motif, integral to the structure of numerous pharmaceuticals and bioactive compounds. Its incorporation into molecular architectures via the CuAAC reaction opens a gateway to novel chemical entities with significant potential in medicinal chemistry and materials science. However, the presence of heteroatoms in the alkyne component introduces specific challenges and considerations that necessitate a nuanced approach to reaction optimization. This document will address these subtleties, offering not just procedural steps, but the underlying scientific rationale to empower you to navigate the click chemistry landscape with confidence and precision.
PART 1: The CuAAC Reaction with this compound: A Mechanistic Perspective and Key Considerations
The CuAAC reaction facilitates the regioselective formation of a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[2] The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate, which then undergoes cycloaddition with the azide.[1]
Caption: Simplified schematic of the CuAAC catalytic cycle.
A primary challenge when working with heteroaromatic alkynes like this compound is the potential for the nitrogen and sulfur atoms of the thiazole ring to coordinate with the copper catalyst.[3] This can lead to catalyst sequestration, forming inactive complexes and consequently retarding or inhibiting the desired click reaction.[4] Therefore, the judicious selection of ligands and solvents is paramount to mitigate this effect and ensure a successful outcome.
The Critical Role of the Ligand
Ligands are essential for stabilizing the active Cu(I) oxidation state and preventing catalyst disproportionation.[5] In the context of this compound, a well-chosen ligand will preferentially coordinate to the copper center, minimizing unwanted interactions with the thiazole ring and maintaining catalyst availability for the alkyne.
-
Tris(benzyltriazolylmethyl)amine (TBTA): This is a widely used and highly effective ligand for CuAAC. Its tripodal structure effectively encapsulates the copper ion, shielding it from inhibitory interactions and accelerating the reaction.
-
Benzimidazole-based Ligands: These have been shown to be superior catalysts in some systems, potentially offering faster reaction rates.[6]
-
Water-Soluble Ligands (e.g., THPTA): For reactions in aqueous media, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice, offering both high reactivity and good solubility.
Optimizing the Catalyst System
The active Cu(I) catalyst can be introduced directly or generated in situ from a more stable Cu(II) precursor. The latter is often preferred for its convenience and reproducibility.[1]
-
In situ Generation: The most common method involves the reduction of copper(II) sulfate (CuSO₄) with sodium ascorbate.[7] A slight excess of sodium ascorbate is recommended to counteract any dissolved oxygen that could re-oxidize the Cu(I).[7]
-
Direct Cu(I) Sources: Copper(I) iodide (CuI) or bromide (CuBr) can be used, particularly in organic solvents. These reactions often require an amine base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the formation of the copper acetylide.
Solvent Selection: More Than Just Solubility
The solvent system not only needs to solubilize the reactants but can also influence the catalytic activity.
-
Aqueous Systems: Mixtures of water with co-solvents like t-butanol, DMSO, or DMF are highly effective and environmentally benign. Water has been observed to accelerate the CuAAC reaction.[1]
-
Organic Solvents: For substrates with poor aqueous solubility, solvents like THF, dichloromethane (DCM), and DMF are suitable.
-
Donor Solvents: Solvents with coordinating ability, such as DMSO and DMF, can help to disrupt the formation of inhibitory copper complexes, which is particularly relevant when using strongly chelating ligands or substrates like this compound.[6]
PART 2: Experimental Protocols
Protocol 2.1: CuAAC of this compound in an Aqueous System (Recommended Starting Point)
This protocol is robust and generally applicable for a wide range of azides.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
Workflow:
Caption: Step-by-step workflow for the aqueous CuAAC protocol.
Detailed Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the azide partner (1.05-1.2 equivalents) in a 1:1 mixture of t-butanol and water to achieve a concentration of approximately 0.1 M.
-
To the stirring solution, add the TBTA ligand (1 mol% from a stock solution in DMSO).
-
Add the copper(II) sulfate (1 mol% from an aqueous stock solution). The solution will likely be pale blue.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5 mol% from an aqueous stock solution). A color change is often observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2.2: CuAAC of this compound in an Organic System
This protocol is for substrates that are not soluble in aqueous media.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) and the azide (1.1 equivalents) in the anhydrous solvent.
-
Add DIPEA (2.0 equivalents).
-
Add CuI (5 mol%).
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with an organic solvent, wash the organic phase with brine, dry, and concentrate.
-
Purify by column chromatography.
PART 3: Data Presentation and Troubleshooting
| Parameter | Aqueous System (Protocol 2.1) | Organic System (Protocol 2.2) | Comments |
| Copper Source | CuSO₄·5H₂O (1-5 mol%) | CuI (5-10 mol%) | In situ reduction is often more reliable. |
| Reducing Agent | Sodium Ascorbate (5-10 mol%) | N/A | Essential for the Cu(II)/Cu(I) catalytic cycle. |
| Ligand | TBTA or THPTA (1-5 mol%) | TBTA (5-10 mol%) | Crucial for preventing catalyst inhibition by the thiazole. |
| Base | N/A | DIPEA (2 eq) | Required for deprotonation of the alkyne. |
| Solvent | t-BuOH/H₂O, DMSO/H₂O | THF, DMF, DCM | Choice depends on substrate solubility. |
| Temperature | Room Temperature | Room Temperature | Gentle heating (35-40 °C) may be required for slow reactions. |
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Slow or Stalled Reaction | Catalyst inhibition by thiazole. | Increase ligand concentration (up to 5 mol%). Switch to a stronger coordinating ligand (e.g., a benzimidazole-based ligand). Use a donor co-solvent like DMSO. |
| Inactive catalyst. | Use freshly prepared sodium ascorbate solution. Ensure the reaction is protected from excessive oxygen exposure.[7] | |
| Poor substrate solubility. | Change the co-solvent or solvent system. | |
| Formation of Side Products (e.g., Alkyne Dimer) | Glaser coupling due to Cu(II).[5] | Ensure a sufficient excess of sodium ascorbate. Maintain a low oxygen environment. |
| Difficulty in Purification | Residual copper. | Wash the organic extract with a dilute aqueous solution of EDTA or ammonium hydroxide to chelate and remove copper salts. |
PART 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Alternative
For biological applications where the cytotoxicity of copper is a concern, SPAAC offers an excellent alternative.[8] This reaction relies on the high ring strain of a cyclooctyne derivative to react with an azide without the need for a metal catalyst.
To utilize this method, this compound would first need to be coupled to a strained cyclooctyne, or the azide component would need to be modified with a cyclooctyne. The subsequent reaction with the corresponding azide or alkyne partner would then proceed under physiological conditions. While highly effective, the synthesis of strained alkynes can be more complex and costly.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Hein, C. D., Liu, X., & Wang, D. (2008). Pharmaceutical Research, 25(10), 2216–2230. [Link]
-
CuAAC click triazole synthesis - laboratory experiment. Chem Help ASAP. (2022). YouTube. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Hein, J. E., & Fokin, V. V. (2010). Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Journal of the American Chemical Society, 129(42), 12705–12712. [Link]
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Angewandte Chemie International Edition, 50(4), 914-917. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Royo, M., et al. (2020). Organometallics, 39(15), 2846-2856. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. McKay, C. S., & Finn, M. G. (2014). Chemistry & Biology, 21(9), 1075–1101. [Link]
-
Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Yoo, E. J., et al. (2013). Journal of the American Chemical Society, 135(46), 17452–17462. [Link]
-
An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Mori, S., et al. (2017). Catalysis Science & Technology, 7(14), 2978-2982. [Link]
-
Click chemistry as a connection tool: Grand opportunities and challenges. Kumar, A., et al. (2023). Journal of the Chinese Chemical Society, 70(8), 1541-1563. [Link]
-
Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Wang, Y., et al. (2023). Organic Letters, 25(4), 634-639. [Link]
-
Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. Wang, K., et al. (2023). Organic Letters, 25(2), 335-340. [Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Rodionov, V. O., et al. (2007). Journal of the American Chemical Society, 129(42), 12696-12704. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioorthogonal Labeling of Proteins with 5-Ethynyl-4-methylthiazole
Introduction: Harnessing the Power of Bioorthogonal Chemistry for Precise Protein Analysis
In the intricate landscape of cellular biology, the ability to selectively tag and visualize proteins within their native environment is paramount to unraveling their complex functions. Bioorthogonal chemistry provides a powerful toolkit for achieving this, offering a suite of chemical reactions that can proceed within living systems without interfering with endogenous biochemical processes.[1][2][3][4] At the heart of this technology lies the concept of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility.[1][5][6] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) have emerged as workhorse reactions for bioconjugation.[1][3][7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 5-Ethynyl-4-methylthiazole (EMT) , a terminal alkyne-containing probe, for the bioorthogonal labeling of proteins. While direct literature on the specific application of EMT in protein labeling is emerging, its structural features suggest its utility as a valuable tool in the bioorthogonal chemistry arsenal. The protocols and insights provided herein are based on established principles of bioorthogonal chemistry and are designed to serve as a comprehensive guide for the successful implementation of EMT in your research endeavors.
The core principle involves the introduction of the ethynyl group of EMT into a protein of interest, followed by a highly specific "click" reaction with an azide-bearing reporter molecule, such as a fluorophore or a biotin affinity tag. This enables the visualization, isolation, and characterization of labeled proteins for a wide range of applications, from basic research to drug discovery.
The Chemistry of Bioorthogonal Labeling: A Tale of Two Clicks
The terminal alkyne of EMT serves as a chemical handle that can be selectively targeted by an azide-functionalized probe. This reaction can be achieved through two primary pathways:
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to accelerate the formation of a stable triazole linkage between the alkyne and the azide.[6][8] While extremely effective, the potential cytotoxicity of copper requires careful optimization of reaction conditions, particularly in live-cell applications.[7] The use of copper-chelating ligands can help mitigate this toxicity.[5][9]
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a significant concern, SPAAC offers a catalyst-free alternative.[3][7] This reaction employs a strained cyclooctyne derivative that readily reacts with an azide without the need for a metal catalyst, making it highly suitable for live-cell imaging and in vivo studies.[7]
Experimental Design and Strategy
Successful protein labeling with EMT requires a two-step approach: first, the incorporation of the EMT handle into the target protein(s), and second, the bioorthogonal reaction with an azide probe.
Step 1: Incorporating the Ethynyl Handle
There are two primary strategies for introducing the EMT alkyne into proteins:
-
Metabolic Labeling: This powerful technique involves introducing an amino acid analogue bearing the EMT moiety into cell culture media.[10] Cells will incorporate this unnatural amino acid into newly synthesized proteins, effectively tagging them with the alkyne handle. This approach is ideal for studying protein synthesis and turnover.
-
Direct Labeling of Purified Proteins: For in vitro studies, purified proteins can be directly modified with an EMT-containing reagent that targets specific amino acid residues, such as lysines or cysteines.[11] This method offers precise control over which proteins are labeled.
Step 2: The Bioorthogonal "Click" Reaction
Once the EMT handle is incorporated, the labeled proteins can be reacted with an azide-functionalized reporter molecule. The choice of reporter will depend on the downstream application and can include:
-
Fluorophores: For visualization by fluorescence microscopy or flow cytometry.
-
Biotin: For affinity purification and subsequent analysis by mass spectrometry or Western blotting.
-
Drug Molecules: For targeted drug delivery applications.
Visualizing the Workflow: A Diagrammatic Overview
Caption: A schematic overview of the key steps involved in the bioorthogonal labeling of proteins using this compound (EMT).
Protocols
Protocol 1: Metabolic Labeling of Proteins with an EMT-Amino Acid Analogue in Mammalian Cells
This protocol describes the metabolic incorporation of an EMT-containing amino acid analogue into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
EMT-amino acid analogue (e.g., an EMT-modified methionine or lysine analogue)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight under standard cell culture conditions (37°C, 5% CO₂).
-
Starvation (Optional but Recommended): To enhance the incorporation of the EMT-amino acid analogue, aspirate the complete medium and wash the cells once with warm PBS. Then, incubate the cells in an amino acid-free medium for 1-2 hours.
-
Metabolic Labeling: Prepare the labeling medium by supplementing the amino acid-free medium with the EMT-amino acid analogue at a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Remove the starvation medium and add the labeling medium to the cells. Incubate for 4-24 hours. The incubation time will depend on the rate of protein synthesis in your cell line and the desired level of labeling.
-
Cell Harvest and Lysis:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing a protease inhibitor cocktail to each well or flask.
-
Incubate on ice for 15-30 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the EMT-labeled proteome.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the bioorthogonal "click" reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of EMT-Incorporated Proteins
This protocol details the "click" reaction between EMT-labeled proteins and an azide-functionalized reporter molecule using a copper(I) catalyst.
Materials:
-
EMT-labeled protein lysate (from Protocol 1) or purified EMT-labeled protein
-
Azide-reporter probe (e.g., Azide-Fluorophore, Azide-Biotin)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water)[12]
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine stock solution (optional, to reduce oxidative damage, e.g., 100 mM in water)[5]
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be adjusted as needed.
| Reagent | Stock Concentration | Final Concentration | Volume for 100 µL Reaction |
| EMT-labeled Protein | Varies | 1-2 mg/mL | X µL |
| Reaction Buffer | - | - | to 100 µL |
| Azide-Reporter Probe | 10 mM | 100 µM | 1 µL |
| Aminoguanidine (optional) | 100 mM | 5 mM | 5 µL |
| CuSO₄ | 20 mM | 100 µM | 0.5 µL |
| THPTA Ligand | 50 mM | 500 µM | 1 µL |
| Sodium Ascorbate | 100 mM | 5 mM | 5 µL |
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed on a rotator for gentle mixing.
-
Sample Preparation for Downstream Analysis:
-
For Fluorescence Imaging (SDS-PAGE): Add 4x Laemmli sample buffer to the reaction mixture, boil for 5 minutes, and proceed with SDS-PAGE analysis.
-
For Mass Spectrometry (with Biotin-Azide): Proceed with streptavidin-based affinity purification to enrich for the biotinylated proteins.
-
Data Analysis and Interpretation
The successful labeling of proteins with EMT can be confirmed and quantified using various techniques:
-
In-Gel Fluorescence Scanning: When using a fluorescent azide probe, labeled proteins can be visualized directly in an SDS-PAGE gel using an appropriate fluorescence scanner. This provides a direct readout of the labeling efficiency and the molecular weight distribution of the labeled proteins.
-
Western Blotting: If a specific protein is targeted, a Western blot can be performed using an antibody against that protein. A shift in the molecular weight of the labeled protein compared to the unlabeled control can confirm successful conjugation.
-
Mass Spectrometry: For a global analysis of the labeled proteome, proteins labeled with biotin-azide can be enriched using streptavidin beads and subsequently identified and quantified by mass spectrometry.[13]
Table of Expected Quantitative Data:
| Analytical Method | Expected Outcome | Quantitative Metric |
| In-Gel Fluorescence | Fluorescent bands corresponding to labeled proteins | Fluorescence intensity |
| Western Blot | Shift in molecular weight of the target protein | Band intensity ratio (labeled vs. unlabeled) |
| Mass Spectrometry | Identification of biotinylated peptides | Peptide spectral matches, protein abundance ratios |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient incorporation of EMT-amino acid | Optimize the concentration of the EMT-amino acid and the labeling time. Consider a longer starvation period. |
| Inefficient "click" reaction | Ensure the sodium ascorbate solution is freshly prepared. Optimize the concentrations of copper, ligand, and azide probe. | |
| High Background Signal | Non-specific binding of the azide probe | Include a "no-click" control (without copper and ascorbate) to assess non-specific binding. Perform stringent washes after the click reaction. |
| Cell Toxicity (in live-cell labeling) | Copper-mediated cytotoxicity | Reduce the concentration of copper and the incubation time. Use a copper-chelating ligand like THPTA. Consider using the SPAAC reaction as an alternative. |
Conclusion
This compound holds promise as a versatile probe for the bioorthogonal labeling of proteins. Its terminal alkyne functionality allows for its efficient and specific reaction with azide-containing reporter molecules via both copper-catalyzed and strain-promoted click chemistry. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the utility of EMT in their own experimental systems. By leveraging the power of bioorthogonal chemistry, the scientific community can continue to shed light on the intricate roles of proteins in health and disease.
References
- Liu, G., Wold, E., & Zhou, J. (2019). Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. Current Topics in Medicinal Chemistry.
- Sletten, E. M., & Bertozzi, C. R. (2014). Design Strategies for Bioorthogonal Smart Probes. Accounts of chemical research, 44(9), 666–676.
- Prescher, J. A., & Bertozzi, C. R. (2021). Bioorthogonal chemistry. Nature Reviews Methods Primers, 1(1), 1-23.
- Plass, T., et al. (2012). Genetically Encoding Bioorthogonal Functional Groups for Site-selective Protein Labeling.
- Spicer, C. D., & Davis, B. G. (2014). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Accounts of chemical research, 47(8), 2475–2485.
- Hong, V., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- Patterson, D. M., et al. (2014). Developing bioorthogonal probes to span a spectrum of reactivities. Current opinion in chemical biology, 19, 1-9.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Applications in Science and Medicine.
- Lang, K., & Chin, J. W. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Chemical reviews, 114(9), 4764–4806.
- Wang, M., et al. (2022). Designing Bioorthogonal Reactions for Biomedical Applications. Journal of Medicinal Chemistry, 65(2), 1028-1051.
- Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- van der Velden, J. L. J., et al. (2007). A method for site-specific labeling of multiple protein thiols. Protein science, 16(8), 1653–1661.
- Uttamapinant, C., et al. (2015). Fitness Factors for Bioorthogonal Chemical Probes.
- Diez-Gonzalez, S., et al. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 31(22), 7855-7867.
- Chem Help ASAP. (2022, January 10).
- Nwe, K., & Hilderbrand, S. A. (2017). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. APL Bioengineering, 1(1), 011501.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Ott, M., et al. (2015). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Journal of biomolecular NMR, 62(3), 289–299.
- Kim, Y., et al. (2008). Efficient Site-Specific Labeling of Proteins via Cysteines.
- Thermo Fisher Scientific. (n.d.). Protein Labeling Reagents.
- Gierliński, M., et al. (2012). Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine. PLoS ONE, 7(5), e36682.
- Gochenhour, M. (2024). Functionalizing Anthraquinone-Based Fluorophores for Protein Labeling. Liberty University.
- Dölken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of visualized experiments, (78), e50195.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design Strategies for Bioorthogonal Smart Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Ethynyl-4-methylthiazole as a Strategic Building Block in Pharmaceutical Synthesis
Abstract
This technical guide offers an in-depth exploration of 5-ethynyl-4-methylthiazole, a heterocyclic building block of significant interest in modern drug discovery. We will dissect its synthesis, reactivity, and strategic application in the construction of complex pharmaceutical agents. This document provides not only detailed, robust experimental protocols for key transformations but also the scientific rationale behind the procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry. This note is tailored for medicinal chemists, synthetic organic chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.
The Strategic Value Proposition: Why this compound?
In the landscape of medicinal chemistry, the thiazole ring is considered a "privileged scaffold." Its presence in over 18 FDA-approved drugs, such as the antiretroviral Ritonavir and the anticancer agent Dasatinib, attests to its favorable pharmacological properties.[1][2][3] The thiazole moiety is a bioisostere of various aromatic systems, capable of engaging in crucial hydrogen bonding and π-stacking interactions within biological targets, while often conferring improved metabolic stability.[1][4]
The true synthetic power of this compound, however, lies in the terminal alkyne functionality. This seemingly simple C-C triple bond is a remarkably versatile chemical handle, unlocking access to two of the most powerful reactions in modern synthetic chemistry: the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry."[5][6] This dual-feature design—a proven pharmacophore fused with a versatile reactive center—makes this compound an exceptionally valuable building block for rapidly generating libraries of complex, drug-like molecules.
Synthesis of the Building Block
While commercially available, an understanding of the synthesis of this compound is fundamental. A common and efficient laboratory-scale preparation involves a two-step sequence starting from a halogenated precursor, typically 5-bromo-4-methylthiazole.
Step 1: Sonogashira Coupling with a Protected Alkyne. The core C-C bond is formed via a Sonogashira coupling with (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions.[6]
Step 2: Deprotection. The TMS group is then selectively removed under mild basic conditions to reveal the terminal alkyne, yielding the final product.
Caption: Synthetic route to this compound.
Physicochemical Data
Accurate physical and chemical data are essential for experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₅NS | [7] |
| Molecular Weight | 123.18 g/mol | [7] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Boiling Point | Not Available | [7] |
| Melting Point | Not Available | [7] |
| pKa (ethynyl proton) | ~25 (estimated) | N/A |
Core Application I: Sonogashira Cross-Coupling
The Sonogashira reaction is a cornerstone for installing the this compound scaffold onto aryl or vinyl systems, forming a rigid, linear C(sp)-C(sp²) bond that is often desirable for probing protein binding pockets.[6]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of an aryl/vinyl halide to a Pd(0) species, followed by transmetalation from a copper acetylide and reductive elimination to yield the product. The copper cycle facilitates the formation of the key copper(I) acetylide intermediate from the terminal alkyne. The choice of palladium source, ligand, copper co-catalyst, and base are all critical for success. Modern protocols often explore copper-free conditions to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, though these may require more specialized ligands or conditions.[8]
Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole
Objective: To synthesize 4-methyl-5-((4-methoxyphenyl)ethynyl)thiazole.
Materials:
-
This compound
-
4-Iodoanisole
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard anhydrous/anaerobic reaction setup (Schlenk line or glovebox)
Procedure:
-
Inerting the Flask: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (1.0 eq, e.g., 234 mg, 1.0 mmol), this compound (1.1 eq, 135 mg, 1.1 mmol), PdCl₂(PPh₃)₂ (0.03 eq, 21 mg, 0.03 mmol), and CuI (0.06 eq, 11.4 mg, 0.06 mmol).
-
Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and anhydrous TEA (3.0 eq, 0.42 mL, 3.0 mmol) via syringe. The base neutralizes the HI generated during the reaction and aids in the formation of the copper acetylide.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Troubleshooting:
-
No Reaction/Low Conversion: Ensure the reaction is strictly anaerobic and all reagents/solvents are anhydrous. Consider a brief degassing of the solvents by sparging with argon before use.
-
Formation of Black Precipitate (Palladium Black): This indicates catalyst decomposition. Ensure proper inert atmosphere and high-purity reagents.
-
Significant Homocoupling Product: Reduce the amount of CuI or switch to a copper-free protocol, which may require a different palladium catalyst/ligand system and a stronger base.[8]
Core Application II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, allowing for the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][9] This transformation is invaluable in drug discovery for linking the thiazole building block to other molecular fragments, creating conjugates, or as a key step in synthesizing complex heterocyclic systems.[10][11] The resulting triazole ring is not merely a linker; it is metabolically stable and can engage in hydrogen bonding, often contributing positively to the overall pharmacophore.
Mechanistic Rationale
The reaction is catalyzed by a copper(I) species. In the most common protocol, the active Cu(I) is generated in situ from a Cu(II) salt, such as copper(II) sulfate, by a reducing agent, typically sodium ascorbate.[9][12] The Cu(I) coordinates with the terminal alkyne to form a copper acetylide, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate, which then rearranges to the stable triazole product, regenerating the catalyst. The reaction is prized for its high fidelity, mild conditions, and tolerance of a vast array of functional groups.[5]
Protocol: CuAAC Reaction with Benzyl Azide
Objective: To synthesize 1-(benzyl)-4-(4-methylthiazol-5-yl)-1H-1,2,3-triazole.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol
-
Deionized water
Procedure:
-
Reactant Solution: In a 25 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 123 mg, 1.0 mmol) and benzyl azide (1.05 eq, 140 mg, 1.05 mmol) in a 1:1 mixture of t-butanol and water (10 mL total).
-
Catalyst Addition: To the stirring solution, add sodium L-ascorbate (0.2 eq, 40 mg, 0.2 mmol) from a freshly prepared aqueous solution, followed by CuSO₄·5H₂O (0.05 eq, 12.5 mg, 0.05 mmol) from an aqueous stock solution. The sodium ascorbate is essential for reducing Cu(II) to the active Cu(I) catalyst and preventing oxidative side reactions.[9]
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change and is typically complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Isolation: Upon completion, the product may precipitate directly from the reaction mixture. If so, collect the solid by vacuum filtration and wash with cold water.
-
Workup (if no precipitation): If the product remains in solution, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or a short plug of silica gel.
Caption: Simplified catalytic cycle for the CuAAC reaction.
Conclusion
This compound represents a premier building block for contemporary pharmaceutical research. It elegantly combines a biologically relevant heterocyclic core with the synthetic flexibility of a terminal alkyne. By mastering the Sonogashira coupling and CuAAC reactions—protocols for which are detailed herein—researchers can efficiently access a vast and diverse chemical space. The provided methodologies, grounded in established chemical principles, serve as a reliable starting point for the synthesis of novel molecular entities with significant therapeutic potential.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Gao, C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(11), 15857–15864. Available at: [Link]
-
Ramirez, T. A., & Fokin, V. V. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(25), 6974-6987. Available at: [Link]
-
Chemical Synthesis Database. (2025). 5-ethynyl-4-methyl-1,3-thiazole. Retrieved from [Link]
- Google Patents. (n.d.). CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.
-
ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?. Retrieved from [Link]
-
PubMed. (2017). Recent applications of click chemistry in drug discovery. Retrieved from [Link]
-
Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3166. Available at: [Link]
-
ACS Catalysis. (2022). Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. Retrieved from [Link]
-
Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(10), 2879. Available at: [Link]
-
FooDB. (2010). Showing Compound 4-Methyl-5-vinylthiazole (FDB008542). Retrieved from [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]
-
Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]
-
Molecules. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]
-
Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-5-methylthiazole. Retrieved from [Link]
-
SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]
-
MDPI. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). The Use of Click Chemistry in Drug Development Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-ethyl-4-methyl thiazole. Retrieved from [Link]
-
NIH. (n.d.). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021). MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Application Note & Protocol: Synthesis of Thiazole-Functionalized 1,2,3-Triazoles via Copper-Catalyzed Click Chemistry
Introduction: The Strategic Convergence of Thiazole and Triazole Moieties
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern drug design. Both thiazole and 1,2,3-triazole rings are independently recognized for their vast pharmacological importance. Thiazoles are core components of numerous clinically approved drugs, valued for their diverse biological activities including anticancer and anti-inflammatory properties.[1][2] Similarly, the 1,2,3-triazole ring, a bioisostere for amide bonds, enhances molecular stability, polarity, and hydrogen bonding capacity, contributing to a wide array of therapeutic applications such as antimicrobial, antiviral, and anticancer agents.[3][4]
The covalent linkage of these two powerful pharmacophores creates a new class of hybrid molecules with significant potential for novel biological activity. This guide details the synthesis of such derivatives through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[5][6] We focus on the use of 5-ethynyl-4-methylthiazole as a versatile and readily accessible building block.
The CuAAC reaction is exceptionally suited for this purpose, offering significant advantages over the classical thermal Huisgen 1,3-dipolar cycloaddition. While the thermal method requires harsh conditions and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds at room temperature with remarkable efficiency and absolute regioselectivity for the 1,4-disubstituted product.[7][8] This precision is critical in drug discovery, where specific structure-activity relationships (SAR) are paramount. This protocol provides a reliable, high-yielding, and easily scalable method for accessing libraries of thiazole-triazole conjugates for screening and development.[9]
The CuAAC Reaction: Mechanism and Rationale
The power of the CuAAC reaction lies in its distinct, copper-mediated mechanism, which dramatically accelerates the reaction rate (by factors of 10⁷ to 10⁸) compared to the uncatalyzed version and dictates its regiochemical outcome.[7]
Causality Behind the Method: The catalytic cycle is initiated by the in-situ formation of a copper(I) acetylide from the terminal alkyne, this compound. This step is crucial as it activates the alkyne for reaction. The organic azide then coordinates to the copper center, which acts as a template, bringing the two reactive partners into close proximity and optimal orientation. This is followed by a cyclization step to form a six-membered copper metallacycle, which then rearranges to a more stable triazolyl-copper intermediate.[10] Final protonolysis releases the desired 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue.[9]
This mechanism elegantly explains the reaction's high fidelity for the 1,4-isomer. Unlike the concerted thermal reaction where electronic factors of both reactants play a role, the copper-catalyzed pathway proceeds through discrete, stepwise intermediates that sterically and electronically favor a single outcome.
Caption: Catalytic cycle of the CuAAC reaction.
Experimental Protocol: General Procedure
This protocol is designed as a self-validating system, incorporating checks and clear endpoints for reliable execution. It utilizes a common and robust catalytic system: CuSO₄·5H₂O with sodium ascorbate as the in-situ reducing agent.[11]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Typical Quantity (for 1 mmol scale) | Moles (mmol) | Notes |
| This compound | 123.18 | 123 mg | 1.0 | The limiting reagent. Must be pure. |
| Organic Azide (e.g., Benzyl Azide) | 133.15 | 146 mg | 1.1 | Use a slight excess (1.1 eq) to ensure full conversion of the alkyne. |
| CuSO₄·5H₂O | 249.68 | 12.5 mg | 0.05 | Catalyst precursor (5 mol%). |
| Sodium Ascorbate | 198.11 | 19.8 mg | 0.10 | Reducing agent (10 mol%). Prepare solution fresh. |
| tert-Butanol (t-BuOH) | - | 5 mL | - | Co-solvent. |
| Deionized Water | - | 5 mL | - | Co-solvent. |
| Dichloromethane (DCM) | - | - | - | For extraction. |
| Saturated NaCl (Brine) | - | - | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying. |
Step-by-Step Methodology
Caption: General experimental workflow for CuAAC synthesis.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 eq) and the desired organic azide (1.1 mmol, 1.1 eq) in a 1:1 mixture of tert-butanol and deionized water (10 mL total). Stir for 5 minutes to ensure complete dissolution.
-
Expert Insight: The t-BuOH/H₂O solvent system is highly effective as it dissolves a wide range of organic azides while being compatible with the aqueous catalyst components.[7]
-
-
Catalyst Introduction: In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 0.05 eq) in 0.5 mL of deionized water. Add this solution to the reaction flask. The mixture may turn a faint blue color.
-
Initiation: Prepare a fresh solution of sodium ascorbate (0.10 mmol, 0.10 eq) in 0.5 mL of deionized water. Add this solution dropwise to the reaction mixture. A color change to a yellow-orange or brownish hue is often observed, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Trustworthiness Check: The use of freshly prepared sodium ascorbate solution is critical. Ascorbate can degrade in solution upon standing, leading to lower catalytic activity.
-
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-12 hours. The disappearance of the limiting reagent (this compound) indicates completion.
-
Aqueous Work-up: Once the reaction is complete, add 20 mL of deionized water to the flask. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 20 mL).
-
Expert Insight: The initial dilution with water helps to dissolve the inorganic salts, facilitating a cleaner extraction into the organic phase.
-
-
Drying and Concentration: Combine the organic layers and wash with saturated aqueous NaCl (brine, 1 x 30 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(substituted)-4-(4-methylthiazol-5-yl)-1H-1,2,3-triazole derivative.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure, paying special attention to the characteristic singlet for the triazole C5-H proton, which typically appears downfield (δ 8.0-8.5 ppm).[12]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
Melting Point: To assess the purity of solid compounds.
Representative Data and Troubleshooting
The following table provides example data for the synthesis of derivatives using this protocol.
| R-Group on Azide | Reaction Time (h) | Yield (%) | Physical State |
| Benzyl | 4 | 95 | White Solid |
| 4-Methoxybenzyl | 3 | 97 | White Solid |
| Phenyl | 6 | 91 | Off-white Solid |
| 3-Azidopropyl-1-ol | 8 | 88 | Colorless Oil |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | 1. Inactive catalyst (oxidized Cu(I)).2. Impure starting materials.3. Insufficient stirring. | 1. Use freshly prepared sodium ascorbate solution. Add another portion (2-3 mol%) of ascorbate.2. Re-purify starting alkyne and azide.3. Ensure vigorous stirring to mix the biphasic system. |
| Multiple Spots on TLC (Side Products) | 1. Oxidative homocoupling of the alkyne (Glaser coupling).2. Degradation of reagents. | 1. Ensure the reaction is not overly exposed to air. A slight excess of sodium ascorbate helps prevent this.[8]2. Use fresh, pure reagents. |
| Difficult Purification | Product is very polar and streaks on silica gel. | 1. Add 1% triethylamine to the eluent to suppress amine interactions.2. Consider reverse-phase chromatography if the compound is sufficiently polar. |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition provides an exceptionally reliable and efficient pathway for the synthesis of novel thiazole-triazole hybrid molecules. By utilizing this compound as a key building block, researchers can readily access a diverse library of compounds for applications in drug discovery and materials science. The protocol described herein is robust, scalable, and founded on a well-understood mechanistic basis, ensuring high yields and regioselectivity. This powerful synthetic tool empowers chemists to explore new chemical space with confidence and precision.
References
-
Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]
-
Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: RSC Publishing URL: [Link]
-
Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Molecular Biosciences URL: [Link]
-
Title: Application of triazoles in the structural modification of natural products Source: Pharmaceutical and Biological Evaluations URL: [Link]
-
Title: A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Click chemistry Source: Wikipedia URL: [Link]
-
Title: Recent Developments Towards the Synthesis of Triazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]
-
Title: Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes Source: ACS Catalysis URL: [Link]
-
Title: Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives Source: ResearchGate URL: [Link]
-
Title: CuAAC click triazole synthesis - laboratory experiment Source: YouTube (ChemHelpASAP) URL: [Link]
-
Title: Application and synthesis of thiazole ring in clinically approved drugs Source: ResearchGate URL: [Link]
-
Title: "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation" Source: Current Protocols in Chemical Biology URL: [Link]
-
Title: Click Chemistry, a Powerful Tool for Pharmaceutical Sciences Source: Pharmaceutical Research URL: [Link]
-
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: Molecules (MDPI) URL: [Link]
-
Title: Recent advances in the synthesis of triazole derivatives Source: RACO (Revistes Catalanes amb Accés Obert) URL: [Link]
-
Title: CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Recent Advances in Click Chemistry Reactions Mediated by Transition Metal Based Systems Source: ResearchGate URL: [Link]
-
Title: A Comprehensive Guide to Click Chemistry Reaction Source: Labinsights URL: [Link]
-
Title: Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives Source: Molecules (MDPI) URL: [Link]
-
Title: Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. labinsights.nl [labinsights.nl]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. broadpharm.com [broadpharm.com]
- 12. youtube.com [youtube.com]
fluorescent labeling with 5-Ethynyl-4-methylthiazole via click chemistry
An In-Depth Guide to Fluorescent Labeling with 5-Ethynyl-4-methylthiazole via Copper-Catalyzed Click Chemistry (CuAAC)
Introduction
The specific and efficient labeling of biomolecules with fluorescent probes is a cornerstone of modern biological research and drug development.[1][2] It enables the visualization, tracking, and quantification of proteins, nucleic acids, and other cellular components, providing critical insights into complex biological processes. While traditional labeling methods targeting native functional groups like amines can suffer from a lack of specificity, bioorthogonal chemistries offer a powerful alternative.[1][2]
Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," has become a method of choice for bioconjugation.[3][4] This reaction forms a stable triazole linkage between an azide and a terminal alkyne with remarkable efficiency and specificity under mild, aqueous conditions.[5][6] The participating functional groups, azides and alkynes, are virtually absent in biological systems, ensuring that the labeling reaction proceeds with high fidelity, exclusively at the intended site.[7][8]
This guide details the use of this compound, a terminal alkyne, as a compact and versatile chemical handle for fluorescently labeling biomolecules. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is recognized for its diverse biological activities.[9][10] By incorporating this moiety, this compound serves not just as a passive linker but as a potentially valuable component for creating novel molecular probes and therapeutic conjugates.
Principle of the Method: The CuAAC Reaction
The CuAAC reaction is a highly reliable method for covalently joining two molecules: one bearing a terminal alkyne (like this compound) and another an azide (such as a fluorescent dye).[] The reaction is not spontaneous and requires a copper(I) catalyst to proceed at a biologically compatible rate, exhibiting a rate acceleration of up to 10⁸ compared to the uncatalyzed reaction.[12]
The process begins with the in situ generation of the active Cu(I) catalyst, typically from the reduction of a Cu(II) salt (e.g., copper(II) sulfate, CuSO₄) by a reducing agent like sodium ascorbate.[3] The Cu(I) ion then coordinates with the terminal alkyne, lowering the pKa of its terminal proton and facilitating the formation of a copper-acetylide intermediate. This intermediate readily reacts with the azide-functionalized molecule to form a six-membered metallacycle, which then rearranges and, upon protonation, releases the final, stable 1,4-disubstituted 1,2,3-triazole product, regenerating the catalyst for subsequent cycles.[3][12]
Materials and Reagents
This protocol assumes the biomolecule of interest has been pre-functionalized with an azide group and will be reacted with an alkyne-modified fluorescent probe. For this application note's focus, we will consider the inverse: a biomolecule functionalized with this compound reacting with an azide-fluorophore.
Key Reagent Properties
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Properties |
| This compound | C₆H₅NS | 123.18 | Terminal alkyne handle for click chemistry.[13] |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.69 | Source of copper catalyst.[7] |
| Sodium L-Ascorbate | C₆H₇NaO₆ | 198.11 | Reducing agent to generate Cu(I) from Cu(II).[7] |
| TBTA Ligand | C₂₇H₂₇N₉ | 489.57 | Tris(benzyltriazolylmethyl)amine. Optional but recommended ligand to stabilize the Cu(I) catalyst and protect the biomolecule.[7] |
Required Stock Solutions
-
Azide-Modified Biomolecule: Dissolved in an appropriate buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 1-10 mg/mL).
-
Alkyne-Fluorophore (e.g., DBCO-dye, for a copper-free alternative, or a simple alkyne dye for CuAAC): 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in deionized water.
-
Sodium Ascorbate: 100 mM stock in deionized water. Note: This solution is prone to oxidation and should be prepared fresh before each experiment.[7]
-
TBTA Ligand: 10 mM stock in DMSO.
Experimental Workflow: A Step-by-Step Protocol
The following protocol provides a general framework for labeling an azide-modified protein with an alkyne-fluorophore. Optimization of reagent concentrations and reaction times may be necessary depending on the specific biomolecule and fluorophore used.
Protocol for Labeling 1 nmol of an Azide-Modified Protein
This protocol is optimized for a 100 µL final reaction volume.
-
Prepare the Biomolecule: In a microcentrifuge tube, add a volume of your azide-modified protein stock solution equivalent to 1 nmol of protein. Adjust the volume to 80 µL with PBS.
-
Add Alkyne-Fluorophore: Add 2.5 µL of a 10 mM alkyne-fluorophore stock solution (a 25-fold molar excess). Mix gently by vortexing.
-
Rationale: A significant molar excess of the small molecule fluorophore drives the reaction to completion, ensuring maximal labeling of the protein.
-
-
Prepare and Add Catalyst Premix: In a separate tube, premix 5 µL of 50 mM CuSO₄ with 5 µL of 10 mM TBTA. Add the 10 µL of this catalyst premix to the protein/dye solution. Mix gently. The final concentration of copper and TBTA will be 2.5 mM and 0.5 mM, respectively.
-
Rationale: Premixing the copper and the TBTA ligand allows the ligand to chelate and stabilize the copper ion, increasing its efficacy and preventing potential damage to the biomolecule.[7]
-
-
Initiate the Reaction: Add 10 µL of freshly prepared 100 mM sodium ascorbate to the reaction tube. The final volume is now ~100 µL. Mix gently.
-
Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state, initiating the click reaction. It must be added last and prepared fresh to ensure maximum reducing potential.[7]
-
-
Incubate: Protect the tube from light (e.g., with aluminum foil) and incubate at room temperature for 1-4 hours on a rotator or shaker.
-
Rationale: Incubation allows the reaction to proceed to completion. Protecting the reaction from light is crucial to prevent photobleaching of the fluorophore.
-
-
Purification: Following incubation, it is critical to remove excess fluorophore and copper catalyst. Several methods can be employed:
-
Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., PD-10) to separate the larger labeled protein from smaller reactants. This is often the most effective method.
-
Precipitation: For robust proteins, precipitation with cold acetone or ethanol can be effective. Add at least 4 volumes of cold acetone, incubate at -20°C for 30 minutes, then centrifuge to pellet the protein.[14] Wash the pellet carefully to remove contaminants.
-
Dialysis: Dialyze the reaction mixture against a large volume of buffer (e.g., PBS) with several buffer changes to remove small molecules.
-
Recommended Reagent Concentrations
| Component | Molar Excess (vs. Biomolecule) | Final Concentration (in 100 µL) | Rationale |
| Azide-Biomolecule | 1x | 10 µM | The limiting reagent. |
| Alkyne-Fluorophore | 10-50x | 100-500 µM | Drives reaction to completion. |
| CuSO₄ | 50-250x | 0.5-2.5 mM | Catalyst source. |
| Sodium Ascorbate | 250-1000x | 2.5-10 mM | Ensures complete reduction of Cu(II) and maintains the Cu(I) state. |
| TBTA (optional) | 50-100x | 0.5-1.0 mM | Stabilizes Cu(I), prevents biomolecule damage. |
Validation and Troubleshooting
Validation of Labeling
-
SDS-PAGE: Run the purified product on an SDS-PAGE gel. Visualize the gel using a fluorescence scanner to confirm that the fluorescence signal co-migrates with the protein band. A subsequent Coomassie stain will show all protein, including any unlabeled species.
-
Spectroscopy: Calculate the degree of labeling (DOL) by measuring the absorbance of the fluorophore and the protein at their respective maxima.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Inactive (oxidized) sodium ascorbate. | Always prepare sodium ascorbate solution fresh before use. |
| Insufficient molar excess of fluorophore. | Increase the molar excess of the alkyne-fluorophore to 50x or higher. | |
| Inaccessible azide site on the biomolecule. | Consider denaturing conditions if the protein structure allows, or re-evaluate the azide incorporation strategy. | |
| Protein Precipitation | Copper-induced aggregation. | Ensure the presence of a stabilizing ligand like TBTA. Lower the copper concentration. |
| High concentration of organic solvent (DMSO). | Ensure the final DMSO concentration is below 10% (v/v) if possible. | |
| High Background Signal | Incomplete removal of excess fluorophore. | Use a more stringent purification method, such as size-exclusion chromatography or multiple precipitation washes.[15] |
Conclusion
The copper-catalyzed click reaction provides a robust, specific, and highly efficient method for the fluorescent labeling of biomolecules.[6][16] The use of an alkyne handle like this compound offers a compact and stable point of conjugation. The presence of the thiazole moiety, a common feature in pharmacologically active compounds, opens up possibilities for creating sophisticated probes where the linker itself may contribute favorably to the conjugate's properties, such as cellular uptake or target engagement.[17][18] By following the detailed protocols and understanding the rationale behind each step, researchers can confidently apply this powerful chemical tool to advance their studies in chemical biology and drug discovery.
References
- Click-Chemistry Labeling of Biomolecules and DNA.Google Cloud.
- Click Chemistry: new protocol for the labeling and modific
- Introduction to click chemistry: a new method for the labeling and modific
- Specific and quantitative labeling of biomolecules using click chemistry.Frontiers in Physiology.
- Specific and quantitative labeling of biomolecules using click chemistry.PMC - NIH.
- BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes.
- Click Chemistry.Med Chem 101.
- 5-ethynyl-4-methyl-1,3-thiazole.
- Click Chemistry in Proteomic Investig
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).BOC Sciences.
- Click Chemistry Azide-Alkyne Cycloaddition.Organic Chemistry Portal.
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- How to clean-up peptides labelled using click chemistry?
- Azide-alkyne Huisgen cycloaddition.Wikipedia.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.PMC - NIH.
- Click chemistry.Wikipedia.
- An Overview of Thiazole Derivatives and its Biological Activities.Journal of Drug Delivery and Therapeutics.
- Biological Potential of Thiazole Derivatives of Synthetic Origin.
- 111600-93-2|this compound|BLD Pharm.BLD Pharm.
- The application of click chemistry in the synthesis of agents with anticancer activity.PMC - NIH.
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences.PMC - NIH.
- The application of click chemistry in the synthesis of agents with anticancer activity.Taylor & Francis.
- Thiazole Ring—A Biologically Active Scaffold.PMC - PubMed Central.
- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evalu
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.MDPI.
- Recent applications of click chemistry in drug discovery.
Sources
- 1. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. bioclone.net [bioclone.net]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry [organic-chemistry.org]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Note: Seamless Functionalization of Biomolecules with 5-Ethynyl-4-methylthiazole
Audience: Researchers, scientists, and drug development professionals engaged in chemical biology, proteomics, and therapeutic development.
Abstract: This guide provides a comprehensive overview and detailed protocols for the functionalization of biomolecules using 5-Ethynyl-4-methylthiazole. We delve into the underlying chemical principles of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, offering expert insights into experimental design and execution. Step-by-step methodologies for the robust labeling of proteins and nucleic acids are presented, empowering researchers to leverage this versatile reagent for applications ranging from cellular imaging to the development of novel bioconjugate therapeutics.
Foundational Principles: Why this compound?
The precise, covalent modification of biomolecules is a cornerstone of modern biological research and drug development. This compound has emerged as a powerful tool in this field due to its unique combination of a bioorthogonal reactive group and a biologically relevant heterocyclic core.
-
The "Click" Handle: The terminal ethynyl (alkyne) group is the key to its utility. This group is largely inert in biological systems but reacts with exceptional efficiency and specificity with an azide partner in the presence of a copper(I) catalyst.[1][2] This reaction, a variant of the Huisgen 1,3-dipolar cycloaddition, is the prototypical "click chemistry" reaction.[3][4]
-
The Thiazole Scaffold: The 4-methylthiazole moiety is not merely a structural support. Thiazole rings are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Their inclusion can impart favorable pharmacokinetic properties and provides a stable, rigid linker that mimics the planarity of a peptide bond but is resistant to hydrolytic cleavage.[4][6]
The CuAAC reaction is tailored to generate substances reliably by joining small molecular units with high efficiency, modularity, and under benign, often aqueous, conditions.[4][7][8] The resulting 1,4-disubstituted triazole linkage is exceptionally stable, making this an ideal strategy for creating robust bioconjugates.
Mechanism of Action: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The uncatalyzed thermal reaction between an azide and a terminal alkyne is slow and yields a mixture of 1,4- and 1,5-regioisomers.[3][7] The introduction of a Copper(I) catalyst dramatically accelerates the reaction and renders it highly regiospecific, exclusively producing the 1,4-disubstituted triazole.[7][9]
The catalytic cycle is understood to proceed as follows:
-
Copper-Acetylide Formation: The Cu(I) catalyst reacts with the terminal alkyne of this compound to form a copper-acetylide intermediate.
-
Complexation and Activation: This intermediate then coordinates with the azide-modified biomolecule. This step brings the two reactive partners into close proximity and optimal orientation, lowering the activation energy of the cycloaddition.[10][11]
-
Cycloaddition: A stepwise ring-forming reaction occurs, leading to a six-membered copper-containing metallacycle.[9]
-
Product Release & Catalyst Regeneration: This intermediate rapidly rearranges to form the stable 1,2,3-triazole ring and releases the Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Design and Protocols
Success in bioconjugation hinges on careful planning and execution. The following protocols are designed to be robust starting points for the functionalization of proteins and nucleic acids.
General Considerations & Best Practices
-
Reagents: Use high-purity this compound, solvents, and buffer components. Store reagents as recommended by the manufacturer.
-
Copper Source: Copper(II) sulfate (CuSO₄) paired with a reducing agent like sodium ascorbate is a common and cost-effective source for generating Cu(I) in situ.[7]
-
Ligands: The use of a Cu(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is highly recommended. TBTA prevents copper precipitation and protects biomolecules from potential oxidative damage.[8]
-
Buffers: Use buffers that do not chelate copper, such as phosphate, borate, or HEPES. Avoid buffers containing EDTA or citrate.
-
Purification: Post-reaction purification is critical to remove excess reagents and catalyst. Size-exclusion chromatography (SEC), dialysis, or spin filtration are effective for proteins, while ethanol precipitation or specialized columns work well for nucleic acids.
Caption: A generalized workflow for biomolecule functionalization via CuAAC.
Protocol 1: Functionalization of an Azide-Modified Protein
This protocol assumes the starting material is a protein that has been modified to contain an azide group, for example, through metabolic labeling with an azido-amino acid or chemical modification of lysine residues with an Azide-NHS ester.
Materials:
-
Azide-modified protein in a copper-compatible buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
This compound (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in dH₂O)
-
Sodium Ascorbate (100 mM stock in dH₂O, freshly prepared)
-
TBTA (10 mM stock in DMSO)
-
Purification system (e.g., desalting column, spin concentrator)
Methodology:
-
Initial Setup: Adjust the concentration of the azide-modified protein to 1-5 mg/mL (approximately 20-100 µM, depending on MW).
-
Reagent Premix: In a microcentrifuge tube, prepare the catalyst premix. This order of addition is critical to ensure the ligand complexes with the copper before it is added to the protein.
-
Add this compound to a final concentration of 200-500 µM.
-
Add TBTA to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 50 µM. Vortex briefly.
-
-
Initiate Reaction: To the protein solution, add the freshly prepared sodium ascorbate to a final concentration of 1 mM. Immediately after, add the catalyst premix from step 2 to the protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, incubation can be performed at 4°C overnight.
-
Purification: Following incubation, remove unreacted small molecules and the copper catalyst.
-
Option A (Desalting Column): Equilibrate a desalting column (e.g., PD-10) with the desired final buffer and process the reaction mixture according to the manufacturer's instructions.
-
Option B (Spin Filtration): Use a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate for the protein. Perform several buffer exchanges to dilute out the reaction components.
-
-
Analysis: Confirm successful conjugation. This can be done by SDS-PAGE if the modification results in a detectable mass shift or if an azide-fluorophore was used as a positive control. Mass spectrometry provides definitive confirmation and can determine the degree of labeling.
Protocol 2: Functionalization of Azide-Modified Nucleic Acids
This protocol is suitable for oligonucleotides or larger DNA/RNA molecules modified with azides, for instance, via enzymatic incorporation of an azide-modified nucleotide (e.g., Azido-dUTP).[12]
Materials:
-
Azide-modified DNA/RNA (e.g., 10-50 µM in nuclease-free TE buffer)
-
This compound (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in dH₂O)
-
Sodium Ascorbate (100 mM stock in dH₂O, freshly prepared)
-
TBTA (10 mM stock in DMSO)
-
Purification reagents (e.g., Ethanol, 3M Sodium Acetate; or a commercial oligo cleanup kit)
Methodology:
-
Initial Setup: In a nuclease-free microcentrifuge tube, prepare the reaction mixture with the azide-modified nucleic acid.
-
Reagent Addition: Add the reagents in the following order, mixing gently after each addition:
-
TBTA to a final concentration of 250 µM.
-
This compound to a final concentration of 500 µM.
-
CuSO₄ to a final concentration of 250 µM.
-
Freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
Purification:
-
Option A (Ethanol Precipitation): Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 3 volumes of ice-cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge at high speed to pellet the nucleic acid. Wash the pellet with 70% ethanol and resuspend in a suitable buffer.
-
Option B (Column Purification): Use a commercial nucleic acid purification kit according to the manufacturer's protocol to remove salts and small molecules.
-
-
Analysis: Verify the conjugation via gel electrophoresis. A successful reaction will result in a mobility shift. If a fluorescent reporter was attached, the gel can be imaged directly. Alternatively, HPLC or mass spectrometry can be used for detailed characterization of oligonucleotides.
Data Summary and Applications
The versatility of this compound enables a wide array of applications in research and drug development.
| Parameter | Protein Functionalization | Nucleic Acid Functionalization |
| Biomolecule Conc. | 20 - 100 µM | 10 - 50 µM |
| This compound | 200 - 500 µM (5-10 fold excess) | 500 µM (10-50 fold excess) |
| CuSO₄:Ligand Ratio | 1:2 (e.g., 50 µM CuSO₄ : 100 µM TBTA) | 1:1 (e.g., 250 µM CuSO₄ : 250 µM TBTA) |
| Reducing Agent | 1 mM Sodium Ascorbate | 2.5 mM Sodium Ascorbate |
| Temperature | 4°C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 12 hours | 2 - 4 hours |
Key Applications:
-
Activity-Based Protein Profiling (ABPP): Tagging active enzymes with probes for identification and quantification.[8]
-
Cellular and In Vivo Imaging: Conjugating fluorophores to track the localization and dynamics of proteins and nucleic acids.[4] The metabolic labeling of nascent RNA with analogs like 5-ethynyluridine (EU) allows for subsequent click reactions to visualize transcriptional activity.[13]
-
Drug Conjugation: Creating antibody-drug conjugates (ADCs) or linking small molecules to targeting ligands, leveraging the thiazole core as a stable component.[14][15]
-
Proteomics and Genomics: Enriching and identifying post-translationally modified proteins or mapping nucleic acid modifications in the genome.[2][13]
Conclusion
This compound is a premier reagent for the functionalization of biomolecules. Its participation in the highly efficient and specific CuAAC reaction provides a reliable method for creating stable bioconjugates. The protocols and principles outlined in this guide offer a solid foundation for researchers to apply this technology, paving the way for new discoveries in fundamental biology and the engineering of next-generation therapeutics.
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Med Chem 101. (n.d.). Click Chemistry. Retrieved from [Link]
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. DFT study of the mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][9][10]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the ligand-free Cu(I)-catalyzed azide-alkyne cycloaddition reaction. Angewandte Chemie International Edition, 44(15), 2210-2215. [Link]
-
Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based proteomics. ChemBioChem, 5(1), 41-47. [Link]
-
Lesyk, R., & Zimenkovsky, B. (2004). 4-Thiazolidones: Centenarian history, current status and perspectives for modern organic and medicinal chemistry. Current Organic Chemistry, 8(16), 1547-1577. [Link]
-
Wang, J., Zhang, M., & Wang, W. (2017). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 22(10), 1577. [Link]
- N/A
-
El-Sagheer, A. H., & Brown, T. (2010). Click chemistry with DNA. Chemical Society Reviews, 39(4), 1388-1405. [Link]
-
Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. [Link]
-
Iswatun Hasanah, A. N., et al. (2021). Mode of Action of 5-Acetyl-4-Methylthiazole Derivatives as Antimicrobial Agents. Sains Malaysiana, 50(2), 341-350. [Link]
- N/A
-
Kamal, A., et al. (2015). Thiazole: A privileged scaffold in approved drugs and clinical candidates. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 857-877. [Link]
-
Ayati, A., et al. (2015). Thiazole-containing compounds: A review of their structure-activity relationships and as anticancer agents. Molecular Biology Reports, 42(2), 495-513. [Link]
- N/A
- N/A
-
Yuriev, E., & Ramsland, P. A. (2013). The 4-thiazolidinone scaffold in medicinal chemistry: a privileged structure or a frequent hitter? Journal of Chemical Information and Modeling, 53(2), 261-270. [Link]
- N/A
- N/A
Sources
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 8. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles | Journal of Medical Science [jms.ump.edu.pl]
- 15. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Ethynyl-4-methylthiazole by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 5-ethynyl-4-methylthiazole using column chromatography. As a key heterocyclic building block, obtaining this compound in high purity is critical for successful downstream applications. This document moves beyond standard protocols to address the specific nuances of this molecule, focusing on the causality behind experimental choices to ensure robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs) & Method Development
This section addresses the crucial preliminary steps and common questions that arise before beginning the column chromatography procedure. A well-developed method based on Thin Layer Chromatography (TLC) is the foundation of a successful separation.[1][2]
Q1: What is the most appropriate stationary phase for purifying this compound?
A1: For most applications, silica gel (60-200 mesh) is the standard and most effective stationary phase.[3] Its slightly acidic nature and high polarity provide excellent resolving power for a wide range of compounds. However, the basic nitrogen atom in the thiazole ring can sometimes interact too strongly with the acidic silanol groups of silica, leading to tailing or streaking.
-
Expert Insight: If you observe significant streaking on your analytical TLC plate that is not resolved by mobile phase modification (see Q3), consider switching to a less acidic stationary phase like neutral alumina .[4][5] Alternatively, for highly polar impurities, reversed-phase (C18) chromatography can be an effective, albeit more costly, option.[3][4]
Q2: How do I determine the best mobile phase (eluent) for my separation?
A2: The optimal mobile phase is always determined empirically using Thin Layer Chromatography (TLC).[1][2] The goal is to find a solvent system where the desired compound, this compound, has an Rf value of approximately 0.25-0.35 . This generally provides the best separation from impurities during column chromatography.
A typical starting point for thiazole derivatives is a binary mixture of a non-polar and a polar solvent.[6][7]
Recommended TLC Screening Protocol:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on at least three different TLC plates.
-
Develop each plate in a different solvent system (see table below).
-
Visualize the plates (see Q4) and identify the solvent system that gives the best separation with the target Rf value.
Table 1: Recommended Solvent Systems for TLC Method Development
| Solvent System (v/v) | Polarity | Typical Application Notes |
| 95:5 Hexane / Ethyl Acetate | Low | A good starting point if the compound is expected to be relatively non-polar. |
| 80:20 Hexane / Ethyl Acetate | Medium | Often the sweet spot for many heterocyclic compounds. Provides good separation without excessively long elution times. |
| 50:50 Hexane / Ethyl Acetate | Medium-High | Use if the compound shows a very low Rf in less polar systems. |
| 98:2 Dichloromethane / Methanol | High | Reserved for compounds that do not move from the baseline in Hexane/EtOAc systems.[7] |
Q3: My compound spot is streaking or "tailing" on the TLC plate. What does this mean and how can I fix it?
A3: Streaking is a common issue with basic compounds like thiazoles on silica gel. It occurs because the basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to slow, uneven movement up the plate.
-
Primary Solution: The most effective solution is to neutralize these acidic sites. Add a small amount of a basic modifier, such as 0.1-1% triethylamine (Et₃N) or ammonia in methanol, to your mobile phase.[4] This simple addition will compete for the acidic sites on the silica, allowing your thiazole to elute as a sharp, well-defined spot.
Q4: How can I visualize this compound on a TLC plate if it's not colored?
A4: this compound has a conjugated system, making it visible under short-wave (254 nm) UV light .[8] Most commercial TLC plates contain a fluorescent indicator that glows green under UV light; compounds that absorb UV light will appear as dark spots.
For compounds that are not UV-active or for more robust visualization, chemical stains are effective:
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds with oxidizable functional groups, such as the ethynyl group and the thiazole ring. It provides a yellow spot on a purple background.[9]
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of solid iodine will cause most organic compounds to appear as temporary brown spots.[9]
Part 2: Detailed Experimental Protocol for Column Chromatography
This protocol is designed as a self-validating system. Adherence to these steps, based on a properly developed TLC method, will maximize the probability of a successful purification.
Materials and Reagents:
-
Crude this compound
-
Silica Gel (Standard Grade, 60-200 mesh)
-
Solvents for mobile phase (HPLC grade, pre-determined by TLC)
-
Triethylamine (if required)
-
Sand (washed)
-
Glass chromatography column
-
Collection tubes/flasks
-
TLC plates, chamber, and visualization reagents
Step-by-Step Methodology:
-
Column Preparation (Slurry Packing):
-
Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[1]
-
In a separate beaker, prepare a slurry by mixing the silica gel (typically 30-100 times the weight of your crude sample) with the initial, least polar mobile phase.[3][6]
-
Swirl the slurry to remove all air bubbles and immediately pour it into the column in a single, continuous motion.
-
Gently tap the side of the column to ensure even packing and dislodge any remaining air bubbles.
-
Open the stopcock and allow excess solvent to drain until the solvent level is just above the top of the silica bed. Crucially, never let the silica run dry from this point forward. [1]
-
Add a final protective layer (~0.5 cm) of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
While wet loading is possible, dry loading often provides superior resolution by ensuring the sample is introduced as a highly concentrated, narrow band.[10]
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution.
-
Carefully remove the solvent via rotary evaporation until you are left with a dry, free-flowing powder.
-
Gently and evenly add this silica-adsorbed sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the sand and sample layers.
-
Open the stopcock and begin collecting fractions. If your separation is challenging, collect many small fractions. If the separation is straightforward, larger fractions may be taken.
-
Maintain a constant level of solvent at the top of the column to avoid introducing air.
-
If a gradient elution is required (i.e., increasing the polarity of the mobile phase over time), do so in a stepwise manner based on your TLC analysis.
-
-
Analysis of Fractions:
-
Monitor the elution process by performing TLC analysis on the collected fractions. Spot multiple fractions per TLC plate to efficiently track the separation.
-
Once the desired compound is identified in a set of fractions, combine those that are pure.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Part 3: Troubleshooting Guide
Even with a well-planned experiment, issues can arise. This guide provides a logical framework for diagnosing and solving common problems.
Q1: Issue - My compound is not eluting from the column, even after I've passed a large volume of the mobile phase.
A1: This indicates that your compound is too strongly adsorbed to the stationary phase.[4][11]
-
Cause 1: Mobile phase is not polar enough. Your TLC analysis may not have been representative.
-
Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If you reach 100% ethyl acetate and the compound still hasn't eluted, consider a more polar system like dichloromethane/methanol.[11]
-
-
Cause 2: Irreversible adsorption or decomposition. The compound may be reacting with the acidic silica gel.
-
Solution: First, test for stability by spotting your compound on a silica TLC plate, waiting 30-60 minutes, and then developing it to see if new spots (degradation products) appear.[11] If decomposition is confirmed, you must switch to a different stationary phase like neutral alumina or consider re-running the column with a mobile phase containing triethylamine to mitigate the acidity of the silica.[4]
-
Q2: Issue - The separation is poor. My fractions contain a mixture of the product and impurities.
A2: This is a resolution problem, stemming from several potential sources.
-
Cause 1: Inappropriate solvent system. The Rf values of your compound and the impurity may be too close.
-
Solution: Re-develop your method using TLC. Try different solvent systems to maximize the difference in Rf (ΔRf) between your product and the contaminants.[4] Sometimes switching one of the solvents (e.g., using ether/hexane instead of EtOAc/hexane) can alter the selectivity and improve separation.
-
-
Cause 2: Column overloading. Too much crude material was loaded relative to the amount of silica.
-
Solution: The amount of crude material should generally not exceed 1-5% of the mass of the stationary phase.[4] If you overloaded the column, you will need to re-purify the mixed fractions on a larger column.
-
-
Cause 3: Poor column packing or sample loading. Cracks, channels, or air bubbles in the silica bed, or a diffuse sample band, will ruin separation.
Q3: Issue - I have very low recovery of my purified product.
A3: This suggests a loss of material during the purification process.
-
Cause 1: Compound is still on the column. As in Q1, your compound may be strongly adsorbed.
-
Solution: "Flush" the column with a very polar solvent, such as 10-20% methanol in dichloromethane, to elute any remaining highly retained compounds. Check these fractions for your product.
-
-
Cause 2: Decomposition on the column. (See Q1, Cause 2).
-
Cause 3: The fractions are too dilute to detect the product. This can happen on very large columns or with small amounts of material.
Troubleshooting Workflow Diagram
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. rroij.com [rroij.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. columbia.edu [columbia.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [chem.rochester.edu]
- 10. chemistryviews.org [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Sonogashahiira Coupling for Ethynylthiazole Synthesis
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A Guide for Researchers, Scientists, and Drug Development Professionals
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3][4] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of complex molecules like ethynylthiazoles. However, the unique electronic properties of the thiazole ring can present specific challenges. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and optimize your Sonogashira coupling reactions for ethynylthiazole synthesis.
Troubleshooting Guide: From No Reaction to Low Yields
This section addresses common issues encountered during the Sonogashira coupling of halo-thiazoles with terminal alkynes, offering explanations and actionable solutions.
Problem 1: My reaction is not working at all. What are the primary factors to investigate?
When a Sonogashira reaction fails to initiate, a systematic check of your reagents and reaction setup is crucial.
-
Catalyst Integrity: The palladium catalyst and, if used, the copper(I) co-catalyst are the heart of the reaction. Ensure they have not degraded.[5] Palladium(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable for storage than Pd(0) complexes.[2] However, their reduction to the active Pd(0) species in situ is a critical step.[2] If you suspect catalyst decomposition (e.g., formation of palladium black), use a fresh batch of catalyst.
-
Anaerobic and Anhydrous Conditions: The Sonogashira coupling, particularly the copper-catalyzed variant, is sensitive to oxygen.[6] Oxygen can lead to the oxidative homocoupling of the alkyne, a common side reaction known as Glaser coupling.[5][6][7] It is imperative to thoroughly degas your solvents and run the reaction under an inert atmosphere, such as argon or nitrogen.[5][6] Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Purity: Impurities in your starting materials, especially the halo-thiazole and the alkyne, can poison the catalyst.[5] If you suspect impurities, purify your starting materials before use. The quality of the copper(I) iodide is also important; use a fresh bottle if possible.[5]
Problem 2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?
The formation of a diacetylenic byproduct is a frequent issue in copper-catalyzed Sonogashira reactions.
-
Strictly Anaerobic Conditions: As mentioned above, the rigorous exclusion of oxygen is the most effective way to suppress Glaser coupling.[6] Employing standard Schlenk line techniques or working in a glovebox is highly recommended.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.[5][8] These reactions may require different ligands, bases, or higher temperatures to proceed efficiently, but they completely eliminate the primary pathway for Glaser coupling.[8]
-
Use of Hydrogen Gas: In some cases, introducing a dilute atmosphere of hydrogen gas mixed with an inert gas can reduce the amount of homocoupling to as little as 2%.[7]
Problem 3: The reaction is sluggish and gives a low yield, even after extended reaction times.
Several factors can contribute to slow reaction kinetics and incomplete conversion.
-
Halide Reactivity: The nature of the halogen on the thiazole ring significantly impacts the rate of the reaction. The general reactivity order is I > Br > OTf > Cl.[5] If you are using a less reactive halide, such as a bromide or chloride, more forcing conditions will be necessary.
-
Thiazole Substitution: The electronic nature of the thiazole ring itself plays a crucial role. Electron-deficient thiazoles (e.g., those with electron-withdrawing groups) can be more challenging substrates. In such cases, screening different palladium catalysts and ligands is advisable.
-
Catalyst and Ligand Choice: The standard PdCl₂(PPh₃)₂ is a good starting point, but for challenging substrates, consider more advanced catalyst systems.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of optimizing Sonogashira couplings for ethynylthiazole synthesis.
Q1: What is the optimal palladium catalyst and loading for my reaction?
There is no single "best" catalyst, as the optimal choice depends on the specific substrates. A good starting point is PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ at a loading of 1-5 mol%. For less reactive halo-thiazoles, consider using a pre-catalyst that can be activated in situ with bulky, electron-rich phosphine ligands.[3][8] Catalyst loading can sometimes be reduced to as low as 0.025 mol% for highly reactive substrates.[10]
Q2: How do I choose the right base for my reaction?
The base plays a dual role: it deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the reaction.
-
Amine Bases: Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are commonly used and can often serve as both the base and the solvent.[6]
-
Inorganic Bases: For certain applications, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective.[11] The choice of base can be influenced by its solubility in the chosen solvent.[11]
Q3: What is the role of the copper co-catalyst, and is it always necessary?
In the traditional Sonogashira reaction, a copper(I) salt, typically CuI, acts as a co-catalyst.[2] It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[2][3] However, as discussed, the copper co-catalyst also promotes the undesirable Glaser homocoupling side reaction.[6][7] Copper-free Sonogashira protocols have been developed to circumvent this issue and are often preferred when homocoupling is a significant problem.[5][8]
Q4: Which solvent should I use?
The choice of solvent is critical for ensuring the solubility of all reaction components and can influence the reaction rate.
-
Amine Solvents: Using an amine base like triethylamine as the solvent is a common practice.[6]
-
Co-solvents: In cases where solubility is an issue, using a co-solvent such as tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF) can be beneficial.[6][9] It is crucial to use anhydrous and thoroughly degassed solvents.[5][6]
Q5: At what temperature should I run my reaction?
Many Sonogashira reactions can be performed at room temperature, especially with reactive aryl iodides.[5][8] However, for less reactive substrates like bromo- or chloro-thiazoles, heating is often necessary.[6][9] A good starting point is to screen temperatures in the range of 60-100 °C.[6][9]
At-A-Glance Reference Tables
Table 1: General Reactivity of Halides in Sonogashira Coupling
| Halide (X) | Relative Reactivity | Typical Reaction Conditions |
| I | Highest | Room temperature to moderate heating |
| OTf | High | Room temperature to moderate heating |
| Br | Moderate | Heating often required |
| Cl | Lowest | Requires specialized catalysts and higher temperatures |
Table 2: Common Solvents and Bases for Sonogashira Coupling
| Solvent | Common Bases | Notes |
| Triethylamine (Et₃N) | - (acts as both) | Good for many standard reactions. |
| Tetrahydrofuran (THF) | Et₃N, i-Pr₂NH, K₂CO₃ | Good general-purpose co-solvent. |
| Dioxane | Et₃N, i-Pr₂NH | Often used with bromo-thiazoles. |
| Dimethylformamide (DMF) | Et₃N, Cs₂CO₃ | Good for dissolving a wide range of substrates. |
Visualizing the Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding these cycles is key to troubleshooting your reactions.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow
When faced with a challenging reaction, a structured approach to optimization is essential.
Caption: A decision-making workflow for troubleshooting common Sonogashira coupling issues.
General Experimental Protocol
This protocol provides a general starting point for the Sonogashira coupling of a halo-thiazole with a terminal alkyne. It should be optimized for each specific substrate combination.
-
Preparation: To an oven-dried Schlenk flask, add the halo-thiazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Reagents: Add degassed solvent (e.g., triethylamine or THF) and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
By understanding the key parameters and potential pitfalls of the Sonogashira coupling, researchers can effectively optimize the synthesis of valuable ethynylthiazole compounds. This guide serves as a starting point for troubleshooting and developing robust and efficient synthetic protocols.
References
Sources
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Synthesis of 5-Ethynyl-4-methylthiazole
Welcome to the technical support guide for the synthesis of 5-ethynyl-4-methylthiazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound typically involves a multi-step process, often culminating in a Sonogashira coupling reaction to introduce the ethynyl group.[1][2] A common synthetic strategy involves the initial formation of a substituted thiazole ring, followed by functional group manipulation to install the ethynyl moiety. Key stages where side reactions can occur include the initial thiazole ring formation (e.g., via Hantzsch synthesis), protection/deprotection of the alkyne, and the final cross-coupling step.[3][4] Understanding the potential pitfalls at each stage is crucial for a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Low Yields in the Initial Hantzsch Thiazole Synthesis
Question: I am attempting to synthesize the 4-methylthiazole core using a Hantzsch-type reaction between an α-haloketone and a thioamide, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: The Hantzsch thiazole synthesis, while a classic and powerful method, can be prone to side reactions that limit the yield of the desired 2,4,5-trisubstituted thiazole.[3][5]
Common Causes of Low Yield:
-
Formation of Byproducts: One of the most common issues is the formation of undesired regioisomers or other heterocyclic systems. The reaction between the α-haloketone and thioamide can sometimes lead to the formation of thiadiazines or other complex mixtures, particularly if the reaction conditions are not carefully controlled.
-
Decomposition of Starting Materials: Thioamides and α-haloketones can be unstable, especially under harsh reaction conditions (e.g., high temperatures, strongly acidic or basic media).[6]
-
Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient reaction time, inadequate temperature, or poor choice of solvent.
Troubleshooting Protocol:
-
Solvent Selection: The choice of solvent can significantly impact the reaction outcome. While ethanol is commonly used, exploring other solvents like dimethylformamide (DMF) or acetonitrile may improve solubility and reaction rates. In some cases, a mixture of solvents, such as ethanol/water, can be beneficial.[3]
-
Temperature Control: Carefully control the reaction temperature. While some reactions require reflux, others may proceed more cleanly at lower temperatures to minimize the formation of side products. An initial optimization screen of temperatures (e.g., room temperature, 50 °C, reflux) is recommended.
-
pH Adjustment: The pH of the reaction mixture can be critical. The Hantzsch synthesis is typically acid-catalyzed. If yields are low, consider the addition of a mild acid catalyst. Conversely, if decomposition is observed, a less acidic medium might be necessary.
-
Order of Addition: The order in which reagents are added can influence the product distribution. In some cases, pre-mixing the α-haloketone and a base before the addition of the thioamide can be advantageous.
Preventative Measures:
-
Use freshly purified starting materials to avoid impurities that could interfere with the reaction.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents.
FAQ 2: Issues with Silyl Protecting Groups for the Alkyne
Question: I am using a trimethylsilyl (TMS) group to protect the terminal alkyne before the final coupling step. However, I am observing premature deprotection or other side reactions. What are the best practices for using silyl protecting groups in this synthesis?
Answer: Silyl ethers are excellent protecting groups for terminal alkynes, but their stability is highly dependent on the reaction conditions.[7] Premature deprotection or incomplete removal can lead to a complex mixture of products.
Common Problems and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Premature Deprotection | Reaction conditions are too acidic or basic. | Use milder deprotection reagents. For example, instead of strong acids, consider using a buffered system like acetic acid in THF/water.[7] For base-sensitive substrates, avoid strongly basic conditions. |
| Incomplete Deprotection | Steric hindrance around the silyl group or insufficient reagent. | Increase the amount of deprotecting agent or extend the reaction time. For sterically hindered groups, a more potent reagent like TBAF may be necessary.[8] |
| Formation of Silyl-Halogen Exchange Products | Presence of halide ions during the reaction. | Ensure that the reaction mixture is free of extraneous halide sources. If a halide-containing reagent is used, consider a purification step before proceeding. |
Experimental Protocol for Silyl Deprotection:
A mild and effective method for the deprotection of silyl ethers involves the use of catalytic amounts of iron(III) chloride in methanol.[9]
-
Dissolve the silyl-protected this compound in methanol (approximately 0.3 M).
-
Add a catalytic amount of FeCl₃ (e.g., 1-5 mol%).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a short pad of silica gel to remove the iron salts.
-
Concentrate the filtrate and purify the product by column chromatography.
Visualization of Silyl Ether Stability:
FAQ 3: Side Reactions During the Sonogashira Coupling
Question: My Sonogashira coupling of a 5-halo-4-methylthiazole with a protected alkyne is giving me a mixture of products, including what appears to be homocoupling of the alkyne (Glaser coupling). How can I suppress these side reactions?
Answer: The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds, but it is not without its potential side reactions, with Glaser-type homocoupling being a primary concern.[1]
Key Side Reactions and Mitigation Strategies:
-
Glaser Homocoupling: This oxidative homocoupling of the terminal alkyne is often catalyzed by the copper(I) co-catalyst in the presence of oxygen.
-
Mitigation:
-
Degas Solvents and Reagents: Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. This minimizes the presence of oxygen.
-
Use a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed that can effectively eliminate Glaser coupling.[2] These often employ a different co-catalyst or rely solely on a highly active palladium catalyst.
-
Control Copper(I) Concentration: Use the minimum effective amount of the copper(I) co-catalyst.
-
-
-
Hydrodehalogenation: The aryl halide can be reduced, leading to the formation of 4-methylthiazole as a byproduct.
-
Mitigation:
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of hydrodehalogenation. Amines like triethylamine or diisopropylamine are commonly used.[1] Ensure the base is of high purity and free of water.
-
Use a More Active Catalyst: A more active palladium catalyst can promote the desired cross-coupling over the reductive side reaction.
-
-
-
Catalyst Decomposition: The palladium catalyst can decompose, leading to the formation of palladium black and a loss of catalytic activity.
-
Mitigation:
-
Use Appropriate Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized ligands, can stabilize the palladium catalyst.
-
Control Temperature: Run the reaction at the lowest effective temperature to maintain catalyst stability.
-
-
Workflow for Optimizing Sonogashira Coupling:
References
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture | MDPI [mdpi.com]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Optimizing the Synthesis of 5-Ethynyl-4-methylthiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5-Ethynyl-4-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you improve your reaction yields and final product purity.
The most prevalent and versatile method for synthesizing this compound involves the Sonogashira cross-coupling reaction. This powerful C-C bond formation technique typically couples a 5-halo-4-methylthiazole with a terminal alkyne, often using a trimethylsilyl (TMS) protected acetylene, followed by a deprotection step.[1][2] This guide will focus on troubleshooting this primary synthetic route.
Core Synthesis Workflow
The general synthetic pathway is illustrated below. It outlines the key transformations from a halogenated thiazole precursor to the final ethynyl-substituted product.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My Sonogashira coupling yield is consistently low or the reaction fails to go to completion. What are the primary factors to investigate?
A1: Low yield in a Sonogashira coupling is a common issue that can almost always be traced back to one of three areas: the catalyst system, the reaction conditions, or the quality of the reagents.
From a mechanistic standpoint, the reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Disruption in either cycle will halt the reaction.
Sources
troubleshooting low reactivity of 5-Ethynyl-4-methylthiazole in click reactions
Technical Support Center: 5-Ethynyl-4-methylthiazole
A Guide to Troubleshooting Low Reactivity in Click Reactions
Welcome to the technical support guide for researchers utilizing this compound in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed to provide in-depth, field-proven insights to help you diagnose and overcome challenges related to low reactivity and poor yields. As Senior Application Scientists, we understand that frustrating experimental outcomes require more than just a list of steps; they require a foundational understanding of the underlying chemical principles. This guide explains the causality behind experimental choices to empower you to optimize your specific reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my CuAAC reaction with this compound failing or showing very low yield?
This is the most common issue reported with this substrate. While general click reaction problems can occur (e.g., poor reagent quality, catalyst oxidation), this compound presents two specific challenges rooted in its heteroaromatic structure:
-
Catalyst Inhibition via Coordination: The primary cause of low reactivity is often the thiazole ring itself. The lone pair electrons on the thiazole's nitrogen and sulfur atoms can coordinate strongly with the catalytically active Copper(I) ion. This interaction can sequester the copper, forming a stable, unreactive complex that effectively poisons the catalyst and prevents it from participating in the desired cycloaddition catalytic cycle.
-
Reduced Alkyne Reactivity: The thiazole ring is an electron-deficient heterocycle. This electronic property reduces the electron density of the attached ethynyl group, making it a less potent reactant in the cycloaddition. While CuAAC is generally tolerant of electronic variations, this effect can become significant with challenging substrates or suboptimal reaction conditions.[1]
Secondary issues such as poor solubility of the thiazole alkyne or the azide partner in the chosen solvent system can also limit reaction rates.
Q2: How can I systematically diagnose the cause of my reaction failure?
A logical, step-wise approach is crucial to avoid wasting time and expensive reagents. We recommend a diagnostic workflow to pinpoint the problem.
First, run a positive control reaction using a simple, reliable alkyne (e.g., phenylacetylene) with your azide partner and the exact same catalyst system and conditions you are currently using.
-
If the control reaction works: Your azide, solvent, and catalyst stock solutions are viable. The problem lies specifically with the this compound substrate. Proceed to troubleshoot Catalyst Inhibition and Reaction Optimization (Q3 & Q4).
-
If the control reaction fails: The issue is with your general reaction setup. Re-evaluate the quality of your copper source, reducing agent (e.g., sodium ascorbate), azide, and solvent. Ensure you are using oxygen-free conditions where necessary.[2]
Q3: How do I overcome catalyst inhibition caused by the thiazole ring?
The most effective strategy is to introduce a copper-stabilizing ligand . These ligands have a high affinity for Cu(I) and form a complex that both protects the catalyst from oxidation and modulates its reactivity, often leading to significant rate acceleration.[3][4] The ligand outcompetes the thiazole's N/S atoms for coordination sites on the copper, keeping the catalyst available for the reaction.
Recommended Ligands and Systems:
We recommend screening a few ligand/catalyst systems to find the optimal conditions for your specific substrates.
| System Component | Standard Conditions (Baseline) | Option 1: Water-Soluble | Option 2: Organic Soluble | Option 3: Advanced |
| Copper Source | CuSO₄•5H₂O | CuSO₄•5H₂O | CuI or CuBr | Cu(MeCN)₄PF₆ |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | Not required for Cu(I) salts | Not required |
| Ligand | None | THPTA | TBTA | Tris(benzimidazolylmethyl)amine |
| Typical Solvent | tBuOH/H₂O (1:1) | H₂O, PBS, or aq. buffers | DMF, DMSO, CH₃CN, THF | DMF, NMP, DMSO |
| Key Advantage | Simple, inexpensive. | Excellent water solubility, ideal for bioconjugation.[4] | High reaction rates in organic solvents. | Superior performance for challenging substrates.[5] |
| Consideration | Prone to failure with this alkyne. | May be less effective at high substrate concentrations.[6] | Poor water solubility. | Can be inhibitory if used in excess relative to copper.[3] |
Detailed Protocol: Ligand-Accelerated CuAAC with this compound
This protocol provides a robust starting point for optimization using the THPTA ligand in an aqueous system.
Materials:
-
This compound (Alkyne)
-
Azide coupling partner (Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄•5H₂O) stock solution (e.g., 50 mM in H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in H₂O)
-
Sodium Ascorbate (NaAsc) stock solution (freshly prepared, e.g., 250 mM in H₂O)
-
Solvent (e.g., degassed PBS buffer or a tBuOH/H₂O mixture)
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, add the Alkyne (1.0 equiv) and the Azide (1.0 - 1.2 equiv). Dissolve them in the chosen reaction solvent to achieve the desired final concentration (e.g., 10 mM).
-
Prepare Catalyst Premix:
-
Causality: It is critical to pre-complex the copper with the ligand before adding the reducing agent. Adding ascorbate directly to a copper solution without a ligand can lead to the formation of undesirable precipitates and catalytically inactive species.[6]
-
In a separate tube, combine the CuSO₄ stock solution (to a final concentration of 1-5 mol%) and the THPTA stock solution (to a final concentration of 5-25 mol%). The ligand-to-copper ratio is typically 5:1 to ensure full coordination and stabilization.[4] Vortex briefly.
-
-
Combine and Initiate:
-
Add the Catalyst Premix from Step 2 to the Reagent Mix from Step 1.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (to a final concentration of 25-50 mol%).
-
-
React: Vortex the mixture gently. Protect the reaction from light if using fluorescent molecules. Allow the reaction to proceed at room temperature. Monitor progress by TLC, LC-MS, or HPLC. Typical reaction times can range from 1 to 24 hours depending on substrate concentrations.
Q4: Beyond ligands, what other reaction conditions can I optimize?
-
Solvent: For substrates with poor aqueous solubility, polar aprotic solvents like DMF, DMSO, or NMP are excellent choices.[7] Coordinating solvents like DMSO can sometimes disrupt inhibitory copper-ligand interactions, which can be beneficial when using strongly binding ligands.[3]
-
Temperature: While most CuAAC reactions are run at room temperature, gentle heating (40-60 °C) can sometimes overcome the activation energy barrier for difficult substrates. However, be aware that higher temperatures can increase the rate of side reactions, such as alkyne homocoupling (Glaser coupling).[2]
-
Concentration: Le Chatelier's principle applies. If possible, increasing the concentration of your reactants can significantly improve reaction rates.
Q5: I've tried everything for my CuAAC reaction. Is there a copper-free alternative?
Yes. When catalytic issues persist, the best approach is often to change the reaction mechanism entirely. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, copper-free alternative.[8][9]
-
Mechanism: SPAAC does not require a metal catalyst. Instead, it utilizes a highly strained cyclooctyne (e.g., DBCO, BCN) as the alkyne partner. The high ring strain provides the enthalpic driving force for the reaction to proceed rapidly with an azide at physiological temperature and pH.[10][11]
-
Advantages for Your System:
-
Completely bypasses all issues of copper catalyst coordination and poisoning by the thiazole ring.
-
Highly biocompatible, making it ideal for in vivo or cellular applications.[10]
-
-
Disadvantages:
-
Requires the synthesis or purchase of a strained cyclooctyne derivative of either your thiazole or your binding partner, which can be more complex and expensive than a terminal alkyne.
-
If you are working in a biological system or have exhausted CuAAC optimization, we strongly recommend exploring a SPAAC strategy.
References
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Angewandte Chemie International Edition, 47(43), 8082-8086. [Link]
-
Li, Y., et al. (2020). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 31(5), 1275-1293. [Link]
-
Golas, P. L., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Asano, K., & Matsubara, S. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 12(21), 4988-4991. [Link]
-
Jafari, H., et al. (2024). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]
-
Wang, Z., et al. (2016). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 6(12), 4386-4396. [Link]
-
Wang, Z., et al. (2016). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed Central. [Link]
-
Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]
-
Re-Mi, O., et al. (2021). Click Chemistry and Radiochemistry: An Update. Journal of Nuclear Medicine, 62(7), 893-900. [Link]
-
Fernández, I. G., & Mellet, C. O. (2025). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. International Journal of Molecular Sciences, 26(14), 7890. [Link]
-
Worrell, B. T., et al. (2013). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 18(7), 8459-8470. [Link]
-
Presolski, S. I., et al. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 133(4), 724-727. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
ResearchGate. (2021). Click chemistry: Why does it sometimes work and other times it doesn't? ResearchGate Q&A. [Link]
-
Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low? ResearchGate Q&A. [Link]
-
Cantillo, D., et al. (2019). Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones: [2 + 2]-Photocycloaddition, Ring-Opening Reactions, and Influence of the Lewis Acid BF3. The Journal of Organic Chemistry, 84(15), 9479-9486. [Link]
-
Bhatia, S., et al. (2025). Mechanistic analysis of diverse click reactions along with their applications. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the click polymerization. ResearchGate. [Link]
Sources
- 1. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biochempeg.com [biochempeg.com]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 5-Ethynyl-4-methylthiazole in aqueous media
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Technical Support Center: Stabilizing 5-Ethynyl-4-methylthiazole in Copper-Catalyzed Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting strategies for preventing the copper-mediated decomposition of 5-Ethynyl-4-methylthiazole, a critical building block in modern synthetic chemistry. Our focus is to deliver practical, field-proven insights to ensure the integrity of your experiments and the successful synthesis of your target molecules.
Introduction: The Challenge of this compound Stability
This compound is a valuable terminal alkyne due to the prevalence of the thiazole motif in pharmacologically active compounds. However, its use in copper-catalyzed cross-coupling reactions, such as the Sonogashira or click reactions (CuAAC), is often plagued by an undesired side reaction: oxidative homocoupling, also known as Glaser coupling.[1][2][3] This process leads to the formation of a symmetric 1,3-diyne dimer, consuming the starting material and complicating purification.
The thiazole ring itself introduces specific challenges. The nitrogen and sulfur heteroatoms can act as coordinating ligands for the copper catalyst, potentially influencing its reactivity and the propensity for side reactions.[4][5] This guide will address the mechanistic underpinnings of this decomposition and provide a comprehensive set of preventative strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound decomposition in the presence of copper catalysts?
A1: The primary decomposition pathway is the copper(I)-catalyzed oxidative homocoupling (Glaser coupling) of the terminal alkyne.[1][2] This reaction involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation (often by atmospheric oxygen) to form a symmetrical 1,3-diyne dimer.[3] The presence of a base is also typically required to facilitate the deprotonation of the alkyne.
Q2: Why is this decomposition more prevalent in some reactions than others?
A2: The extent of Glaser coupling is highly dependent on the reaction conditions. Factors that favor this side reaction include:
-
Presence of Oxygen: Molecular oxygen is a common oxidant that drives the dimerization of the copper acetylide intermediate.[3]
-
Absence of a Suitable Ligand: In the absence of a strongly coordinating ligand, the copper catalyst is more available to participate in the homocoupling pathway.
-
High Copper Catalyst Loading: Higher concentrations of copper(I) can increase the rate of the undesired dimerization.
-
Basic Conditions: A base is necessary to form the copper acetylide, a key intermediate in both the desired cross-coupling and the undesired homocoupling.[2]
Q3: Can the thiazole ring in this compound contribute to its decomposition?
A3: Yes, the thiazole moiety can influence the reaction. The nitrogen and sulfur atoms are potential coordination sites for the copper catalyst.[4][5] This interaction can modulate the electronic properties and steric environment of the copper center, which in turn can affect the relative rates of the desired cross-coupling versus the undesired homocoupling.
Q4: Are there any visual indicators that decomposition is occurring?
A4: While not definitive, the formation of a precipitate or a color change in the reaction mixture can sometimes indicate the formation of the homocoupled dimer or other copper-containing byproducts. However, the most reliable method for detecting decomposition is through analytical techniques such as TLC, HPLC, or NMR spectroscopy.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product and presence of a higher molecular weight byproduct. | Glaser homocoupling of this compound. | 1. Inert Atmosphere: Rigorously degas all solvents and reagents and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize the presence of oxygen. 2. Ligand Addition: Introduce a suitable ligand to modulate the copper catalyst's reactivity. L-proline has been shown to be effective in suppressing homocoupling of a similar thiazole derivative.[6] Other nitrogen-based ligands like TMEDA (N,N,N',N'-tetramethylethylenediamine) or phosphorus-based ligands can also be screened. 3. Reducing Agents: Add a mild reducing agent, such as sodium ascorbate or hydroquinone, to the reaction mixture to maintain copper in the +1 oxidation state and prevent oxidative dimerization. |
| Reaction fails to go to completion, even with extended reaction times. | Catalyst inhibition or deactivation. | 1. Chelation of Copper: The thiazole nitrogen and other functional groups on your substrates may be strongly coordinating to the copper, inhibiting its catalytic activity. Consider using a ligand that forms a more stable and catalytically active complex.[7] 2. Insoluble Copper Species: Formation of insoluble copper acetylides or oxides can remove the catalyst from the reaction medium. Ensure adequate solvent polarity and consider the use of solubilizing ligands. |
| Complex product mixture observed by TLC or HPLC. | Multiple side reactions occurring. | 1. Optimize Reaction Conditions: Systematically vary the temperature, solvent, base, and catalyst loading. Lowering the temperature can often increase the selectivity for the desired cross-coupling reaction. 2. Alternative Catalysts: If copper-mediated side reactions persist, consider a copper-free Sonogashira coupling protocol, which typically employs a palladium catalyst and a different base/solvent system. |
Experimental Protocols & Methodologies
Protocol 1: Suppression of Glaser Coupling using L-Proline in a Sonogashira Reaction
This protocol is adapted from a procedure shown to be effective for a similar thiazole-containing alkyne and aims to minimize homocoupling.[6]
Materials:
-
This compound
-
Aryl halide (e.g., Iodobenzene)
-
Pd(PPh₃)₄ (Palladium catalyst)
-
CuI (Copper(I) iodide)
-
L-Proline
-
Base (e.g., K₂CO₃ or Et₃N)
-
Degassed solvent (e.g., DMF or THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (0.02-0.05 equiv.), CuI (0.05-0.1 equiv.), and L-proline (0.1-0.2 equiv.).
-
Add the degassed solvent, followed by the base (2.0-3.0 equiv.).
-
Add this compound (1.1-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
Note: The optimal ratio of L-proline to CuI may need to be determined empirically for your specific substrate.
Protocol 2: Analytical Monitoring of this compound and its Dimer
Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid for improved peak shape). For example, start with 20% acetonitrile and ramp to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where both the starting material and the dimer have significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
This method should allow for the separation and quantification of the starting this compound and its higher molecular weight, more nonpolar homocoupled dimer.
Visualizing the Problem and Solution
Diagram 1: The Competing Reaction Pathways
Caption: Competing Sonogashira and Glaser coupling pathways.
Diagram 2: Proposed Role of a Chelating Ligand
Caption: Ligand stabilization of Cu(I) to favor cross-coupling.
References
- Zhao, Y., Zhao, Z., Zhu, S., Li, S.-W., & Hu, L. (2024). Cu(II)-Catalyzed Reaction of Ethynyl Methylene Cyclic Carbamates and Amines: Synthesis of Polysubstituted Pyrroles. Organic Letters, 26, 9237-9243.
- Synthesis of 2-iminothiazolidin-4-ones via copper-catalyzed [2 + 1 + 2] tandem annul
- Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. (2024). The Journal of Organic Chemistry, 89(11), 7727-7740.
- Cationic and Homoleptic Copper(I)–Thiazol-2-ylidenes: Highly Reactive Thiazole N-Heterocyclic Carbenes σ-Lewis Acid Catalysts. (n.d.).
- Glaser coupling – Knowledge and References. (n.d.). Taylor & Francis.
- Sulphur-nitrogen chelating agents. III. Metal complexes of 2-methylthiomethylpyridine. (n.d.).
- Sulphur-nitrogen chelating agents. V. Complexes of 2-Methyl-8-methylthioquinoline with some transition metals: The occurrence of tetrahedral complexes of cobalt(II), nickel(II), and copper(II). (n.d.).
- Glaser coupling. (n.d.). Grokipedia.
- Glaser Coupling. (n.d.). Alfa Chemistry.
- Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. (2023). MDPI.
- Glaser coupling. (n.d.). Wikipedia.
- Thiazole. (n.d.). Wikipedia.
- Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. (n.d.).
- Synthesis of Novel 2-Iminothiazolidin-4-ones. (2025).
- Copper-catalyzed synthesis of thiazolidine derivatives via multicomponent reaction of terminal alkynes, elemental sulfur, and aziridines. (n.d.).
- Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Advances.
- Cu(II)-Catalyzed Reaction of Ethynyl Methylene Cyclic Carbamates and Amines: Synthesis of Polysubstituted Pyrroles. (2024). Organic Chemistry Portal.
- Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. (2024). PubMed.
- Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. (2025).
- Cu(II)-Catalyzed Reaction of Ethynyl Methylene Cyclic Carbamates and Amines: Synthesis of Polysubstituted Pyrroles. (n.d.). Semantic Scholar.
- Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. (2021).
- Role of copper chelating agents: between old applications and new perspectives in neuroscience. (n.d.). PubMed Central.
- Copper chelators: chemical properties and bio-medical applic
- Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. (n.d.).
- Copper Catalyzed Heteroannelation Reaction between 4‐Thiazolidinones and O‐Acetyl Oximes to Synthesize 2,5‐Diphenyl‐3‐(Pyrimidin‐2‐yl)‐3,4‐Dihydro‐2H‐Pyrrolo‐[2,3‐d]‐Thiazole. (2025).
- Copper catalyzed late-stage C(sp3)-H functionalization of nitrogen heterocycles. (2021).
- Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. (2021). RSC Publishing.
- Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. (2021). RSC Publishing.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Effect of ligands on modified Sonogashira coupling of 5 with 6a a. (n.d.).
- A copper-catalyzed annulation reaction of diazo esters with propargyl amines for the synthesis of 2,5-dihydropyrroles. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Copper-catalyzed yne-allylic substitutions: concept and recent developments. (2024).
- Synthesis of the ethynyl phenothiazine monomer 3 by Sonogashira coupling. (n.d.).
- Recent Advances in Sonogashira Reactions. (2025).
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Catalyst Loading for 5-Ethynyl-4-methylthiazole Click Chemistry
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 5-ethynyl-4-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments with this specific heterocyclic alkyne. The unique electronic and coordinating properties of the thiazole ring present distinct challenges and opportunities in catalyst optimization.
This guide provides in-depth, experience-driven advice to move beyond common starting protocols and achieve high-yielding, clean, and reproducible reactions.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my click reaction with this compound sluggish or failing, even with standard catalyst loading?
A: Standard protocols often don't account for the specific nature of your alkyne. The nitrogen atom in the thiazole ring of this compound can act as a competing ligand for the copper(I) catalyst. This coordination can sequester the copper, reducing its availability to participate in the catalytic cycle and leading to low or no product yield. The solution often lies in using a more strongly coordinating, specialized ligand that can "outcompete" the thiazole for the copper center, thus keeping the catalyst active.
Q2: What is the optimal catalyst loading for this reaction?
A: There is no single "optimal" loading; it is highly dependent on reactant concentration, solvent, and the desired reaction time. However, a common mistake is using true "catalytic" amounts (e.g., <1 mol%). For many applications, especially in bioconjugation or with challenging substrates, the copper complex is often used in stoichiometric or even excess amounts relative to the limiting reagent.[1] A good starting point for optimization is typically between 1-10 mol% of a copper source, but don't hesitate to screen higher loadings if the reaction is slow. Reducing catalyst loading is a final optimization step once high conversion is achieved.
Q3: Which copper source is best: Cu(I) salts or in situ reduction of Cu(II)?
A: Both methods are effective, but they have different practical implications.
-
In situ reduction of Cu(II) (e.g., CuSO₄ with sodium ascorbate) is the most common and convenient method.[2][3] It avoids handling potentially unstable Cu(I) salts. The continuous reduction of Cu(II) to Cu(I) helps maintain the active catalytic species and counteracts oxidation by any residual oxygen.[3]
-
Using Cu(I) salts (e.g., CuI, CuBr) can sometimes provide faster initial rates as no reduction step is needed.[4] However, these salts are more sensitive to oxidation, and reactions must be rigorously deoxygenated. Iodide from CuI can sometimes interfere with the reaction, making CuBr a frequent alternative.[1]
For this compound, starting with the robust CuSO₄/ascorbate system is recommended due to its tolerance for various conditions.
Q4: How critical is the choice of ligand?
A: For this substrate, it is arguably the most critical parameter. Simple or no-ligand systems are likely to fail due to catalyst sequestration by the thiazole. A good ligand will not only accelerate the reaction but also stabilize the Cu(I) oxidation state against disproportionation and oxidation.[3][5] Water-soluble ligands like THPTA are excellent for aqueous media, while ligands like TBTA are classics for organic solvents.[3]
Part 2: Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures and provides a logical workflow for identifying the cause and implementing a solution.
Problem 1: Low or No Product Yield
Your reaction has run for the expected time, but TLC/LC-MS analysis shows mostly unreacted starting materials.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Detailed Solutions:
-
Cause A: Catalyst Sequestration by Thiazole
-
Explanation: The lone pair of electrons on the thiazole nitrogen competes with the ligand for the Cu(I) coordination sphere, effectively inhibiting the catalyst.
-
Solution 1: Increase Ligand-to-Copper Ratio. A standard 1:1 or 2:1 ligand-to-copper ratio may be insufficient. Increase the ratio to 5:1 to favor the formation of the active ligand-copper complex.[1][2]
-
Solution 2: Screen More Effective Ligands. If increasing the ratio of your current ligand doesn't work, screen others. For aqueous reactions, THPTA is a highly effective, water-soluble ligand.[3][6] For organic solvents, consider TBTA or other nitrogen-based chelating ligands.
-
-
Cause B: Catalyst Oxidation
-
Explanation: The active Cu(I) species is readily oxidized to inactive Cu(II) by dissolved oxygen.[5]
-
Solution 1: Rigorous Degassing. Before adding the catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Maintain a positive inert gas atmosphere throughout the reaction.
-
Solution 2: Use Fresh Reducing Agent. Sodium ascorbate can degrade over time. Use a freshly prepared solution of sodium ascorbate and consider using a larger excess (e.g., 10-20 equivalents relative to copper).
-
Problem 2: Reaction Stalls After Partial Conversion
The reaction proceeds initially but stops before reaching completion, leaving a mixture of product and starting materials.
Potential Causes & Solutions:
-
Cause: Catalyst Decomposition/Precipitation. The catalyst may not be stable over the entire reaction time, especially in certain solvent systems.
-
Solution: Add the catalyst in portions. Introduce half the catalyst at the beginning and the second half after a few hours to replenish the active species.
-
-
Cause: Product Inhibition. In some cases, the triazole product itself can coordinate to the copper, acting as an inhibitor. This is more likely at high product concentrations.
-
Solution: If portion-wise addition of the catalyst does not restart the reaction, try increasing the overall catalyst and ligand loading from the outset.
-
Problem 3: Formation of Side Products
Besides your desired product, you observe significant impurities, most commonly a product with double the mass of your alkyne (alkyne homocoupling).
Catalytic Cycles: Desired vs. Side Reaction
Caption: Competing catalytic pathways in CuAAC reactions.
-
Explanation: The primary side reaction is often the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by Cu(II) and oxygen.[5]
-
Solution 1: Improve Deoxygenation. This is the most critical step. Ensure the reaction is free of oxygen, as described above.
-
Solution 2: Increase Ascorbate Concentration. A sufficient excess of sodium ascorbate will scavenge oxygen and rapidly reduce any Cu(II) that forms, shutting down the Glaser coupling pathway.[7]
-
Solution 3: Check Solvent Purity. Peroxides in solvents like THF or ethers can promote oxidation. Use freshly distilled or inhibitor-free solvents.
Part 3: Experimental Protocols & Data
Protocol 1: Screening Catalyst Loading and Ligand Ratio
This protocol is designed for small-scale parallel screening to quickly identify improved reaction conditions.
Materials:
-
This compound (Alkyne)
-
Benzyl Azide (or other model azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., a 1:1 mixture of water and t-butanol)
-
An array of small reaction vials (e.g., 1.5 mL HPLC vials)
Procedure:
-
Prepare Stock Solutions:
-
Alkyne: 200 mM in t-butanol
-
Azide: 220 mM in t-butanol (1.1 eq)
-
CuSO₄: 100 mM in water
-
THPTA: 500 mM in water
-
Sodium Ascorbate: 1 M in water (prepare fresh)
-
-
Set up Reactions: In separate vials, add the alkyne and azide stock solutions. Add the appropriate amount of co-solvent.
-
Prepare Catalyst Premix: For each condition, in a separate microfuge tube, premix the required volumes of CuSO₄ and THPTA stock solutions. Let this stand for 2 minutes.[3][6]
-
Initiate Reactions: Add the catalyst premix to the corresponding reaction vials. Finally, add the sodium ascorbate solution to initiate the reaction.
-
Reaction & Analysis: Seal the vials, protect from light, and stir at room temperature.[6] After a set time (e.g., 2 hours), quench a small aliquot from each vial and analyze by LC-MS or TLC to determine the relative conversion.
Table 1: Example Screening Array (Final Volume: 500 µL, Alkyne: 0.1 mmol)
| Vial | Cu Loading (mol%) | Ligand:Cu Ratio | CuSO₄ (µL of 100mM) | THPTA (µL of 500mM) | Na Ascorbate (µL of 1M) |
| 1 | 1% | 1:1 | 10 µL | 2 µL | 50 µL |
| 2 | 1% | 5:1 | 10 µL | 10 µL | 50 µL |
| 3 | 5% | 1:1 | 50 µL | 10 µL | 50 µL |
| 4 | 5% | 5:1 | 50 µL | 50 µL | 50 µL |
| 5 | 10% | 1:1 | 100 µL | 20 µL | 50 µL |
| 6 | 10% | 5:1 | 100 µL | 100 µL | 50 µL |
Interpreting Results: For this compound, it is highly probable that vials with a 5:1 ligand-to-copper ratio (Vials 2, 4, 6) will show significantly higher conversion than their 1:1 counterparts. This experiment will quickly reveal the most promising catalyst loading and ratio to scale up.
References
-
"Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Available from: [Link]
-
Optimization of catalyst loading with respect to yield of 5a. - ResearchGate. Available from: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. Available from: [Link]
-
Click Reaction Protocol Kits for Imaging, Cytometry & HTS - baseclick GmbH. Available from: [Link]
-
A Comprehensive Guide to Click Chemistry Reaction - Labinsights. Available from: [Link]
-
Optimization of Catalyst Loading and Scale - ResearchGate. Available from: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. Available from: [Link]
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocols [baseclick.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. confluore.com.cn [confluore.com.cn]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup and Troubleshooting for 5-Ethynyl-4-methylthiazole Click Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-ethynyl-4-methylthiazole in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. This guide provides in-depth technical advice, troubleshooting strategies, and answers to frequently asked questions to ensure the successful workup and purification of your thiazole-containing triazole products. The unique chemical properties of the thiazole moiety necessitate specific considerations during the workup procedure, which are addressed herein.
Understanding the Chemistry: The Role of the Thiazole Ring
The this compound is an attractive building block in medicinal chemistry due to the prevalence of the thiazole ring in bioactive molecules.[1] However, the presence of the nitrogen and sulfur heteroatoms in the thiazole ring can introduce challenges during the workup of CuAAC reactions. The lone pair of electrons on the thiazole nitrogen can coordinate with the copper(I) catalyst, potentially making its removal more complex than in standard click reactions. Understanding the chemical nature of 4-methylthiazole, including its basicity (the pKa of its conjugate acid is approximately 2.74), is crucial for designing an effective workup strategy that ensures the integrity of your final product.[2]
Troubleshooting Guide
This section addresses common issues encountered during the workup of this compound click reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II). | 1a. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 1b. Use a freshly prepared solution of sodium ascorbate to maintain the copper in its +1 oxidation state.[3] |
| 2. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time. | 2. While many click reactions are robust, consider optimizing conditions. Solvents such as THF, DMSO, or mixtures with water are commonly used.[3] | |
| Product Contaminated with Copper | 1. Thiazole-Copper Coordination: The nitrogen atom of the thiazole ring can form a complex with the copper catalyst, making it difficult to remove with simple aqueous washes. | 1a. Aqueous Ammonia Wash: Wash the organic extract with a dilute aqueous solution of ammonia (e.g., 5-10%). Ammonia will form a soluble copper-ammonia complex that can be effectively removed in the aqueous phase. 1b. EDTA Chelation: Wash the reaction mixture with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1 M). EDTA is a strong chelating agent that will sequester the copper ions.[4] 1c. Silica Gel Plug: Pass the crude product through a short plug of silica gel, eluting with an appropriate solvent system. The polar silica can help adsorb the copper salts. |
| Formation of Unidentified Byproducts | 1. Homocoupling of Alkyne: Oxidative homocoupling of this compound can occur in the presence of oxygen and copper. | 1a. De-gas all solvents and reagents before use. 1b. Use a slight excess of sodium ascorbate.[3] |
| 2. Side Reactions of Thiazole Ring: The thiazole ring may be sensitive to harsh acidic or basic conditions during workup. | 2. Avoid strong acids or bases during aqueous washes. Use saturated sodium bicarbonate or dilute HCl if pH adjustment is necessary. | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Materials: The desired triazole product may have a similar polarity to the starting azide or alkyne, making separation by column chromatography challenging. | 1a. Optimize Chromatography Conditions: Use a high-resolution silica gel and test various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol). A shallow gradient elution may be necessary. 1b. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is my purified product still showing a green or blue tint?
A green or blue coloration in your final product is a strong indicator of residual copper contamination. The thiazole nitrogen in your molecule can chelate copper, making it more difficult to remove than in simpler click reactions. We recommend an additional wash with an EDTA solution or passing the product through a copper-scavenging resin.
Q2: Can I use a standard aqueous workup for my this compound click reaction?
While a standard aqueous workup may be sufficient in some cases, it is often inadequate for complete copper removal due to the coordinating effect of the thiazole ring. It is best practice to incorporate a chelating agent like EDTA or a complexing agent like ammonia in your washing steps.
Q3: What is the best method for monitoring the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials (this compound and your azide) to track the consumption of reactants and the formation of the product. The triazole product is typically more polar than the starting alkyne.
Q4: Are there any known side reactions specific to using this compound?
Besides the potential for alkyne homocoupling, which is a general issue in CuAAC reactions, the thiazole ring itself is generally stable under typical click reaction conditions.[3] However, be mindful of the pH during workup to avoid any potential acid- or base-catalyzed side reactions.
Q5: What is the recommended purification method for the final triazole product?
Flash column chromatography on silica gel is the most common and effective method for purifying click reaction products.[5] The choice of eluent will depend on the polarity of your specific product, but gradients of ethyl acetate in hexanes or methanol in dichloromethane are good starting points. For solid products, recrystallization can also be a highly effective purification technique.
Experimental Protocol: A General Workup Procedure
This protocol provides a general guideline for the workup of a CuAAC reaction between this compound and an organic azide.
Step 1: Quenching the Reaction
-
Once the reaction is deemed complete by TLC, dilute the reaction mixture with ethyl acetate.
Step 2: Initial Aqueous Wash
-
Transfer the diluted reaction mixture to a separatory funnel and wash with deionized water to remove water-soluble reagents like sodium ascorbate.
Step 3: Copper Removal
-
Wash the organic layer with a 0.1 M aqueous solution of EDTA. Shake the separatory funnel for 1-2 minutes and then allow the layers to separate. Repeat this wash two to three times.
-
Alternative: Wash the organic layer with a 5% aqueous ammonia solution.
Step 4: Brine Wash and Drying
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Step 5: Solvent Removal and Purification
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Visualizing the Workflow
Caption: General workup and purification workflow for this compound click reactions.
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
-
Click Chemistry. (2023, September 25). Scribd. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Protocols in Chemical Biology, 6(1), 17-34. [Link]
-
Copper(II) bis–thiazole complex immobilized on silica nanoparticles: Preparation, characterization and its application as a highly efficient catalyst for click synthesis of 1,2,3–triazoles. (2022, August 5). ResearchGate. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Ouzidan, Y., et al. (2015). 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o44–o45. [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. (2023, October 22). Labinsights. [Link]
-
Popik, V. V. (2013). Light-Triggered Click Chemistry. Accounts of Chemical Research, 46(6), 1213-1223. [Link]
-
4-Methylthiazole (FDB011116). FooDB. [Link]
-
Stolar, T., et al. (2017). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Beilstein Journal of Organic Chemistry, 13, 2373-2383. [Link]
-
4-Methylthiazole. PubChem. [Link]
-
Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. IRIS . [Link]
-
Expanding the Scope of Cu(I) Catalyzed “Click Chemistry” with Abnormal NHCs: Three-Fold Click to Tris-Triazoles. (2018). Molecules, 23(11), 2959. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules, 9(12), 1076-1085. [Link]
-
Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Derivatives. UTAR Institutional Repository. [Link]
- Supporting Inform
-
Synthesis, Characterization and Biological Screening of Some 3, 4, 5-Substituted 1, 2, 4-Triazole. TSI Journals. [Link]
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2012). Molecules, 17(12), 14041-14048. [Link]
-
4-Methylthiazole. NIST WebBook. [Link]
-
4-Methyl-1,3-thiazole-2-carbaldehyde. PubChem. [Link]
Sources
- 1. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound 4-Methylthiazole (FDB011116) - FooDB [foodb.ca]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Ethynyl-4-methylthiazole and Other Terminal Alkynes
Introduction: The Role of Terminal Alkynes in Modern Chemistry
Terminal alkynes are a cornerstone of modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their utility is prominently featured in critical reactions such as the Sonogashira coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) – the flagship of "click chemistry" – and various hydroamination and hydroalkoxylation reactions.[1][2][3][4] The reactivity of a terminal alkyne is not a monolithic property; it is subtly yet powerfully influenced by the electronic and steric nature of its substituent. This guide provides an in-depth comparison of the reactivity of 5-Ethynyl-4-methylthiazole, a heteroaromatic alkyne, with benchmark terminal alkynes such as the aromatic phenylacetylene and the aliphatic propargyl alcohol.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explore the causal relationships between molecular structure and chemical reactivity, grounding its claims in established literature and providing detailed experimental frameworks for the reactions discussed.
Factors Influencing Terminal Alkyne Reactivity
The reactivity of a terminal alkyne in common synthetic transformations is primarily governed by two key factors:
-
Acidity of the Terminal Proton (pKa): The deprotonation of the terminal alkyne to form an acetylide is a crucial step in many reactions, including the Sonogashira coupling and the CuAAC.[2][4] The acidity, quantified by the pKa, is heavily influenced by the hybridization of the carbon atom and the electronic properties of the substituent. An sp-hybridized carbon has 50% s-character, which imparts significant electronegativity and stabilizes the resulting acetylide anion. Electron-withdrawing substituents further stabilize this anion, lowering the pKa and generally increasing the rate of reactions that proceed via an acetylide intermediate.
-
Steric and Electronic Profile of the Substituent: The size and electronic nature of the group attached to the alkyne can influence reaction rates. Bulky substituents can sterically hinder the approach of reactants to the alkyne, slowing down the reaction.[5] The electronic properties of the substituent also play a role; electron-rich or electron-poor alkynes can exhibit different kinetic profiles depending on the specific reaction mechanism.[6]
Comparative Analysis of Terminal Alkynes
This guide will focus on comparing this compound with two widely used terminal alkynes: phenylacetylene and propargyl alcohol.
-
This compound: As a heteroaromatic alkyne, the thiazole ring is expected to have a significant electronic influence. The thiazole ring is aromatic and possesses both sulfur and nitrogen heteroatoms, which can modulate the electron density of the alkyne.[7][8] Thiazoles are generally considered to be electron-withdrawing, which should increase the acidity of the terminal proton compared to simple alkyl alkynes.
-
Phenylacetylene: This is a standard aromatic alkyne. The phenyl group is weakly electron-withdrawing through inductive effects but can also donate pi-electron density through resonance. Its reactivity is well-documented, providing a solid benchmark.
-
Propargyl Alcohol: An aliphatic alkyne with a hydroxyl group. The hydroxyl group is inductively electron-withdrawing, which enhances the acidity of the terminal proton. It is a common substrate in bioconjugation reactions due to its small size and hydrophilicity.[9][10][11]
Due to a lack of specific experimental pKa data for this compound in the literature, we can infer its properties based on related structures. For instance, the predicted pKa of 4-ethynylpyridine is approximately 4.16, indicating significant acidity due to the electron-withdrawing nature of the pyridine ring.[12] Given that the thiazole ring is also an electron-deficient heterocycle, it is reasonable to hypothesize that this compound possesses a relatively acidic terminal proton, likely more acidic than that of phenylacetylene.
Reactivity in Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[2][13]
Comparative Reactivity Discussion
The rate-determining step in the Sonogashira reaction is often the oxidative addition of the aryl halide to the palladium(0) complex. However, the formation of the copper acetylide is also a critical step. Alkynes with more acidic protons, and thus lower pKa values, are expected to form the copper acetylide more readily, potentially leading to faster overall reaction rates, assuming other factors are equal.
Given the electron-withdrawing nature of the thiazole ring, it is anticipated that This compound would exhibit higher reactivity in Sonogashira couplings compared to phenylacetylene , particularly in cases where the formation of the acetylide is a rate-limiting factor. The electron-withdrawing character of the thiazole ring should facilitate the deprotonation and subsequent transmetalation steps. The reactivity of heteroaryl ethynes in Sonogashira couplings is generally good, with various nitrogen-containing heterocyclic alkynes demonstrating efficient coupling.[14]
Experimental Protocol: A Model Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of phenylacetylene with 4-iodotoluene, which can be adapted for comparative studies.
Materials:
-
4-Iodotoluene
-
Phenylacetylene
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA), freshly distilled
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodotoluene (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 70°C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.
Data Presentation:
| Alkyne | Aryl Halide | Catalyst Loading (Pd/Cu) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 4-Iodotoluene | 1.2 wt% Pd | Et₃N / H₂O | 40 | 17 | 96 | [1] |
| Phenylacetylene | Iodobenzene | 0.6 mol% Pd(PPh₃)₄ / 1.2 mol% CuI | Et₃N / THF | 60 | 4 | 95 | [15] |
| This compound | - | - | - | - | - | Data not available | |
| Propargyl Alcohol | - | - | - | - | - | Data not available |
Visualization of Experimental Workflow:
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[3][6] The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[4]
Comparative Reactivity Discussion
The mechanism of the CuAAC involves the formation of a copper acetylide intermediate.[6] Therefore, the acidity of the terminal proton is a key factor influencing the reaction rate. Alkynes with lower pKa values are generally more reactive in CuAAC.
Based on this, This compound , with its presumed higher acidity due to the electron-withdrawing thiazole ring, is expected to be more reactive than phenylacetylene in CuAAC reactions. Propargyl alcohol is also highly reactive, in part due to the inductive effect of the hydroxyl group and its relatively small steric profile.[9][11] While direct kinetic comparisons are scarce, studies on various terminal alkynes in CuAAC show that electronically activated alkynes, such as propiolamides, are slightly more reactive than standard alkynes.[3] This supports the hypothesis that the electron-deficient nature of the thiazole ring in this compound would lead to enhanced reactivity.
Experimental Protocol: A Model CuAAC Reaction
This protocol outlines a general procedure for the CuAAC reaction between propargyl alcohol and benzyl azide, which can be used as a template for comparative kinetic studies.
Materials:
-
Propargyl alcohol
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare stock solutions: 50 mM propargyl alcohol in PBS, 10 mM benzyl azide in DMSO, 20 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM sodium ascorbate in water (freshly prepared).
-
In a microcentrifuge tube, combine the following in order:
-
386.2 µL of PBS
-
10 µL of 50 mM propargyl alcohol (final concentration: 1 mM)
-
50 µL of 10 mM benzyl azide (final concentration: 1 mM)
-
-
Prepare the catalyst solution by premixing 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding 25 µL of 100 mM sodium ascorbate.
-
Incubate the reaction at room temperature, monitoring by LC-MS or HPLC.
Data Presentation:
| Alkyne | Azide | Catalyst System | Solvent | Time | Conversion (%) | Reference |
| Propargyl Alcohol | Benzyl Azide | CuSO₄/Sodium Ascorbate/THPTA | PBS | < 30 min | > 95 | [3][9] |
| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate/THPTA | PBS | < 30 min | > 95 | [3] |
| This compound | Benzyl Azide | - | - | - | Data not available |
Note: The table shows that both propargyl alcohol and phenylacetylene are highly reactive under these conditions. Kinetic studies would be required to discern finer differences in reactivity. No direct experimental data for this compound in CuAAC was found in the cited literature.
Visualization of Key Mechanistic Steps:
Caption: Simplified catalytic cycle of the CuAAC reaction.
Synthesis of this compound
While a definitive, high-yielding protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on known transformations of thiazole derivatives. A common strategy involves the Sonogashira coupling of a halogenated thiazole precursor with a protected alkyne, followed by deprotection.
Proposed Synthetic Pathway:
-
Halogenation of a Thiazole Precursor: Start with a commercially available precursor like 4-methyl-5-thiazoleethanol. This can be converted to 5-bromo-4-methylthiazole.
-
Sonogashira Coupling: The 5-bromo-4-methylthiazole can then be coupled with a protected alkyne, such as trimethylsilylacetylene, using standard Sonogashira conditions.
-
Deprotection: The resulting trimethylsilyl-protected ethynylthiazole is then deprotected, typically using a fluoride source like TBAF or a base like K₂CO₃ in methanol, to yield the final product, this compound.
Visualization of Proposed Synthesis:
Caption: A plausible synthetic route to this compound.
Conclusion and Future Outlook
This guide has provided a comparative framework for understanding the reactivity of this compound in relation to standard terminal alkynes. Based on fundamental principles of physical organic chemistry, the electron-withdrawing nature of the thiazole ring suggests that this compound should exhibit enhanced reactivity in reactions proceeding through an acetylide intermediate, such as the Sonogashira coupling and CuAAC.
However, a significant gap in the experimental literature exists for this specific compound. To fully validate these theoretical predictions, further research is required to:
-
Determine the experimental pKa of this compound.
-
Conduct kinetic studies to quantitatively compare its reaction rates with other terminal alkynes under standardized conditions.
-
Develop and optimize a robust synthetic protocol for its preparation.
Such data would be invaluable for medicinal chemists and material scientists looking to incorporate this promising heteroaromatic building block into novel molecular architectures.
References
-
Thiazole. In Wikipedia; 2024. [Link]
- Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruv
-
Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate. Request PDF. [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Org. Lett.2022 , 24 (27), 4976–4980. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Curr. Protoc. Chem. Biol.2011 , 3 (4), 153–162. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chem. Soc. Rev.2014 , 43 (9), 3170–3184. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
A new synthetic pathway based on one-pot sequential aza-Michael addition and photoCuAAC click reactions. Polym. Chem.2017 , 8 (1), 161-169. [Link]
-
Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations. Polym. Chem.2014 , 5 (16), 4783–4793. [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Org. Lett.2020 , 22 (12), 4938–4943. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts2019 , 9 (1), 74. [Link]
-
Sonogashira coupling. In Wikipedia; 2024. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
- Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega2018 , 3 (10), 14211–14224. [Link]
-
Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au 4 Cu 4 –π-Alkyne Intermediate. J. Am. Chem. Soc.2020 , 142 (42), 18064–18072. [Link]
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjug. Chem.2012 , 23 (10), 1985–1995. [Link]
-
Recent Advances in Sonogashira Reactions. Chem. Soc. Rev.2011 , 40 (10), 5084-121. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Computational estimation of pKa values. WIREs Comput. Mol. Sci.2015 , 5 (4), 289-301. [Link]
-
On the Computational Determination of the pK a of Some Arylboronic Acids. Molecules2021 , 26 (19), 5819. [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules2021 , 26 (19), 5919. [Link]
-
Computational Determination of p K a Values for Weak C–H Acids/Lithiated Species. J. Org. Chem.2019 , 84 (13), 8563–8574. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules2022 , 27 (15), 4947. [Link]
-
Synthesis of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines via Sonogashira cross-coupling reaction and their optical properties. Beilstein J. Org. Chem.2021 , 17, 1827–1834. [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Org. Lett.2014 , 16 (14), 3724–3727. [Link]
-
Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Res. Chem. Intermed.2022 . [Link]
-
Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. J. Mol. Model.2013 , 19 (10), 4465–4476. [Link]
-
Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. UCL Discovery. [Link]
-
DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2‑Amino-5-trifluoromethyl-1,3,4-thiadiazole. J. Phys. Chem. A2020 , 124 (49), 10214–10229. [Link]
- Synthetic method of 4-methylthiazole-5-formaldehyde.
-
4-Ethynylpyridine. PubChem. [Link]
-
Electronic structure of positive and negative polarons in functionalized dithienylthiazolo[5,4-d]thiazoles: a combined EPR and DFT study. Phys. Chem. Chem. Phys.2014 , 16 (38), 20674–20682. [Link]
-
SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES Sardash. EPU Academic Staff. [Link]
-
DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Molecules2018 , 23 (5), 1033. [Link]
- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
- Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole.
- Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Sci-Hub. Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate / Journal of Heterocyclic Chemistry, 2013 [sci-hub.box]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Ethynylpyridine | 2510-22-7 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Search Results [beilstein-journals.org]
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 5-Ethynyl-4-methylthiazole Incorporation
For: Researchers, scientists, and drug development professionals engaged in proteomics and chemical biology.
Introduction: Probing the Dynamics of the Proteome
In the landscape of modern proteomics, understanding the dynamics of protein synthesis, turnover, and modification is paramount. Static snapshots of the proteome, while informative, often fail to capture the intricate temporal changes that govern cellular responses to stimuli or disease states. To address this, researchers have increasingly turned to metabolic labeling with bioorthogonal non-canonical amino acids (ncAAs), a powerful technique to tag and subsequently identify newly synthesized proteins (NSPs).[1][2] This approach, often referred to as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), relies on the cell's own translational machinery to incorporate an amino acid analog bearing a unique chemical handle—one that is inert to biological processes but can be selectively reacted with a probe for enrichment and analysis.[3][4][5][6]
Among the arsenal of ncAAs, alkyne-bearing analogs have gained prominence due to their reactivity with azide-functionalized probes via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7] While L-homopropargylglycine (HPG) has been a workhorse in this field, concerns about its potential toxicity and impact on cellular stress responses have spurred the development of novel probes.[7] This guide focuses on a promising alternative: 5-Ethynyl-4-methylthiazole (Emt) . We will delve into the critical process of validating its incorporation into the proteome, with a laser focus on mass spectrometry (MS)-based methodologies. This guide is designed not merely as a set of protocols, but as a framework for rational experimental design, data interpretation, and critical comparison with other probes.
The Logic of Validation: Why Mass Spectrometry is the Gold Standard
Before embarking on large-scale proteomic experiments, it is imperative to confirm that the bioorthogonal probe is indeed incorporated into newly synthesized proteins. While fluorescence microscopy after click---chemistry---mediated conjugation to a fluorescent azide can provide a qualitative assessment of labeling, it lacks the molecular specificity and depth of mass spectrometry. MS-based validation offers several key advantages:
-
Direct and Unambiguous Identification: MS directly identifies the peptides and, by extension, the proteins that contain the incorporated Emt residue.
-
Site-Specific Confirmation: Tandem mass spectrometry (MS/MS) can pinpoint the exact location of the Emt residue within a peptide sequence.
-
Quantitative Assessment: Modern quantitative proteomic techniques can be integrated with BONCAT to measure the efficiency of Emt incorporation and the dynamics of protein synthesis.[1][8]
-
Elimination of Artifacts: MS analysis can distinguish true incorporation from non-specific binding of the probe or enrichment reagents.[9]
The Core Workflow: A Step-by-Step Guide to Emt Incorporation and MS Validation
The validation process can be logically broken down into several key stages, from initial cell labeling to the final mass spectrometric data analysis.
Caption: Experimental workflow for MS-based validation of this compound incorporation.
Experimental Protocol: A Detailed Methodology
1. Cell Culture and Metabolic Labeling:
-
Cell Line Selection: Choose a cell line with a well-characterized proteome and robust growth characteristics (e.g., HeLa, HEK293T).
-
Media Preparation: For initial validation, it is often beneficial to use methionine-free DMEM supplemented with dialyzed fetal bovine serum to reduce competition from the canonical amino acid.[7] Prepare two sets of media: one supplemented with a standard concentration of L-methionine (control) and another supplemented with this compound (typically 25-100 µM).
-
Labeling: Plate cells and allow them to adhere. Replace the standard medium with the prepared labeling media and incubate for a desired period (e.g., 4-24 hours). The incubation time will depend on the turnover rate of the proteins of interest.
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS to remove residual media.
-
Lyse the cells in a buffer compatible with click chemistry, such as RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method like the BCA assay.
3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To an aliquot of protein lysate (e.g., 1 mg), add the following reagents in order:
-
Biotin-azide (final concentration ~100 µM).
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration ~1 mM) - a reducing agent to maintain copper in the active Cu(I) state.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration ~100 µM) - a ligand that stabilizes the Cu(I) ion and improves reaction efficiency.
-
Copper(II) sulfate (CuSO₄) (final concentration ~1 mM).
-
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
Caption: The CuAAC 'click' reaction for conjugating biotin-azide to Emt-labeled proteins.
4. Enrichment and On-Bead Digestion:
-
Precipitate the biotinylated proteins using a methanol/chloroform protocol to remove excess click chemistry reagents.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).
-
Add high-capacity streptavidin agarose beads and incubate for 2 hours at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing stringency (e.g., SDS, urea, and finally ammonium bicarbonate) is recommended.
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add sequencing-grade trypsin.
-
Incubate overnight at 37°C to digest the enriched proteins into peptides.
-
Collect the supernatant containing the peptides for MS analysis.
5. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.
-
The key to validation lies in the database search parameters. Configure your search software (e.g., MaxQuant, Proteome Discoverer, Mascot) to include a variable modification corresponding to the mass of the triazole-linked biotin tag on the amino acid that Emt replaces (typically methionine).
-
A successful validation is confirmed by the confident identification of peptides containing this specific mass modification. The MS/MS spectra should show a clear fragmentation pattern that supports the peptide sequence and the presence of the modification.
Comparison with Alternative Probes
This compound does not exist in a vacuum. Its utility is best understood in comparison to other commonly used ncAAs for nascent protein profiling.
| Feature | This compound (Emt) | L-Azidohomoalanine (AHA) | L-Homopropargylglycine (HPG) |
| Bioorthogonal Handle | Terminal Alkyne | Azide | Terminal Alkyne |
| Canonical Analog | Methionine | Methionine | Methionine |
| Incorporation Efficiency | Generally reported to be efficient, but may require optimization. | High, well-established incorporation efficiency.[4][6][11][12] | Generally lower than AHA, often requiring methionine-free media.[2][7] |
| Reported Cytotoxicity | Generally considered to have low cytotoxicity. | Can exhibit cytotoxicity at higher concentrations or with prolonged exposure.[7] | Can be more toxic than AHA in some systems.[7] |
| Click Reaction Partner | Azide-functionalized probes (e.g., Biotin-Azide) | Alkyne-functionalized probes (e.g., Biotin-Alkyne) | Azide-functionalized probes (e.g., Biotin-Azide) |
| Key Advantage | Potentially lower cellular perturbation compared to other methionine analogs. | Extensive body of literature and well-validated protocols.[11][12][13][14] | Direct alkyne handle for CuAAC. |
| Considerations | Newer probe, less literature available compared to AHA/HPG. | The azide group can be reduced in some cellular contexts, though this is rare. | Potential for higher cellular stress and toxicity.[7] |
Expert Insight: The choice of probe is not a one-size-fits-all decision. It is dictated by the specific biological question and the sensitivity of the experimental system. For highly sensitive cell types or long-term labeling experiments, the potentially lower perturbation of Emt may be advantageous. However, for well-established systems, the robustness of AHA is a strong consideration. A pilot experiment comparing the probes head-to-head is often the most prudent approach.
Conclusion: Ensuring Rigor in Proteomic Studies
The validation of this compound incorporation by mass spectrometry is a critical first step in its application for dynamic proteomic studies. It provides the necessary confidence that the observed signals are a true representation of nascent protein synthesis. By following a logical workflow, paying close attention to experimental details, and critically interpreting the mass spectrometry data, researchers can effectively harness the power of this novel bioorthogonal probe. This rigorous approach to validation ensures the scientific integrity of downstream applications, from identifying proteins synthesized in response to drug treatment to mapping the temporal dynamics of complex biological processes.
References
- Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics.
- Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT)
- Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT).
- Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue.
- Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome.PLOS.
- Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo.bioRxiv.
- Outline of workflow used to identify alkyne-tagged proteins adducted by...
- Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins.
- Comparison of Bioorthogonal β‐Lactone Activity‐Based Probes for Selective Labeling of Penicillin‐Binding Proteins | Request PDF.
- Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins.PubMed.
- Bioorthogonal Reactions in Activity-Based Protein Profiling.MDPI.
- Direct Detection of Biotinylated Proteins by Mass Spectrometry.
- Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins.
- Quantitative protein profiling by mass spectrometry using isotope-coded affinity tags.Springer.
- Metabolic labeling of proteins for proteomics.PubMed.
- Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?
- Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applic
- Metabolic Labeling of Proteins for Proteomics.* University of Liverpool.
- Advances in protein complex analysis using mass spectrometry.
- An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo.Springer.
- Aha labeling does not cause artifacts in protein identification....
- An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo.bioRxiv.
- Development and Validation of a Mass Spectrometry-Based Assay for the Molecular Diagnosis of Mucin-1 Kidney Disease.PubMed.
- Novel protein labeling methods enabling quick analysis of newly synthesized proteins in biological processes.Radboud University.
- (PDF) Metabolic Labeling of Proteins for Proteomics.
- THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog.PubMed Central.
- Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine.
Sources
- 1. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantitative protein profiling by mass spectrometry using isotope-coded affinity tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo | bioRxiv [biorxiv.org]
A Comparative Guide to CuAAC and SPAAC for the Ligation of 5-Ethynyl-4-methylthiazole
For researchers, scientists, and drug development professionals, the precise and efficient construction of complex molecular architectures is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, provides a suite of powerful tools for this purpose, with the azide-alkyne cycloaddition being a cornerstone reaction.[1] This guide presents a comparative study of two of the most prominent variations of this reaction: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a specific focus on their application to the electron-deficient alkyne, 5-ethynyl-4-methylthiazole.[2][3]
At its heart, this comparison addresses a critical decision point in experimental design: the choice between a catalyzed, high-velocity reaction (CuAAC) and a catalyst-free, bioorthogonal reaction (SPAAC).[4] This choice is particularly nuanced when dealing with heterocyclic alkynes like this compound, whose electronic properties can influence reaction kinetics and outcomes.
Executive Summary
Both CuAAC and SPAAC facilitate the formation of a stable 1,2,3-triazole linkage between an azide and an alkyne, yet their mechanisms and, consequently, their applications, differ significantly.[2]
-
CuAAC is a powerful, rapid, and highly regioselective reaction, exclusively yielding the 1,4-disubstituted triazole isomer.[1][5] It requires a copper(I) catalyst, which, while highly efficient, can be cytotoxic, limiting its direct application in living systems without the use of specialized ligands.[2][6]
-
SPAAC , conversely, is a bioorthogonal reaction that proceeds without the need for a catalyst.[7] This is achieved by using a strained cyclooctyne, where the release of ring strain provides the activation energy for the cycloaddition.[7][8] While ideal for in vivo and live-cell applications, SPAAC is generally slower than CuAAC and can produce a mixture of regioisomers.[2][9]
The selection between these two methodologies involves a fundamental trade-off between reaction speed and biocompatibility. This guide will delve into the mechanistic underpinnings of each reaction, provide a quantitative comparison of their performance with this compound, and offer detailed experimental protocols to aid in the practical application of these powerful ligation techniques.
Mechanistic Overview: A Tale of Two Activation Strategies
The fundamental difference between CuAAC and SPAAC lies in how the alkyne is activated for cycloaddition with the azide.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is not a true concerted 1,3-dipolar cycloaddition but rather a stepwise process involving copper acetylide intermediates.[1][5] The copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[5]
The currently accepted mechanism involves the following key steps:
-
Formation of a Copper Acetylide: The copper(I) catalyst coordinates to the terminal alkyne, this compound, lowering the pKa of the terminal proton and facilitating its removal by a base to form a copper acetylide.[1]
-
Coordination of the Azide: The azide then coordinates to the copper acetylide complex.[10][11]
-
Cyclization: A six-membered copper metallacycle intermediate is formed.[5]
-
Ring Contraction and Protonolysis: This intermediate then undergoes ring contraction to a triazolyl-copper derivative, followed by protonolysis to yield the final 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[5]
dot graph "CuAAC_Mechanism" { graph [rankdir="LR", splines=ortho, label="CuAAC Reaction Mechanism", labelloc=t, fontsize=14]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
subgraph "cluster_reactants" { label = "Reactants"; style = "filled"; color = "#FFFFFF"; "this compound" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Azide" [label="R-N3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_catalyst" { label = "Catalyst"; style = "filled"; color = "#FFFFFF"; "Cu(I)" [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }
"Copper_Acetylide" [label="Copper Acetylide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; "Metallacycle" [label="Six-Membered\nCopper Metallacycle", fillcolor="#F1F3F4", fontcolor="#202124"]; "Triazole_Product" [label="1,4-Disubstituted Triazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" -> "Copper_Acetylide" [label="+ Cu(I)"]; "Azide" -> "Metallacycle"; "Copper_Acetylide" -> "Metallacycle"; "Metallacycle" -> "Triazole_Product" [label="Protonolysis"]; "Triazole_Product" -> "Cu(I)" [style=dashed, label="Catalyst\nRegeneration"]; } Caption: General mechanism of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC operates on a different principle, harnessing the inherent ring strain of a cyclooctyne (approximately 18 kcal/mol) to drive the reaction forward without a catalyst.[7] This makes it a truly bioorthogonal reaction, as neither the strained alkyne nor the azide react with native biological functional groups.[7][]
The mechanism of SPAAC is a concerted [3+2] cycloaddition, also known as a Huisgen 1,3-dipolar cycloaddition.[7][13] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in a single transition state to form the triazole product.[7] The high energy of the strained cyclooctyne significantly lowers the activation energy of this process, allowing it to proceed readily at physiological temperatures.[7][8]
dot graph "SPAAC_Mechanism" { graph [rankdir="LR", splines=ortho, label="SPAAC Reaction Mechanism", labelloc=t, fontsize=14]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
subgraph "cluster_reactants_spaac" { label = "Reactants"; style = "filled"; color = "#FFFFFF"; "Strained_Alkyne" [label="Strained Cyclooctyne\n(e.g., DBCO, BCN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Azide_SPAAC" [label="R-N3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Transition_State" [label="Concerted [3+2]\nTransition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Triazole_Product_SPAAC" [label="Triazole Product\n(Mixture of Regioisomers)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Strained_Alkyne" -> "Transition_State"; "Azide_SPAAC" -> "Transition_State"; "Transition_State" -> "Triazole_Product_SPAAC"; } Caption: General mechanism of the SPAAC reaction.
Quantitative Performance Comparison with this compound
The choice between CuAAC and SPAAC often comes down to a trade-off between kinetics and biocompatibility. The following table summarizes key quantitative parameters for each reaction, with specific considerations for the use of this compound.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) salts (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[5] | None[7] |
| Biocompatibility | Lower, due to copper cytotoxicity.[2] Can be improved with chelating ligands.[6] | High, suitable for in vivo and live-cell applications.[14] |
| Reaction Kinetics | Very fast (second-order rate constants typically 10⁴ - 10⁵ M⁻¹s⁻¹).[9] The electron-withdrawing nature of the thiazole ring in this compound is expected to enhance reactivity.[15][16] | Generally slower than CuAAC (second-order rate constants typically 10⁻³ - 1 M⁻¹s⁻¹), highly dependent on the cyclooctyne used.[9] |
| Regioselectivity | Highly regioselective, yielding exclusively the 1,4-disubstituted triazole.[1] | Generally produces a mixture of 1,4- and 1,5-disubstituted triazoles.[2] |
| Reactant Size | Small, minimally-perturbing terminal alkyne. | Bulky cyclooctyne can introduce steric hindrance and increase hydrophobicity.[9] |
| Reaction Conditions | Broad tolerance to pH (4-12) and aqueous conditions.[5] | Mild, physiological conditions (temperature and pH).[14] |
| Side Reactions | Potential for oxidative homocoupling of the alkyne, minimized by excess reducing agent.[5] | Minimal side reactions due to the bioorthogonal nature of the reactants.[7] |
Experimental Protocols
The following protocols provide a starting point for performing CuAAC and SPAAC reactions with this compound. Optimization may be required depending on the specific azide substrate and desired application.
Protocol 1: CuAAC of this compound
This protocol is adapted from standard procedures for CuAAC bioconjugation.[17][18]
Materials:
-
This compound
-
Azide-containing substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for bioconjugation)
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
Procedure:
-
Prepare Stock Solutions:
-
This compound (e.g., 10 mM in DMSO)
-
Azide-containing substrate (e.g., 10 mM in a suitable solvent)
-
CuSO₄ (e.g., 50 mM in water)
-
Sodium ascorbate (e.g., 1 M in water, freshly prepared)
-
THPTA (e.g., 50 mM in water)
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of this compound and the azide substrate (typically in a 1:1 to 1.5:1 molar ratio of alkyne to azide).
-
Add the solvent to achieve the desired final concentration (e.g., 1 mM).
-
If using a ligand, prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄ (or CuSO₄/THPTA premix) to the reaction mixture to a final concentration of 0.1-1 mol%.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mol%.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature with gentle agitation.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or ¹H NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be isolated by standard purification techniques such as extraction, precipitation, or chromatography.
-
dot graph "CuAAC_Workflow" { graph [rankdir="TB", splines=ortho, label="CuAAC Experimental Workflow", labelloc=t, fontsize=14]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
"Prepare_Stocks" [label="Prepare Stock Solutions\n(Alkyne, Azide, CuSO4, Ascorbate, Ligand)"]; "Mix_Reactants" [label="Combine Alkyne, Azide, and Solvent"]; "Add_Catalyst" [label="Add CuSO4/Ligand Premix"]; "Initiate_Reaction" [label="Add Sodium Ascorbate"]; "Incubate" [label="Incubate at Room Temperature"]; "Monitor_Progress" [label="Monitor by TLC/LC-MS"]; "Purify" [label="Purify Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare_Stocks" -> "Mix_Reactants"; "Mix_Reactants" -> "Add_Catalyst"; "Add_Catalyst" -> "Initiate_Reaction"; "Initiate_Reaction" -> "Incubate"; "Incubate" -> "Monitor_Progress"; "Monitor_Progress" -> "Purify"; } Caption: A typical workflow for a CuAAC reaction.
Protocol 2: SPAAC of an Azide with a Cyclooctyne-Functionalized Thiazole Derivative
For SPAAC, the this compound would first need to be conjugated to a strained cyclooctyne. Assuming this derivative is available, the following protocol can be used. This protocol is based on general procedures for SPAAC.[19]
Materials:
-
Cyclooctyne-functionalized this compound derivative (e.g., a DBCO or BCN conjugate)
-
Azide-containing substrate
-
Solvent (e.g., PBS buffer, or a mixture of water and a co-solvent like DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Cyclooctyne-thiazole derivative (e.g., 10 mM in DMSO)
-
Azide-containing substrate (e.g., 10 mM in a suitable solvent)
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cyclooctyne-thiazole derivative and the azide substrate (typically in a 1:1 to 1.5:1 molar ratio).
-
Add the solvent to achieve the desired final concentration (e.g., 1 mM).
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or 37°C with gentle agitation. Reaction times can vary from minutes to hours depending on the specific cyclooctyne.[2]
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or ¹H NMR). The disappearance of the DBCO absorbance at around 310 nm can also be used for monitoring.[19]
-
-
Work-up and Purification:
-
Due to the high efficiency and lack of byproducts, purification may be minimal. If necessary, standard techniques like HPLC or size-exclusion chromatography can be used.
-
dot graph "SPAAC_Workflow" { graph [rankdir="TB", splines=ortho, label="SPAAC Experimental Workflow", labelloc=t, fontsize=14]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
"Prepare_Stocks_SPAAC" [label="Prepare Stock Solutions\n(Cyclooctyne-Thiazole, Azide)"]; "Combine_Reactants" [label="Combine Reactants in Solvent"]; "Incubate_SPAAC" [label="Incubate at RT or 37°C"]; "Monitor_Progress_SPAAC" [label="Monitor by LC-MS/UV-Vis"]; "Purify_SPAAC" [label="Purify Product (if necessary)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare_Stocks_SPAAC" -> "Combine_Reactants"; "Combine_Reactants" -> "Incubate_SPAAC"; "Incubate_SPAAC" -> "Monitor_Progress_SPAAC"; "Monitor_Progress_SPAAC" -> "Purify_SPAAC"; } Caption: A typical workflow for a SPAAC reaction.
Expert Insights and Practical Considerations
-
Impact of the Thiazole Ring: The electron-withdrawing nature of the 4-methylthiazole ring is expected to increase the electrophilicity of the alkyne in this compound. In CuAAC, this can lead to faster reaction rates.[15] For SPAAC, while the primary driver is ring strain, the electronics of the azide can also play a role, with electron-deficient azides sometimes reacting faster with certain cyclooctynes.[20]
-
Ligand Choice in CuAAC: For bioconjugation applications, the use of a copper-chelating ligand like THPTA is highly recommended.[6][17] These ligands not only accelerate the reaction but also protect sensitive biomolecules from damage by reactive oxygen species that can be generated in the presence of copper and a reducing agent.[17]
-
Choosing a Cyclooctyne for SPAAC: The choice of cyclooctyne is critical for SPAAC. Dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are popular choices due to their high reactivity and stability.[21] The selection will depend on the desired reaction rate and the steric tolerance of the system.
-
Self-Validating Protocols: The protocols described are designed to be self-validating. The progress of the reactions can be easily monitored by standard analytical techniques, allowing for real-time assessment of reaction efficiency. For CuAAC, running a control reaction without the copper catalyst will confirm that the reaction is indeed catalyzed. For SPAAC, the disappearance of the characteristic UV absorbance of the cyclooctyne can serve as a reliable indicator of reaction completion.[19]
Conclusion
The choice between CuAAC and SPAAC for the ligation of this compound is application-dependent. For rapid, high-yield synthesis where biocompatibility is not a primary concern, CuAAC is the superior choice, offering excellent regioselectivity and kinetics. For applications in biological systems, such as live-cell imaging or in vivo bioconjugation, the catalyst-free and bioorthogonal nature of SPAAC makes it the indispensable tool, despite its generally slower reaction rates. By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can make an informed decision and effectively harness the power of click chemistry for their specific scientific goals.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Semantic Scholar. (n.d.). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]
- van der Vorm, S., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PLoS ONE, 7(9), e44422.
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
- Sammelson, R. E., et al. (2016). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
- Jiang, H., et al. (2019). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 24(19), 3558.
-
ResearchGate. (n.d.). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Concerted mechanism of the strain‐promoted alkyne‐azide cycloaddition. Retrieved from [Link]
- Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 155-172.
- Jewett, J. C., & Bertozzi, C. R. (2010). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemical Society Reviews, 39(4), 1272-1279.
-
ResearchGate. (n.d.). Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder.... Retrieved from [Link]
-
Synaffix. (2014, November 10). Highly Accelerated Inverse Electron-Demand Cycloaddition of Electron-Deficient Azides with Aliphatic Cyclooctynes. Retrieved from [Link]
- St. Amant, A. H., et al. (2019). Click Chemistry Conjugations. Methods in Molecular Biology, 2000, 143-156.
- Kanan, M. W., et al. (2006). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. The Journal of Organic Chemistry, 71(25), 9363-9371.
- Jewett, J. C., et al. (2010). Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis.
-
ACS Publications. (2022, July 15). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]
- Wang, Y., et al. (2019). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics.
-
Royal Society of Chemistry. (2023, February 21). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Retrieved from [Link]
-
ResearchGate. (n.d.). SPAAC click DNA ligation between azide-labelled and.... Retrieved from [Link]
-
Beilstein Journals. (2024, September 4). Metal-free double azide addition to strained alkynes of an octadehydrodibenzo[13]annulene derivative with electron-withdrawing substituents. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 5-ethynyl-4-methyl-1,3-thiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
- Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
-
YouTube. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
-
ResearchGate. (n.d.). a) Investigation of the strain‐promoted azide alkyne cycloaddition.... Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]
- Li, J., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(7), 1479-1484.
-
Molecules. (2020). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline-Ethylene Glycol Mixture. Retrieved from [Link]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jenabioscience.com [jenabioscience.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Highly Accelerated Inverse Electron-Demand Cycloaddition of Electron-Deficient Azides with Aliphatic Cyclooctynes – Synaffix [synaffix.com]
- 21. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Kinetic Analysis of 5-Ethynyl-4-methylthiazole Click Reaction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within drug discovery and bioconjugation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability.[1][2][3][4][5] The choice of alkyne is a critical determinant of reaction kinetics, influencing the speed and success of conjugation. This guide provides a comprehensive kinetic analysis of the click reaction involving 5-Ethynyl-4-methylthiazole, a heteroaromatic alkyne of increasing interest. We will objectively compare its anticipated performance with other commonly used alkynes, supported by established principles of reaction kinetics and provide detailed experimental protocols for researchers to conduct their own comparative studies.
The Significance of Kinetic Analysis in Click Chemistry
The rate at which a click reaction proceeds is not merely an academic detail; it is a crucial parameter that dictates its utility. In applications such as the development of radiopharmaceuticals or in vivo imaging, rapid reaction kinetics at low concentrations are paramount.[6][7] For drug development, understanding the reaction rate allows for process optimization, ensuring high-yield, specific, and rapid formation of the desired product.[3] Kinetic analysis provides the quantitative data needed to make informed decisions when selecting reagents for a specific application.
Understanding the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The CuAAC reaction is a highly efficient and regioselective process that yields 1,4-disubstituted 1,2,3-triazoles.[1][8][9] The reaction is significantly accelerated by a copper(I) catalyst, which transforms a slow thermal cycloaddition into a rapid, room-temperature process.[1][8] The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.[10][11][12]
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Comparative Kinetic Profile of Alkynes
The electronic and steric properties of the alkyne substituent significantly influence the rate of the CuAAC reaction. While specific kinetic data for this compound is not extensively documented in the literature, we can infer its reactivity based on established principles.
Key Factors Influencing Alkyne Reactivity:
-
Electronic Effects: Electron-withdrawing groups on the alkyne generally increase the reaction rate.[13] This is attributed to the increased acidity of the acetylenic proton, facilitating the formation of the copper acetylide intermediate.
-
Steric Hindrance: Bulky substituents near the alkyne can impede the approach of the azide and the copper catalyst, thereby slowing down the reaction.
-
Coordinating Groups: The presence of nearby functional groups that can coordinate with the copper catalyst can either accelerate or decelerate the reaction, depending on the nature of the interaction.[13]
Expected Reactivity of this compound:
The thiazole ring is an electron-withdrawing heteroaromatic system. This property is expected to increase the acidity of the ethynyl proton, thereby accelerating the rate of the CuAAC reaction compared to simple alkyl alkynes.
Table 1: Comparison of Alkyne Reactivity in CuAAC Reactions
| Alkyne | Substituent Effect | Expected Relative Rate |
| This compound | Electron-withdrawing thiazole ring | High |
| Phenylacetylene | Aromatic ring | Moderate |
| Propargyl alcohol | Aliphatic with hydroxyl group | Moderate |
| 1-Octyne | Aliphatic alkyl chain | Low |
| 3,3-Dimethyl-1-butyne | Sterically hindered alkyl group | Very Low |
Experimental Protocol for Kinetic Analysis of the this compound Click Reaction
To quantitatively assess the reaction kinetics, a well-designed experimental protocol is essential. The following provides a step-by-step methodology for monitoring the reaction rate, which can be adapted for comparison with other alkynes.
Materials:
-
This compound
-
A model azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent if needed (e.g., DMSO, tBuOH)
-
Analytical instrument for monitoring the reaction (e.g., NMR, UV-Vis spectrophotometer, or HPLC)
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. labinsights.nl [labinsights.nl]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: A quantum mechanical investigation [aperta.ulakbim.gov.tr]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. confluore.com.cn [confluore.com.cn]
- 15. broadpharm.com [broadpharm.com]
- 16. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Bioorthogonal Probes: Positioning 5-Ethynyl-4-methylthiazole in the Click Chemistry Landscape
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical biology, the ability to observe and manipulate biological processes in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, offering reactions that proceed within living systems without interfering with endogenous biochemistry.[1][2] At the heart of this field lies "click chemistry," a set of reactions prized for their speed, selectivity, and high yields.[3][4]
This guide provides an in-depth comparison of various bioorthogonal probes, with a special focus on positioning terminal alkynes, represented by 5-Ethynyl-4-methylthiazole, within the broader landscape of modern bioconjugation techniques. We will delve into the mechanistic underpinnings, kinetic profiles, and practical applications of the most prevalent bioorthogonal reactions to empower researchers in selecting the optimal tool for their experimental needs.
The Central Role of the Alkyne: A Hub for Bioorthogonal Ligation
The alkyne functional group is a cornerstone of bioorthogonal chemistry, primarily due to its stability and unique reactivity in cycloaddition reactions.[3] Its small size minimizes perturbation of the parent biomolecule it is attached to. Two major classes of alkyne-centric click chemistry have revolutionized the field: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6]
This compound serves as a quintessential example of a terminal alkyne probe. While specific kinetic data for this particular molecule is not extensively published, its structure—a terminal ethynyl group attached to a stable 4-methylthiazole heterocycle—makes it an excellent candidate for CuAAC reactions. The thiazole ring is a common motif in pharmacologically active compounds, suggesting good biocompatibility.[7][8]
A Comparative Analysis of Leading Bioorthogonal Reactions
The selection of a bioorthogonal probe is a critical experimental decision dictated by factors such as the biological environment (in vitro, in cellulo, in vivo), required reaction speed, and potential toxicity of catalysts. Here, we compare the reaction class to which this compound belongs (CuAAC) with its primary alternatives.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the [3+2] cycloaddition between a terminal alkyne (like this compound) and an azide, catalyzed by a Cu(I) species.[][10] The reaction is extremely efficient and results in a stable triazole linkage.[3]
-
Mechanism: The Cu(I) catalyst coordinates with the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form the triazole product.[10]
-
Kinetics: CuAAC boasts impressive rate constants, typically in the range of 10 to 10⁴ M⁻¹s⁻¹, representing a massive acceleration (10⁷ to 10⁸ fold) over the uncatalyzed thermal reaction.[3][11]
-
Causality behind Protocol Choices: The primary challenge is maintaining the active Cu(I) oxidation state in aerobic, aqueous environments. Therefore, protocols invariably include a reducing agent, typically sodium ascorbate, to regenerate Cu(I) from any oxidized Cu(II).[12][13] Furthermore, ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are used to stabilize the Cu(I) ion, prevent its disproportionation, and accelerate the reaction.[13][14]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cellular toxicity associated with copper catalysts, SPAAC was developed. This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide without the need for a catalyst.[15][16]
-
Mechanism: The high ring strain of the cyclooctyne (e.g., DIBO, BCN, DIFO) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures.[16]
-
Kinetics: The kinetics of SPAAC are highly dependent on the specific cyclooctyne used. Rates can range from moderate (slower than CuAAC) to very fast, with some second-generation cyclooctynes approaching rates of ~1 M⁻¹s⁻¹.[15][17]
-
Advantages & Limitations: The key advantage is its truly bioorthogonal nature, as it requires no external catalyst, making it ideal for in vivo studies.[17] However, the probes are often larger and more hydrophobic than simple terminal alkynes, which can sometimes impact solubility and biodistribution.[18]
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
The IEDDA reaction between a tetrazine and a strained alkene (most notably, a trans-cyclooctene or TCO) represents the fastest class of bioorthogonal reactions currently available.[1][19]
-
Mechanism: This is a [4+2] cycloaddition where the electron-poor tetrazine (the diene) reacts rapidly with the electron-rich strained alkene (the dienophile). The reaction is followed by a retro-Diels-Alder step that releases nitrogen gas, rendering the ligation irreversible.[1]
-
Kinetics: IEDDA reactions exhibit extraordinary second-order rate constants, often ranging from 10³ to 10⁶ M⁻¹s⁻¹.[11] This incredible speed allows for labeling at very low, nanomolar concentrations of the probe.[20]
-
Fluorogenic Potential: A significant advantage of tetrazine probes is their ability to act as fluorescence quenchers.[21] When a fluorophore is conjugated to a tetrazine, its emission is often suppressed. Upon reaction with a dienophile, the tetrazine is consumed, and the fluorescence is "turned on," providing a high signal-to-background ratio without the need for washing steps.[22][23]
Data Summary: A Head-to-Head Comparison
| Reaction Type | Example Probe | Reaction Partner | Rate Constant (M⁻¹s⁻¹) | Catalyst Required? | Key Advantages | Key Limitations |
| CuAAC | This compound | Azide | 10 - 10,000[11] | Yes (Cu(I)) | Small, non-perturbing probes; High reaction efficiency; Stable triazole product. | Potential cytotoxicity of copper catalyst limits in vivo applications.[17] |
| SPAAC | Bicyclononyne (BCN) | Azide | 0.01 - 1[15] | No | Copper-free, excellent for in vivo use; High selectivity. | Probes are bulkier; Slower kinetics than CuAAC or IEDDA. |
| IEDDA Ligation | 3,6-diaryl-s-tetrazine | trans-Cyclooctene (TCO) | 1,000 - 1,000,000[1][11] | No | Extremely fast kinetics; Fluorogenic "turn-on" probes available; Excellent for low concentration labeling. | Tetrazine stability can be a concern; TCO can isomerize.[24][25] |
Visualizing the Bioorthogonal Landscape
To better understand the relationships and workflows, the following diagrams illustrate the core concepts.
Caption: General workflow of a bioorthogonal labeling experiment.
Caption: Simplified comparison of CuAAC, SPAAC, and IEDDA reaction schemes.
Experimental Protocols: From Theory to Practice
The following protocols provide a validated framework for cellular labeling experiments. The causality behind critical steps is explained to ensure robust and reproducible results.
Protocol 1: Cellular Protein Labeling via CuAAC (using a probe like this compound)
This protocol is designed for labeling proteins that have been metabolically tagged with an azide-containing amino acid (e.g., azidohomoalanine, AHA).
-
Metabolic Labeling:
-
Culture cells to ~70% confluency.
-
Replace the medium with methionine-free medium containing 50-100 µM AHA. Incubate for 4-12 hours.
-
Causality: By starving the cells of methionine and providing AHA, the cellular machinery incorporates AHA into newly synthesized proteins in place of methionine.
-
-
Cell Fixation and Permeabilization:
-
Wash cells 3x with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash 3x with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Causality: Fixation crosslinks proteins, preserving cellular architecture. Permeabilization is essential to allow the click chemistry reagents to access intracellular proteins.
-
-
Click Reaction Cocktail Preparation (Prepare Fresh):
-
For a 1 mL final volume:
-
Probe: Add 1-10 µM of your alkyne-fluorophore conjugate (e.g., this compound conjugated to a dye).
-
Copper: Add 1 mM CuSO₄ from a stock solution.
-
Ligand: Add 2 mM THPTA or TBTA from a stock solution. Pre-mixing the ligand and CuSO₄ for a few minutes is recommended.
-
Reducing Agent: Immediately before adding to cells, add 50 mM sodium ascorbate from a freshly prepared 1 M stock.
-
-
Causality: The ligand stabilizes the catalytically active Cu(I) ion and prevents oxidative damage to biomolecules. The ascorbate reduces Cu(II) to Cu(I), initiating the reaction.[12][13]
-
-
Labeling and Imaging:
-
Remove the permeabilization buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash cells 3x with PBS containing 0.05% Tween-20.
-
Mount for microscopy (e.g., with a DAPI-containing mounting medium).
-
Protocol 2: Live-Cell Surface Labeling via IEDDA
This protocol is for labeling cell surface proteins tagged with a strained alkene (e.g., TCO) using a fluorogenic tetrazine probe.
-
Probe Incorporation:
-
Express a protein of interest on the cell surface containing a genetically encoded TCO-lysine or attach a TCO-NHS ester to surface proteins.
-
-
Labeling:
-
Prepare a solution of the fluorogenic tetrazine-dye conjugate (e.g., 100 nM to 5 µM) in complete cell culture medium or imaging buffer (e.g., HBSS).
-
Add the tetrazine solution directly to the live cells.
-
Causality: The IEDDA reaction is so rapid that labeling occurs almost instantaneously. The fluorogenic nature of the probe means that fluorescence will appear specifically where the reaction has occurred, minimizing background from unbound probe.[22]
-
-
Imaging:
-
Immediately begin imaging using live-cell microscopy. No washing steps are required.
-
Causality: The "turn-on" nature of the probe makes it ideal for kinetic studies and real-time tracking, as the signal generation is directly coupled to the labeling event.[22]
-
Conclusion and Future Outlook
The field of bioorthogonal chemistry is dynamic, with continuous innovation driving the development of faster, more stable, and more versatile probes.[5][26] While terminal alkynes like This compound remain a vital and cost-effective tool for CuAAC-based applications in fixed cells and in vitro systems, the landscape has expanded dramatically.
-
For in vivo imaging and applications requiring minimal perturbation , the catalyst-free nature of SPAAC makes it the superior choice.
-
For experiments demanding utmost speed, low probe concentrations, or real-time imaging with high signal-to-noise , the IEDDA ligation with fluorogenic tetrazines is unparalleled.
The judicious selection of a bioorthogonal pair is critical for experimental success. By understanding the underlying chemistry, kinetics, and practical considerations of each major class of reaction, researchers can confidently choose the right tool to illuminate the complex machinery of life.
References
- Recent Advances in Bioorthogonal Click Chemistry for Enhanced PET and SPECT Radiochemistry. (2023).
- Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. PMC - NIH.
- Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. (2024). European Journal of Chemistry.
- Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers.
- Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends.
- Bioorthogonal chemistry. Wikipedia.
- Bioorthogonal Ligations.
- Recent Advances in Bioorthogonal Click Chemistry for Biomedical Applications. (2022).
- Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. Semantic Scholar.
- Introduction to bioorthogonal chemistry with tetrazines. Benchchem.
- Detection of protein-protein interactions by bio-orthogonal fluorogenic proximity probes. (2024). bioRxiv.
- Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry (RSC Publishing).
- Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments.
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.
- Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. (2021).
- Bioorthogonal Probes. biomaxlab.net.
- 5-ethynyl-4-methyl-1,3-thiazole.
- Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. (2016). PMC - NIH.
- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (2025).
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. (2020). NIH.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. (2025). Journal of the American Chemical Society.
- Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.
- Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Bioorthogonally activated probes for precise fluorescence imaging. (2024). Chemical Society Reviews.
- Click chemistry. Wikipedia.
- In vitro and in silico studies of antimicrobial activity. (2021). Journal of Molecular Structure.
- Fitness Factors for Bioorthogonal Chemical Probes. PMC - NIH.
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
- This compound. BLD Pharm.
- A Comparative Guide to the Kinetics of "Click" Reactions for Researchers. Benchchem.
- MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2021). International Journal of Pharmaceutical Sciences and Research.
- A Comparative Guide to Bioorthogonal Probes: Validating (2R)
- Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.
- Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells. PMC - NIH.
- Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. PMC - NIH.
- Click chemistry reagents. Chemie Brunschwig.
- Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging.
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC - NIH.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH.
- Designing Bioorthogonal Reactions for Biomedical Applic
- Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. (2022). PMC - NIH.
- Bioorthogonal chemistry. PMC - PubMed Central.
Sources
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jenabioscience.com [jenabioscience.com]
- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 15. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 26. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to Quantifying 5-Ethynyl-4-methylthiazole Conjugation
For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation and material science, the precise quantification of molecular conjugation is paramount. This guide provides an in-depth technical comparison of analytical methods for quantifying the conjugation of 5-Ethynyl-4-methylthiazole, a versatile heterocyclic building block. While direct experimental data for this specific compound is limited in publicly available literature, this guide leverages established chemical principles and data from closely related analogues to provide robust, field-proven insights and detailed experimental protocols.
Introduction to this compound and its Conjugation
This compound is a heterocyclic compound featuring a terminal alkyne group, making it an ideal substrate for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This reaction's high efficiency, selectivity, and biocompatibility have made it a cornerstone of modern bioconjugation.[1] The thiazole moiety itself is a prevalent scaffold in many biologically active compounds, adding to the potential utility of its derivatives in drug discovery and development.[3][4]
The ability to accurately quantify the extent of conjugation is critical for understanding reaction kinetics, optimizing yields, and characterizing the final conjugate, be it a drug-antibody conjugate, a functionalized polymer, or a fluorescently labeled biomolecule. This guide will compare and contrast the most effective analytical techniques for this purpose.
Core Analytical Strategies: A Comparative Overview
The choice of analytical method for quantifying this compound conjugation depends on several factors, including the nature of the conjugation partner (e.g., protein, small molecule, surface), the required sensitivity, and the available instrumentation. Here, we compare three primary analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of analytical chemistry, offering robust separation and quantification.
-
Mass Spectrometry (MS): Provides unparalleled specificity and sensitivity for identifying and quantifying reactants and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for real-time reaction monitoring and structural elucidation.
The following sections will delve into the theoretical underpinnings and practical application of each method, complete with detailed experimental protocols and expected data.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture. By monitoring the decrease in the starting material (this compound or its conjugation partner) and the increase in the conjugated product, one can accurately determine the reaction's progress and final yield.
Causality Behind Experimental Choices
Reverse-phase HPLC is the most common mode for analyzing small organic molecules and their bioconjugates. A C18 column is a versatile choice, offering good retention and separation for a wide range of hydrophobicities. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good resolution between the peaks of interest. The detector, most commonly a UV-Vis detector, is set to a wavelength where the analyte of interest has maximum absorbance. For thiazole-containing compounds, this is often in the UV range.
Experimental Workflow: HPLC Analysis
Caption: Workflow for Mass Spectrometry analysis of a conjugation reaction.
Detailed Experimental Protocol: MS Quantification
Objective: To confirm the identity and quantify the formation of the triazole product.
Materials:
-
Same as for HPLC analysis.
-
Formic acid (for mobile phase).
-
Mass spectrometer with ESI source.
Procedure:
-
Reaction and Quenching:
-
Perform the conjugation reaction as described in the HPLC protocol.
-
Quench the reaction at desired time points.
-
-
Sample Preparation for MS:
-
If the conjugation partner is a peptide or protein, desalting using a C18 ZipTip or similar solid-phase extraction method is recommended to remove salts and detergents that can interfere with ionization.
-
Dilute the sample in a suitable solvent for ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
MS Analysis:
-
The sample can be introduced into the mass spectrometer via direct infusion or by coupling the HPLC to the MS (LC-MS). LC-MS is preferred for complex mixtures as it provides an additional dimension of separation.
-
Acquire mass spectra in positive ion mode.
-
For quantification, operate the mass spectrometer in SIM mode, monitoring the m/z values of the starting materials and the expected product.
-
Data Analysis:
-
Calculate the theoretical exact mass of the starting materials and the expected triazole product.
-
Identify the corresponding peaks in the mass spectrum. The high resolution of the mass spectrometer should allow for unambiguous identification.
-
For quantification, the relative abundance of the product can be estimated by comparing the ion intensities of the reactant and product peaks. For more accurate quantification, an internal standard should be used.
Expected Data Summary:
| Compound | Molecular Formula | Exact Mass [M+H]⁺ | Key Diagnostic Feature |
| This compound | C₆H₅NS | 124.0215 | Disappearance of this ion signal over time. |
| Azide Partner (example: Azido-PEG₃-amine) | C₈H₁₈N₄O₃ | 235.1401 | Disappearance of this ion signal over time. |
| Triazole Product | C₁₄H₂₃N₅O₃S | 358.1622 | Appearance and increase of this ion signal over time. |
Note: The exact mass of the azide partner and the product will depend on the specific molecule used.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-invasive technique that can be used to monitor the progress of a reaction in real-time without the need for quenching or sample workup. [5][6]It provides detailed structural information, allowing for the unambiguous identification of reactants, intermediates, and products.
Causality Behind Experimental Choices
¹H NMR is particularly useful for monitoring the CuAAC reaction. The proton of the terminal alkyne in this compound has a characteristic chemical shift. Upon formation of the 1,4-disubstituted triazole, this signal disappears and a new signal for the triazole proton appears at a different chemical shift. By integrating these signals, the relative concentrations of the starting material and product can be determined.
Experimental Workflow: NMR Reaction Monitoring
Caption: Workflow for NMR reaction monitoring.
Detailed Experimental Protocol: NMR Quantification
Objective: To monitor the conversion of this compound to the triazole product in real-time.
Materials:
-
Same as for HPLC analysis.
-
Deuterated solvent (e.g., DMSO-d₆, D₂O) compatible with all reactants.
-
Internal standard with a known concentration and a signal that does not overlap with other signals (e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the azide partner and this compound in the deuterated solvent.
-
Add the internal standard.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add the CuSO₄/THPTA solution and initiate the reaction by adding sodium ascorbate.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer.
-
Acquire a series of ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).
-
Data Analysis:
-
Identify the characteristic signals for the alkyne proton of this compound and the triazole proton of the product.
-
Integrate these signals relative to the integral of the internal standard.
-
The conversion can be calculated using the following formula: Conversion (%) = [Integral(product) / (Integral(product) + Integral(reactant))] * 100
Expected ¹H NMR Data (in DMSO-d₆):
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Key Diagnostic Feature |
| This compound | Ethynyl-H | ~3.5-4.0 | s | Signal disappears as the reaction proceeds. |
| Methyl-H | ~2.4 | s | Remains constant (can be used as an internal reference if no other standard is added). | |
| Thiazole-H | ~8.9 | s | May shift slightly upon conjugation. | |
| Triazole Product | Triazole-H | ~7.5-8.5 | s | Signal appears and grows over time. |
Note: Predicted chemical shifts are based on analogous structures and may vary.
Conclusion: Selecting the Optimal Method
Each of these analytical methods offers distinct advantages for quantifying the conjugation of this compound.
-
HPLC is a robust and widely accessible technique ideal for routine analysis and quantification of reaction kinetics and yield.
-
Mass Spectrometry provides the highest level of specificity and sensitivity, making it indispensable for confirming the identity of the conjugate and for analyzing complex biological samples.
-
NMR Spectroscopy offers the unique advantage of real-time, non-invasive reaction monitoring, providing valuable insights into reaction dynamics and structural information.
For a comprehensive and self-validating approach, a combination of these techniques is often employed. For instance, HPLC can be used for initial reaction optimization and quantification, with MS confirming the identity of the product peak and NMR providing detailed mechanistic insights. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately quantify the conjugation of this compound, paving the way for advancements in their respective fields.
References
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. Retrieved from [Link]
-
SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 5-ethynyl-4-methyl-1,3-thiazole. Retrieved from [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of N-Ethynyl-heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). NMR reaction monitoring in flow synthesis. Retrieved from [Link]
-
ACS Publications. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Retrieved from [Link]
-
PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]
-
Scientific.Net. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Retrieved from [Link]
-
PubMed. (n.d.). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b] [7][8][9]Thiadiazine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analysis of the Structural Diversity of Heterocycles amongst European Medicines Agency Approved Pharmaceuticals (2014–2023). Retrieved from [Link]
-
University of Utah. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
A Researcher's Guide to Control Experiments for 5-Ethynyl-4-methylthiazole (EMT) Labeling
Metabolic labeling using bioorthogonal reporters like 5-Ethynyl-4-methylthiazole (EMT) has opened new frontiers in tracking and analyzing biomolecules in their native environments.[1][2] This technique relies on two key steps: the metabolic incorporation of an alkyne-bearing probe (EMT) into a target biomolecule, followed by a highly specific "click" reaction, typically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach a fluorescent dye or affinity tag.[3][4][5]
The Logic of a Self-Validating Workflow
The goal of a robust control strategy is to create a self-validating system where each experiment systematically eliminates a potential source of error. By comparing the results of your main experiment with a panel of negative and positive controls, you can confidently attribute your signal to the specific metabolic incorporation and bioorthogonal ligation of EMT.
The following diagram illustrates the core experimental workflow and the integration points for essential control experiments. Each control is designed to question a specific assumption in the process.
Caption: Experimental workflow for EMT labeling showing key stages and integration points for critical control experiments.
Category 1: Controls for Probe-Induced Effects & Specificity
Before assessing the click reaction, it's crucial to verify that the EMT probe itself is not adversely affecting the cells and is being incorporated through the intended metabolic pathway.
Control 1: Probe Cytotoxicity Assay
Rationale: High concentrations of metabolic analogs can be toxic, leading to aberrant cellular physiology and unreliable results.[3][8] It is essential to determine the optimal concentration of EMT that provides sufficient labeling without compromising cell health.
Methodology:
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate (e.g., 96-well).
-
Dose-Response: Treat cells with a range of EMT concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) for the intended duration of your labeling experiment (e.g., 24-72 hours).[9]
-
Viability Assessment: Use a standard cell viability assay, such as MTT, PrestoBlue, or a live/dead stain (e.g., Calcein-AM/EthD-1).
-
Analysis: Quantify the results and plot cell viability against EMT concentration to determine the maximum concentration that does not significantly impact viability.
Control 2: Competition Control
Rationale: To confirm that EMT is being utilized by the specific metabolic pathway of interest, you can perform a competition experiment. By co-incubating the cells with an excess of the natural, unmodified metabolite, you should observe a significant reduction in the EMT-derived signal.
Methodology:
-
Experimental Groups:
-
Group A: Cells + optimal concentration of EMT.
-
Group B: Cells + optimal concentration of EMT + 10-50x excess of the corresponding natural metabolite.
-
Group C: Cells only (No EMT, No competitor).
-
-
Labeling & Ligation: Perform the standard EMT labeling and CuAAC ligation protocol on all groups.
-
Analysis: Quantify the signal (e.g., fluorescence intensity) for each group. A significant decrease in signal in Group B compared to Group A indicates specific metabolic incorporation.[10][11]
Category 2: Controls for Ligation Chemistry (CuAAC)
The CuAAC reaction is highly specific, but artifacts can still occur.[5] These controls validate that the observed signal is a direct result of a copper-catalyzed reaction between the metabolically incorporated alkyne (from EMT) and the azide reporter.
Control 3: No EMT Probe (- Probe Control)
Rationale: This is the most critical negative control. It assesses the background signal generated by the non-specific binding of the azide-fluorophore to cellular components or autofluorescence. A valid experiment must have a signal significantly above the background measured in this control group.[12]
Methodology:
-
Experimental Groups:
-
Group A: Cells + EMT, followed by the full CuAAC ligation protocol.
-
Group B: Cells only (no EMT), followed by the full CuAAC ligation protocol.
-
-
Procedure: Treat both groups identically throughout the fixation, permeabilization, and ligation steps.
-
Analysis: Image or analyze both groups using the exact same acquisition settings. The signal in Group B represents your background.
Control 4: No Copper Catalyst (- Catalyst Control)
Rationale: The cycloaddition between a terminal alkyne and an azide is extremely slow without the Cu(I) catalyst.[5] This control ensures that the signal is not due to an uncatalyzed reaction or non-specific interactions mediated by other components of the click cocktail. Weak labeling in the absence of a catalyst can sometimes occur, and this control quantifies that contribution.[6]
Methodology:
-
Experimental Groups:
-
Group A: Cells + EMT, followed by the full CuAAC ligation protocol.
-
Group B: Cells + EMT, followed by a ligation protocol where CuSO₄ is omitted from the cocktail.
-
-
Analysis: A significant drop in signal in Group B confirms that the reaction is copper-dependent.
Control 5: No Azide Reporter (- Reporter Control)
Rationale: This control accounts for any potential fluorescence originating from the EMT molecule itself or any changes in cellular autofluorescence caused by the labeling and copper treatment. This signal is typically negligible but is important to confirm.
Methodology:
-
Experimental Groups:
-
Group A: Cells + EMT, followed by the full CuAAC ligation protocol.
-
Group B: Cells + EMT, followed by a ligation protocol where the azide-fluorophore is omitted.
-
-
Analysis: The signal in Group B should be minimal and similar to that of unlabeled, untreated cells.
Data Interpretation: A Comparative Summary
Properly executed controls provide a clear framework for interpreting your results. The table below summarizes the expected outcomes for a successful and specific EMT labeling experiment.
| Experimental Condition | EMT Probe | Natural Metabolite | CuSO₄ Catalyst | Azide-Fluorophore | Expected Signal Level | Primary Purpose |
| Main Experiment | + | - | + | + | High | Measure specific labeling |
| No Probe Control | - | - | + | + | Very Low | Measure background from azide reporter |
| No Catalyst Control | + | - | - | + | Very Low | Confirm reaction is copper-dependent |
| No Reporter Control | + | - | + | - | Very Low | Measure background from probe/autofluorescence |
| Competition Control | + | + (Excess) | + | + | Low / Reduced | Validate specificity of metabolic uptake |
The following diagram illustrates the logical hierarchy for troubleshooting based on control experiment outcomes.
Caption: A decision tree for troubleshooting EMT labeling experiments based on the outcomes of key controls.
Detailed Protocols
Protocol 1: General Cell Labeling with EMT
-
Cell Culture: Plate cells to be ~70-80% confluent at the time of labeling.
-
Metabolic Labeling: Remove growth media and replace with fresh media containing the pre-determined optimal concentration of EMT. For competition controls, add the excess natural metabolite at this time.
-
Incubation: Culture cells for the desired labeling period (e.g., 4-24 hours) under standard culture conditions.
-
Wash: Gently wash the cells 2-3 times with PBS to remove unincorporated EMT.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Proceed to CuAAC Ligation (Protocol 2).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Note: Always prepare the click cocktail fresh immediately before use.
-
Prepare Stock Solutions:
-
Wash: Wash fixed and permeabilized cells twice with PBS.
-
Prepare Click Cocktail (per 1 mL):
-
880 µL PBS
-
10 µL Azide-Fluorophore stock (Final: 100 µM)
-
50 µL Ligand stock (Final: 2.5 mM)
-
10 µL CuSO₄ stock (Final: 200 µM)
-
50 µL Sodium Ascorbate stock (Final: 5 mM)
-
Important: Add reagents in the listed order, vortexing gently after each addition. The sodium ascorbate should be added last to initiate the reaction.
-
-
Ligation Reaction: Add the click cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the cocktail and wash cells three times with PBS. If desired, add a nuclear counterstain like DAPI during one of the wash steps.
-
Imaging: Mount the coverslip or image the plate directly using appropriate fluorescence microscopy settings.
References
-
Baskin, J. M., et al. (2007). Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
-
Hong, V., et al. (2010). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 2(4), 263-283. [Link]
-
Kaittanis, C., et al. (2014). Specific Pathogen Detection Using Bioorthogonal Chemistry and Diagnostic Magnetic Resonance. PLoS ONE, 9(2), e85381. [Link]
-
DeGraw, A. J., et al. (2014). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 9(6), 1265-1272. [Link]
-
Serwa, R. A., et al. (2019). Two distinct approaches for bioorthogonal protein labelling. Nature Reviews Chemistry, 3, 645–661. [Link]
-
Med Chem 101. Click Chemistry. Med Chem 101. [Link]
-
DeGraw, A. J., et al. (2014). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology. [Link]
-
Nao, Y. (2013). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology, 4, 31. [Link]
-
Su, Y., et al. (2020). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. RSC Chemical Biology, 1(4), 266-277. [Link]
-
ResearchGate. (2019). Non-specific labelling with Click chemistry reaction?. ResearchGate. [Link]
-
Jena Bioscience. CLICK-labeling of cellular metabolites. Jena Bioscience. [Link]
-
de la Cruz, D. S., et al. (2020). Bioorthogonal Labeling Reveals Different Expression of Glycans in Mouse Hippocampal Neuron Cultures during Their Development. International Journal of Molecular Sciences, 21(4), 1259. [Link]
-
Tany, M., et al. (2021). Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors. RSC Chemical Biology, 2(5), 1368-1377. [Link]
-
Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Journal of the American Chemical Society, 132(47), 16893-16899. [Link]
-
ResearchGate. (2023). Why am I seeing non specific labelling of protein in lysate by biotin azide?. ResearchGate. [Link]
-
Tany, M., et al. (2019). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 11(2), e63. [Link]
-
Hida, N., et al. (2020). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Biochemistry, 59(4), 459-469. [Link]
-
Sletten, E. M., et al. (2010). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Angewandte Chemie International Edition, 49(38), 6885-6888. [Link]
-
Kim, Y., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Molecules and Cells, 40(12), 949-958. [Link]
Sources
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pnas.org [pnas.org]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Steric Effects of the 4-Methylthiazole Group in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For researchers and professionals in drug development and materials science, "click" chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), represents a cornerstone of modern molecular assembly.[1][2] Its power lies in its efficiency, selectivity, and biocompatibility.[1][3] However, the idealized view of this reaction can be challenged when substrates bearing significant steric bulk are employed. This guide provides an in-depth evaluation of the steric effects imposed by the 4-methylthiazole group, a common heterocycle in medicinal chemistry, on the kinetics and efficiency of the CuAAC reaction. We will compare its performance with other common substituents and provide robust experimental protocols for quantifying these effects in your own work.
The Mechanism of CuAAC and the Impact of Steric Hindrance
The CuAAC reaction is renowned for its dramatic rate acceleration—up to 10⁸-fold over the uncatalyzed thermal reaction—and its exquisite regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[3][4] The catalytic cycle, shown below, involves several key steps where the size and shape of the reactants can play a critical role.
The currently accepted mechanism suggests that a copper(I) acetylide is the key intermediate.[4] This intermediate is formed by the coordination of Cu(I) to the alkyne, which lowers the pKa of the terminal proton and facilitates deprotonation.[4] The azide then coordinates to the copper center, and a six-membered copper metallacycle is formed.[3] Subsequent ring contraction and protonolysis deliver the final triazole product and regenerate the catalyst.[3]
Steric hindrance, the effect of the sheer physical bulk of a substituent, can impede this process at multiple stages:
-
Formation of the Copper-Acetylide Complex: A bulky group adjacent to the alkyne can hinder the approach and coordination of the copper(I) catalyst.
-
Azide Coordination: The approach of the azide to the copper-acetylide complex is a critical step. A sterically demanding group on either the alkyne or the azide can create a congested transition state, increasing the activation energy and slowing the reaction.[5]
-
Ligand Association: The ligands used to stabilize the Cu(I) catalyst also have their own steric profiles. A bulky substrate may compete for space around the copper center, potentially disrupting the optimal coordination geometry of the accelerating ligand.
The 4-methylthiazole group, with its heterocyclic ring and methyl substituent, presents a more significant steric challenge than simple phenyl or small alkyl groups, which can directly impact reaction kinetics.
Caption: A generalized workflow for the kinetic analysis of a CuAAC reaction to compare substrate performance.
Protocol: Kinetic Analysis of a 4-Methylthiazole-Substituted Alkyne via LC-MS
This protocol provides a self-validating system to compare the reaction rate of a test alkyne (with 4-methylthiazole) against a control alkyne (e.g., phenylacetylene).
1. Preparation of Stock Solutions:
-
Alkyne Stocks (10 mM): Prepare separate 10 mM solutions of your 4-methylthiazole alkyne and the control alkyne (e.g., phenylacetylene) in a suitable solvent like DMSO/tBuOH. [1]* Azide Stock (10 mM): Prepare a 10 mM solution of a standard azide (e.g., benzyl azide) in the same solvent.
-
Copper Sulfate (CuSO₄) Stock (20 mM): Prepare in deionized water. [6][7]* Ligand Stock (100 mM): Prepare a 100 mM solution of a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in deionized water. [1][6]THPTA is recommended for maintaining catalyst activity and solubility. [6][7]* Sodium Ascorbate Stock (100 mM): Prepare this fresh in deionized water immediately before use to ensure maximum reducing power. [1] 2. Reaction Setup (Example for a 1 mL final volume):
-
In a reaction vial, combine the alkyne stock solution (100 µL, 1 mM final) and the azide stock solution (100 µL, 1 mM final).
-
Add the THPTA ligand solution (20 µL, 2 mM final).
-
Add the CuSO₄ solution (10 µL, 0.2 mM final). Vortex briefly.
-
Allow the catalyst and ligand to pre-complex for 2-3 minutes. [1][6]* Place the vial on a magnetic stirrer in a temperature-controlled block to ensure consistency.
3. Reaction Initiation and Monitoring:
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution (40 µL, 4 mM final) and start a timer immediately.
-
At designated time points (e.g., t = 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL).
-
Immediately quench the aliquot in a prepared LC-MS vial containing a quenching solution (e.g., 450 µL of methanol with 0.1% formic acid and an internal standard). This stops the reaction and prepares the sample for analysis.
4. Data Analysis:
-
Analyze the quenched samples by LC-MS to determine the concentration of the triazole product relative to the internal standard at each time point.
-
Plot the concentration of the product versus time.
-
The initial slope of this curve is proportional to the initial reaction rate. By comparing the initial rates of the 4-methylthiazole alkyne and the control alkyne under identical conditions, you can quantitatively determine the steric effect on the reaction kinetics.
Practical Recommendations and Conclusion
When working with sterically demanding substrates like those containing a 4-methylthiazole group, several strategies can be employed to overcome slower kinetics:
-
Optimize the Catalyst System: Use accelerating ligands that are effective for hindered substrates. While THPTA is a good starting point, other ligands like TBTA or specialized NHC (N-heterocyclic carbene) copper complexes might offer improved performance. [3][8]Some catalyst systems have been shown to be particularly effective for reactions involving sterically hindered reactants. [3]* Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier, though this should be done with caution to avoid degradation of sensitive substrates.
-
Extend Reaction Time: For many applications, simply allowing the reaction to proceed for a longer period (e.g., 12-24 hours) is sufficient to achieve a high yield, even if the initial rate is slow.
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst concentration (e.g., from 1 mol% to 5 mol%) can increase the overall rate of reaction.
References
- A Comparative Guide to the Kinetics of "Click" Reactions for Researchers. Benchchem.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Jewett, J. C., & Bertozzi, C. R. (2010). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry.
- On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Semantic Scholar.
- On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. ResearchGate.
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.
- Li, Y., et al. (2019). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules.
- Azide-alkyne Huisgen cycloaddition. Wikipedia.
- Wang, Q., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Proteome Science.
- Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Publications.
- Iha, M., et al. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.
- Kinetics of bulk photo-initiated copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerizations. ResearchGate.
- A Comprehensive Guide to Click Chemistry Reaction. Labinsights.
- Click Chemistry Protocols. BroadPharm.
- Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd.
- Click Reaction Protocol Kits for Imaging, Cytometry & HTS. baseclick GmbH.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications.
- Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. PubMed Central.
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications.
- Click Reactions in Medicinal Chemistry. PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Ethynyl-4-methylthiazole
Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 5-ethynyl-4-methylthiazole, a heterocyclic compound valuable in synthetic chemistry and drug discovery, is not merely a regulatory compliance task; it is a critical component of a robust laboratory safety culture. This guide provides a procedural framework grounded in established safety protocols to ensure the responsible management of this compound from receipt to final disposal.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
Understanding the intrinsic properties of this compound is the first step in developing a safe disposal plan. While specific toxicological data for this exact compound is limited, information from structurally similar thiazole derivatives, such as 4-Methyl-5-vinylthiazole and 4-Ethynyl-2-methylthiazole, provides a strong basis for risk assessment.[1][2] The primary hazards are summarized below.
Table 1: Hazard Profile of this compound (Inferred)
| Hazard Category | Description | Rationale & Causality |
|---|---|---|
| Flammability | Combustible Liquid.[1] | Thiazole derivatives can have flash points that classify them as combustible. Vapors may form flammable mixtures with air and travel to an ignition source.[3] Therefore, it is critical to keep the compound away from open flames, sparks, and hot surfaces.[1] |
| Acute Toxicity | May be harmful if swallowed or in contact with skin.[1][2] | The thiazole moiety is present in many bioactive molecules and can interact with biological systems.[4][5][6] Skin and oral exposure should be minimized to prevent potential systemic effects. |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[1][2][7] | Direct contact can cause local inflammation and discomfort. Prolonged or repeated exposure may lead to more severe irritation. |
| Incompatibility | Strong oxidizing agents and strong acids.[1] | Contact with strong oxidizers can lead to vigorous, exothermic reactions, posing a fire or explosion risk. Strong acids can cause decomposition or polymerization. |
| Decomposition | Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[1][3] | Thermal decomposition, especially during a fire, breaks the molecule down into these toxic and irritating gases.[1] |
Before beginning any work, a formal risk assessment should be conducted to identify specific hazards in the context of the planned experiment and to establish control measures.
Personal Protective Equipment (PPE): Your Primary Line of Defense
Based on the hazard profile, a standard suite of PPE is mandatory when handling this compound in any form—neat, in solution, or as waste.
-
Eye Protection : Chemical safety goggles or a face shield are essential to prevent splashes to the eyes, which can cause serious irritation.[2]
-
Hand Protection : Wear nitrile gloves. Inspect them for tears or holes before use and replace them immediately if contamination is suspected. Wash hands thoroughly after handling the material.[3][7]
-
Body Protection : A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[3][7]
Waste Segregation and Collection: A Procedural Workflow
Proper segregation at the point of generation is the most critical step in the disposal process. Cross-contamination of waste streams can create hazardous reactions and complicate the final disposal method. All waste must be collected in appropriate, clearly labeled, and sealed containers.
Experimental Workflow: Waste Segregation Decision Tree
The following diagram outlines the decision-making process for segregating waste related to this compound.
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal and Decontamination Protocols
Adherence to a strict, methodical procedure for waste handling and decontamination is paramount.
Protocol 1: Management of Spills
In the event of a spill, immediate and correct action can prevent a minor incident from escalating.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.
-
Remove Ignition Sources : Immediately turn off any nearby hot plates, stirrers, or other potential sources of ignition.[1][3]
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous solid waste.[3][7]
-
Decontaminate Area : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Personal Decontamination : Remove any contaminated PPE and dispose of it as solid hazardous waste. Wash hands and any affected skin areas thoroughly.
Protocol 2: Final Disposal Procedure
The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal company.
-
Container Management : Ensure all waste containers are properly sealed, accurately labeled with the full chemical name and associated hazards, and stored in a designated, well-ventilated secondary containment area away from incompatible materials.[1][7]
-
Schedule Pickup : Contact your institution's EHS office or their contracted hazardous waste vendor to schedule a pickup. Provide them with an accurate inventory of the waste.
-
Method of Disposal : The recommended method for this type of organic chemical waste is incineration .[8] This high-temperature process ensures the complete destruction of the compound into its constituent oxides, which are then treated by the facility's exhaust scrubbing systems.[1][8]
-
Regulatory Compliance : Disposal must always comply with local, state, and federal environmental protection regulations.[9] Under no circumstances should this chemical or its solutions be poured down the sanitary sewer drain .[10]
Protocol 3: Equipment Decontamination
All glassware and equipment that have come into contact with this compound must be decontaminated before reuse or disposal.
-
Initial Rinse : Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect this rinse solvent as "Non-Halogenated Organic Liquid Waste."
-
Secondary Wash : Wash the rinsed equipment thoroughly with soap and warm water.
-
Final Rinse : Rinse with deionized water and allow to dry completely.
By implementing these procedures, researchers and laboratory managers can ensure the safe and responsible handling of this compound, protecting both personnel and the environment.
References
- Safety Data Sheet for 4-Methyl-5-vinylthiazole. (2025). Thermo Fisher Scientific.
- Safety Data Sheet for 4-Methylthiazole. (2024). Thermo Fisher Scientific.
- Safety Data Sheet for Ethyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)
- Safety Data Sheet for 4-Methyl-5-thiazoleethanol. (2025). Thermo Fisher Scientific.
- Safety Information for 5-ethyl-4-methyl thiazole.The Good Scents Company.
- Safety D
- Safe Handling and Disposal of 2-Ethynyl-4-methoxythiazole: A Comprehensive Guide.Benchchem.
- Safety Data Sheet for 4-Methyl-5-Thiazole Ethanol. (2019). Synerzine.
- Safety Data Sheet for 4-Ethynyl-2-methylthiazole. (2021). Angene Chemical.
- Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022).
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
- Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa.PLOS One.
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa | PLOS One [journals.plos.org]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. synerzine.com [synerzine.com]
- 10. media.adeo.com [media.adeo.com]
Navigating the Unseen: A Guide to Safely Handling 5-Ethynyl-4-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel molecules are the bedrock of innovation. 5-Ethynyl-4-methylthiazole, a compound with potential applications in medicinal chemistry, represents one such frontier. However, with novelty comes the responsibility of navigating undefined safety profiles. This guide, compiled by a Senior Application Scientist, provides a comprehensive framework for the safe handling, use, and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is built upon a rigorous analysis of structurally similar molecules, including thiazole derivatives and ethynyl-containing compounds, to ensure a cautious and proactive approach to laboratory safety.
Hazard Assessment: A Composite Profile
Due to the lack of specific toxicological data for this compound, a conservative hazard assessment is paramount. Our analysis is based on the known risks associated with its core structural motifs: the thiazole ring and the ethynyl group.
Thiazole Derivatives: Thiazole and its derivatives are known to be potential skin and eye irritants.[1][2][3] Safety data for compounds like 4-Methyl-5-vinylthiazole and 4-Methylthiazole indicate that they can cause skin irritation and serious eye irritation.[1][4] These compounds are also often flammable liquids.[4][5]
Ethynyl-Containing Compounds: The presence of the ethynyl group introduces further potential hazards. Compounds like 5-Ethynyl-2'-deoxyuridine (EdU) are recognized as potential mutagens and reproductive hazards due to their ability to intercalate into DNA.[6] This raises a significant concern for anyone handling this compound, particularly those of reproductive age.
Inferred Hazard Profile for this compound:
| Hazard Class | Inferred Risk | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[7] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4] | Eye contact |
| Germ Cell Mutagenicity | Suspected mutagen.[6] | Inhalation, Dermal, Ingestion |
| Reproductive Toxicity | Suspected reproductive hazard.[6] | Inhalation, Dermal, Ingestion |
| Flammability | Flammable liquid and vapor.[5][8] | Heat, sparks, open flames |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the inferred risks. The following provides a detailed, step-by-step protocol for donning and doffing PPE.
Core PPE Ensemble
-
Gloves: Double gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon contamination.[9] Nitrile gloves offer good chemical resistance.[10]
-
Eye Protection: Chemical safety goggles are required at all times.[5][10] A face shield should be worn over the goggles when there is a risk of splashing.[9]
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is essential to protect against splashes and fire hazards.
-
Closed-toe Shoes: Leather or other chemically resistant, fully enclosed footwear must be worn.[11]
Enhanced PPE for High-Risk Procedures
For procedures involving larger quantities, heating, or potential for aerosolization, the following additional PPE is required:
-
Respirator: A NIOSH-approved respirator with organic vapor cartridges is necessary to prevent inhalation of vapors.[5]
-
Apron: A chemically resistant apron worn over the lab coat provides an additional barrier.
-
Coveralls: For large-scale operations, disposable coveralls are recommended to prevent contamination of personal clothing.[12]
Step-by-Step PPE Protocol
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Safe Handling from Bench to Waste
A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
All work with this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[5] The fume hood sash should be kept as low as possible.
Handling Procedures
-
Preparation: Before starting, ensure all necessary equipment and waste containers are inside the fume hood.
-
Aliquoting: Use spark-proof tools for transferring the liquid.[4][5] Ground and bond containers when transferring material to prevent static discharge.[5][8]
-
Heating: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames.
-
Spills: In case of a small spill within the fume hood, absorb it with an inert material like vermiculite or sand.[5] For larger spills, evacuate the area and follow your institution's emergency procedures.
Caption: Safe Handling Workflow for this compound.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling of this compound.
Waste Segregation
-
Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent washes, must be collected in a dedicated, clearly labeled hazardous waste container.[13]
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and silica gel, should be collected in a separate, sealed, and labeled hazardous waste bag.
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container.[13]
Disposal Method
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.[13] This ensures the complete destruction of the compound. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2][3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1][2][3][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Conclusion: A Culture of Safety
The principles outlined in this guide are designed to foster a culture of safety and responsibility when working with this compound. By understanding the potential hazards and adhering to these rigorous protocols, researchers can confidently advance their work while prioritizing their health and the safety of their colleagues.
References
- 4-Methyl-5-vinylthiazole Safety Data Sheet. (2025, December 21). Thermo Fisher Scientific.
-
PubChem. (n.d.). 4-Methyl-5-vinylthiazole. National Center for Biotechnology Information. Retrieved from [Link]
- Thiazole, 99% Material Safety D
- 4-Methylthiazole Safety Data Sheet. (2024, March 26). Thermo Fisher Scientific.
- Ethyl 2-methylthiazole-4-carboxylate Safety Data Sheet. (2025, December 24). Thermo Fisher Scientific.
- 4-Methyl-5-thiazoleethanol Safety Data Sheet. (2025, December 19). Fisher Scientific.
- Thiazole orange Safety Data Sheet. (n.d.).
- Thiazole Safety D
- 5-ethyl-4-methyl thiazole. (n.d.). The Good Scents Company.
- Thiazole Orange Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
- Thiazole Orange-SDS. (n.d.). MedChemExpress.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
- Personal Protective Equipment. (2024, July 22). The University of Edinburgh.
- 4-Methyl-5-Thiazole Ethanol Safety Data Sheet. (2019, February 25). Synerzine.
- Personal protective equipment Medical sector. (n.d.). Trusetal Verbandstoffwerk GmbH.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
- Safe Handling and Disposal of 2-Ethynyl-4-methoxythiazole: A Comprehensive Guide. (2025). Benchchem.
- 5-(2-Hydroxyethyl)-4-methylthiazole: Applications in Medicinal Chemistry and its Synthesis Method. (2024, October 23). ChemicalBook.
- 2-amino-4-methylthiazole. (n.d.). Organic Syntheses Procedure.
- Use of 5-Ethynyl-2′-deoxyuridine, (EdU). (n.d.). University of Wisconsin-Madison Environment, Health & Safety.
- 5-formyl-4-methyl thiazole. (n.d.). The Good Scents Company.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. 4-Methyl-5-vinylthiazole | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. pppmag.com [pppmag.com]
- 10. Wound Care, Eye Diagnostics & Surgical Kits | Trusetal [tshs.eu]
- 11. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
